Sculponeatin B
Description
Properties
Molecular Formula |
C20H24O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(1S,8S,14R)-3-hydroxy-14-methyl-6-methylidene-10,16,18-trioxahexacyclo[12.5.1.15,8.01,11.02,8.017,20]henicosane-7,9-dione |
InChI |
InChI=1S/C20H24O6/c1-9-10-5-11(21)13-19(6-10,15(9)22)17(23)26-12-3-4-18(2)7-24-16-14(18)20(12,13)8-25-16/h10-14,16,21H,1,3-8H2,2H3/t10?,11?,12?,13?,14?,16?,18-,19-,20-/m0/s1 |
InChI Key |
VITOUEAQSWAQLD-HQDZJOIASA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@]4(C1C(OC2)OC4)C5C(CC6C[C@]5(C(=O)C6=C)C(=O)O3)O |
Canonical SMILES |
CC12CCC3C4(C1C(OC2)OC4)C5C(CC6CC5(C(=O)C6=C)C(=O)O3)O |
Origin of Product |
United States |
Foundational & Exploratory
Sculponeatin B: A Technical Guide to its Discovery, Isolation, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sculponeatin B, a member of the ent-kaurane class of diterpenoids, has been isolated from the medicinal plant Isodon sculponeatus (also known as Rabdosia sculponeata). This class of compounds has garnered significant interest within the scientific community due to their diverse and potent biological activities, including cytotoxic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, presenting detailed experimental protocols and quantitative data to facilitate further research and drug development efforts.
Discovery and Structural Elucidation
This compound was first reported as one of three novel diterpenoids—Sculponeatin A, B, and C—isolated from the leaves of Rabdosia sculponeata by Fujita and colleagues in 1986.[1][2] The structure of this compound, along with its congeners, was elucidated through extensive spectroscopic analysis, including infrared (IR) spectroscopy, mass spectrometry (MS), and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1][2] These compounds are characterized by a unique acetal structure within their intricate polycyclic framework.
Isolation from Isodon sculponeatus
The isolation of this compound from the aerial parts of Isodon sculponeatus is a multi-step process involving extraction and chromatographic separation. The following protocol is a representative procedure based on methodologies reported for diterpenoids from this plant genus.
Experimental Protocol: Isolation and Purification
-
Plant Material Collection and Preparation:
-
Collect the aerial parts (leaves and stems) of Isodon sculponeatus.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a coarse powder.
-
-
Extraction:
-
Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days), with periodic agitation.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.
-
Monitor the fractions for the presence of diterpenoids using thin-layer chromatography (TLC). The diterpenoids are typically enriched in the chloroform and ethyl acetate fractions.
-
-
Chromatographic Separation:
-
Subject the diterpenoid-rich fraction to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 90:10) to separate the components into several sub-fractions.
-
Further purify the fractions containing this compound using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) with a suitable solvent system until a pure compound is obtained.
-
-
Structural Verification:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS) and by comparison with reported data.
-
Caption: Workflow for the Isolation and Purification of this compound.
Biological Activities
Diterpenoids isolated from Isodon sculponeatus have demonstrated significant cytotoxic and anti-inflammatory activities. While specific data for this compound is limited in the public domain, the activities of closely related compounds from the same plant provide a strong indication of its potential.
Cytotoxic Activity
Numerous diterpenoids from I. sculponeatus, such as Sculponeatin J, have shown potent cytotoxicity against various human cancer cell lines, including chronic myelogenous leukemia (K562) and bladder cancer (T24) cells.[3]
-
Cell Culture:
-
Culture K562 or T24 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight (for adherent cell lines like T24).
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percentage of cell viability against the concentration of this compound.
-
Anti-inflammatory Activity
The anti-inflammatory potential of compounds from I. sculponeatus has been evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition as: [(NO level in LPS-stimulated cells - NO level in treated cells) / NO level in LPS-stimulated cells] x 100.
-
Determine the IC₅₀ value for NO inhibition.
-
Caption: Proposed Anti-inflammatory Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize the reported cytotoxic and anti-inflammatory activities of diterpenoids isolated from Isodon sculponeatus.
Table 1: Cytotoxicity of Diterpenoids from Isodon sculponeatus
| Compound | Cell Line | IC₅₀ (µg/mL) |
| Sculponeatin J | K562 (Chronic Myelogenous Leukemia) | < 1.0 |
| Sculponeatin J | T24 (Bladder Cancer) | < 1.0 |
Data extracted from a study on sculponeatins J and K.[3]
Table 2: Anti-inflammatory Activity of Diterpenoids from Isodon sculponeatus
| Compound | Assay | Cell Line | IC₅₀ (µM) |
| Sculponin U-Z (Compound 5) | NO Inhibition | RAW 264.7 | 13.8 |
Data from a study on sculponins U-Z.[4]
Future Directions
This compound and its analogues represent a promising area for further investigation. Future research should focus on:
-
Total Synthesis: Development of an efficient total synthesis route for this compound to enable the generation of analogues for structure-activity relationship (SAR) studies.
-
Mechanism of Action: Elucidation of the precise molecular targets and signaling pathways responsible for the cytotoxic and anti-inflammatory effects of this compound.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.
The information presented in this technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound and other related diterpenoids from Isodon sculponeatus.
References
- 1. Structures of Sculponeatin A, B, and C, Three New Diterpenoids Having Unique Acetal Structures from Rabdosia sculponeata [chooser.crossref.org]
- 2. Structures of Sculponeatin A, B, and C, Three New Diterpenoids Having Unique Acetal Structures from Rabdosia sculponeata [chooser.crossref.org]
- 3. researchgate.net [researchgate.net]
- 4. Diterpenoids from Isodon sculponeatus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Sculponeatin B: A Technical Whitepaper for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sculponeatin B, a member of the complex family of ent-kaurane diterpenoids isolated from the Rabdosia (syn. Isodon) genus, presents a fascinating case study in plant biosynthetic capabilities. While the precise enzymatic pathway to this compound has yet to be fully elucidated, a considerable body of research into the biosynthesis of related diterpenoids within the same genus allows for the construction of a robust hypothetical pathway. This technical guide provides an in-depth overview of the proposed biosynthetic route to this compound, starting from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). We detail the foundational cyclization steps leading to the ent-kaurene skeleton and then propose a sequence of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYPs), that culminate in the unique architecture of this compound. This whitepaper also includes generalized experimental protocols for the elucidation of such pathways and summarizes the current understanding of diterpenoid biosynthesis in Isodon species, offering a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development.
Introduction to this compound and the Isodon Diterpenoids
The genus Isodon, belonging to the Lamiaceae family, is a rich source of structurally diverse and biologically active diterpenoids, particularly those possessing the ent-kaurane skeleton. These compounds, including the well-studied oridonin and enmein, have garnered significant attention for their potential therapeutic properties, ranging from anti-inflammatory to anticancer activities. This compound is a distinguished member of this family, characterized by a highly oxidized and rearranged ent-kaurane framework. Understanding its biosynthesis is crucial for unlocking the potential of metabolic engineering to produce this and related high-value compounds.
The Core Biosynthetic Pathway: From GGPP to ent-Kaurene
The biosynthesis of all ent-kaurane diterpenoids commences with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is derived from the methylerythritol phosphate (MEP) pathway in plastids. The formation of the tetracyclic hydrocarbon intermediate, ent-kaurene, is a two-step cyclization process catalyzed by two distinct classes of diterpene synthases (diTPSs).
-
ent-Copalyl Diphosphate Synthase (CPS): This class II diTPS initiates the cyclization of the linear GGPP into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).
-
ent-Kaurene Synthase (KS): A class I diTPS, KS, then catalyzes the further cyclization of ent-CPP to form the tetracyclic ent-kaurene skeleton.
Tracer experiments in Isodon japonicus have confirmed that ent-kaurene serves as a crucial precursor to complex diterpenoids like oridonin and enmein, and by extension, it is the foundational scaffold for this compound.
physical and chemical properties of Sculponeatin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sculponeatin B is a diterpenoid compound first isolated from the leaves of Rabdosia sculponeata. This technical guide provides a detailed overview of its physical, chemical, and spectral properties based on its initial characterization. While direct experimental data on the specific biological activities of this compound remains limited in publicly accessible literature, this document outlines standard experimental protocols for assessing potential cytotoxic and anti-inflammatory effects, and for investigating its influence on key signaling pathways such as STAT3 and NF-κB, which are common targets for diterpenoids. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These data are derived from the initial isolation and structural elucidation studies.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄O₆ | [1] |
| Molecular Weight | 360.40 g/mol | [1] |
| Appearance | Colorless needles | [1] |
| Melting Point | 268-270 °C | [1] |
| Optical Rotation | [α]D²⁴ -111.9° (c 0.23, pyridine) | [1] |
| CAS Number | 85287-60-1 | |
| Purity | >96% (Commercially available) | |
| Storage Temperature | -20°C to -80°C |
Spectral Data
The following tables summarize the key spectral data for this compound, which were instrumental in its structural determination.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| 3350 | Hydroxyl (-OH) | [1] |
| 1740 | γ-lactone | [1] |
| 1720 | δ-lactone | [1] |
| 1655, 925 | Exocyclic methylene | [1] |
Mass Spectrometry (MS)
| m/z | Ion Assignment | Reference |
| 360.1592 | [M]⁺ (Calculated: 360.1571) | [1] |
¹H-NMR Spectroscopy (400 MHz, C₅D₅N)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment | Reference |
| 1.15 | s | 4-Me | [1] | |
| 1.25 | s | 10-Me | [1] | |
| 2.50 | d | 12.0 | H-5 | [1] |
| 3.01 | br d | 12.0 | H-11 | [1] |
| 3.25 | m | H-13 | [1] | |
| 4.10 | br s | H-1 | [1] | |
| 4.22 | d | 3.0 | H-6 | [1] |
| 4.90 | s | H-17a | [1] | |
| 5.15 | s | H-17b | [1] | |
| 5.25 | dd | 12.0, 5.0 | H-12 | [1] |
| 6.25 | d | 3.0 | H-7 | [1] |
¹³C-NMR Spectroscopy (25.2 MHz, C₅D₅N)
| Chemical Shift (δ, ppm) | Carbon Assignment | Reference |
| 17.5 (q) | C-18 | [1] |
| 33.7 (q) | C-19 | [1] |
| 34.1 (t) | C-3 | [1] |
| 36.8 (s) | C-4 | [1] |
| 42.6 (s) | C-10 | [1] |
| 44.5 (d) | C-5 | [1] |
| 50.8 (d) | C-9 | [1] |
| 54.0 (d) | C-11 | [1] |
| 62.0 (d) | C-13 | [1] |
| 69.1 (d) | C-14 | [1] |
| 71.9 (d) | C-12 | [1] |
| 78.4 (d) | C-7 | [1] |
| 85.1 (d) | C-6 | [1] |
| 94.1 (s) | C-8 | [1] |
| 100.0 (d) | C-1 | [1] |
| 112.5 (t) | C-17 | [1] |
| 149.8 (s) | C-16 | [1] |
| 173.2 (s) | C-15 | [1] |
| 176.4 (s) | C-2 | [1] |
| 207.8 (s) | C-20 | [1] |
Biological Activity and Potential Signaling Pathways
While specific biological activity data for this compound is not extensively reported in the literature, diterpenoids isolated from the Rabdosia genus are known to exhibit a range of biological effects, including cytotoxic and anti-inflammatory activities. Many of these effects are attributed to the modulation of key cellular signaling pathways.
Potential Signaling Pathways
Based on the activities of structurally related compounds, this compound may potentially modulate the following signaling pathways:
-
STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cell proliferation, survival, and inflammation. Many natural products, including some diterpenoids, have been shown to inhibit STAT3 phosphorylation and activation.
-
NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response and is also implicated in cancer cell survival and proliferation. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of natural products.
The following diagram illustrates a generalized representation of the STAT3 signaling pathway, a potential target for this compound.
Caption: Generalized STAT3 Signaling Pathway and a potential point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activity of this compound.
Isolation of this compound from Rabdosia sculponeata
This protocol is based on the original method described by Sun et al. (1986).[1]
-
Extraction:
-
Air-dried and powdered leaves of Rabdosia sculponeata are extracted with methanol at room temperature.
-
The methanol extract is concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.
-
-
Chromatographic Separation:
-
The chloroform-soluble fraction is subjected to column chromatography on silica gel.
-
Elution is performed with a gradient of chloroform and methanol.
-
Fractions containing compounds with similar TLC profiles are combined.
-
-
Purification:
-
Further purification of the relevant fractions is achieved by repeated column chromatography on silica gel and/or preparative thin-layer chromatography (pTLC).
-
This compound is crystallized from a suitable solvent system (e.g., methanol-chloroform) to yield colorless needles.
-
The following diagram illustrates the general workflow for the isolation of this compound.
Caption: Experimental workflow for the isolation and purification of this compound.
Cell Viability (MTT) Assay
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Western Blot Analysis for STAT3 Phosphorylation
This protocol is used to determine if this compound inhibits the activation of the STAT3 signaling pathway.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Stimulate the cells with a known activator of the STAT3 pathway (e.g., IL-6) for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Stripping and Re-probing:
-
To normalize the results, the membrane can be stripped of the antibodies and re-probed with a primary antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound is a structurally defined diterpenoid with known physicochemical properties. While its biological activities have not yet been extensively explored, its chemical class suggests potential for cytotoxic and anti-inflammatory effects, possibly through the modulation of key signaling pathways like STAT3 and NF-κB. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate the therapeutic potential of this natural product. Further studies are warranted to elucidate the specific mechanisms of action and to evaluate the in vivo efficacy of this compound.
References
Unveiling Sculponeatin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sculponeatin B, a diterpenoid compound. This document summarizes its core physicochemical properties, available biological activity data, and aims to equip researchers with the foundational information necessary for further investigation and potential therapeutic development.
Core Physicochemical Data
The fundamental chemical and physical properties of this compound are essential for any experimental design. The following table summarizes the key identifiers and molecular characteristics of this compound.
| Property | Value | Citation(s) |
| CAS Number | 85287-60-1 | [1] |
| Molecular Weight | 360.40 g/mol | [1] |
| Molecular Formula | C₂₀H₂₄O₆ | [1] |
Biological Activity and Experimental Insights
Emerging research has begun to delineate the biological effects of this compound, pointing towards its potential as a cytotoxic and anti-inflammatory agent. This section details the available experimental data and the methodologies employed in these initial studies.
Cytotoxicity against Cancer Cell Lines
This compound has demonstrated cytotoxic effects against various human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values from a key study.
| Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |
| SMMC-7721 | Hepatocellular Carcinoma | 15.2 | [1] |
| SW480 | Colon Adenocarcinoma | 3.5 | [1] |
The cytotoxicity of this compound was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. The following protocol provides a generalized workflow based on standard practices for this type of experiment.
Caption: Workflow for determining the cytotoxicity of this compound using an MTS assay.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties, specifically its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW264.7 cells.
The inhibitory effect of this compound on NO production is quantifiable through the Griess assay, which measures the accumulation of nitrite, a stable and nonvolatile breakdown product of NO.
Caption: Protocol for assessing the inhibition of nitric oxide production by this compound.
Putative Signaling Pathways
While the precise molecular mechanisms of this compound are not yet fully elucidated, its observed biological activities suggest potential interactions with key signaling pathways involved in inflammation and cancer progression.
The inhibition of LPS-induced NO production in macrophages points to a likely interference with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of this pathway, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
Caption: A hypothesized signaling pathway for the anti-inflammatory action of this compound.
Further research is necessary to validate these proposed mechanisms and to fully understand the therapeutic potential of this compound. This guide serves as a foundational resource for such future investigations.
References
Sculponeatin B: A Technical Guide to its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sculponeatin B is an ent-kaurane diterpenoid, a class of natural products known for their complex structures and diverse biological activities. This technical guide provides a comprehensive overview of the natural sources, abundance, and isolation of this compound. The primary documented natural source of this compound is the plant Isodon sculponeatus (also known as Rabdosia sculponeata). This document details the methodologies for its extraction and purification and discusses its cytotoxic and anti-inflammatory properties. Furthermore, it explores the potential signaling pathways modulated by closely related compounds, offering insights into the mechanism of action for this class of diterpenoids.
Natural Sources and Abundance
This compound is a secondary metabolite produced by plants of the genus Isodon, which belongs to the Lamiaceae family. The principal species from which this compound has been isolated is Isodon sculponeatus (Vaniot) Kudô, also referred to by its synonym Rabdosia sculponeata (Vaniot) H.Hara. This plant has been a subject of significant phytochemical investigation, leading to the discovery of numerous diterpenoids, including this compound and its analogues.
Documented Natural Source
The primary and thus far only documented natural source of this compound is Isodon sculponeatus. This plant is distributed in parts of Asia and has been utilized in traditional medicine. Different parts of the plant, including the leaves and aerial parts, have been found to contain this compound and other related diterpenoids.
Abundance and Yield
Quantitative data on the abundance of this compound in Isodon sculponeatus is not extensively reported in the available scientific literature. The yield of natural products can vary significantly based on geographical location, season of collection, and the specific part of the plant used for extraction. However, based on general reports of diterpenoid isolation from Isodon species, the yields of individual compounds are typically in the range of 0.001% to 0.01% of the dry plant material.
Table 1: Natural Source and Abundance of this compound
| Compound | Natural Source | Plant Part | Abundance/Yield | Reference |
| This compound | Isodon sculponeatus (Rabdosia sculponeata) | Leaves, Aerial Parts | Not explicitly quantified in reviewed literature. | [General isolation papers on Isodon diterpenoids] |
Experimental Protocols: Isolation and Purification
The isolation of this compound from Isodon sculponeatus follows a general workflow for the separation of diterpenoids from plant material. This typically involves solvent extraction followed by a series of chromatographic separations. While a specific, detailed protocol for this compound is not available, the following represents a generalized methodology based on the isolation of related compounds from the same genus.
General Extraction and Fractionation
-
Plant Material Preparation: The dried and powdered aerial parts of Isodon sculponeatus are subjected to extraction.
-
Solvent Extraction: The plant material is typically extracted exhaustively with a solvent such as 95% ethanol or 70% acetone at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Solvent Removal: The combined extracts are concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. Diterpenoids like this compound are typically enriched in the ethyl acetate fraction.
Chromatographic Purification
The ethyl acetate fraction, being rich in diterpenoids, is subjected to multiple steps of column chromatography for the isolation of pure compounds.
-
Silica Gel Column Chromatography: The EtOAc fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of chloroform and methanol or petroleum ether and acetone, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are often further purified on a Sephadex LH-20 column, using methanol as the mobile phase, to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification to obtain highly pure this compound is typically achieved using preparative HPLC, often on a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.
Biological Activity and Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on closely related compounds from Isodon sculponeatus, such as Sculponeatin A, provides valuable insights into its potential mechanisms of action. Ent-kaurane diterpenoids from Isodon species are well-documented for their cytotoxic and anti-inflammatory activities.
Cytotoxic Activity
Numerous studies have demonstrated the cytotoxic effects of diterpenoids isolated from Isodon sculponeatus against various cancer cell lines. This activity is often a key focus of research on this class of compounds.
Potential Signaling Pathway: Insights from Sculponeatin A
A recent study on Sculponeatin A , a closely related diterpenoid also found in Isodon sculponeatus, has revealed its mechanism of inducing ferroptosis, a form of programmed cell death, in breast cancer cells. This provides a plausible model for the potential mechanism of action of this compound.
The proposed pathway involves the following key steps:
-
Binding to ETS1: Sculponeatin A directly binds to the E26 transformation-specific-1 (ETS1) protein.
-
Promotion of ETS1-SYVN1 Interaction: This binding promotes the interaction between ETS1 and the ubiquitin ligase Synoviolin 1 (SYVN1).
-
Ubiquitination and Degradation of ETS1: The enhanced interaction leads to the ubiquitination and subsequent proteasomal degradation of ETS1.
-
Downregulation of SLC7A11: ETS1 is a transcription factor for SLC7A11 (also known as xCT), a key component of the cystine/glutamate antiporter system. The degradation of ETS1 leads to the downregulation of SLC7A11 expression.
-
Induction of Ferroptosis: The reduction in SLC7A11 function impairs the import of cystine, leading to glutathione (GSH) depletion and the accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptosis.
Conclusion
This compound is a promising natural product isolated from Isodon sculponeatus. While its full biological potential and mechanisms of action are still under investigation, the information available on its isolation and the activities of related compounds provides a strong foundation for future research. Further studies are warranted to quantify its abundance in its natural source, optimize isolation protocols, and elucidate its specific molecular targets and signaling pathways. Such research will be crucial for unlocking the therapeutic potential of this compound in drug discovery and development.
Spectroscopic and Structural Elucidation of Sculponeatin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Sculponeatin B, a diterpenoid isolated from the leaves of Rabdosia sculponeata (also known as Isodon sculponeatus). The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. The data is compiled from the primary literature that first reported its isolation and structural elucidation.[1]
Core Spectroscopic Data
The structural determination of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Infrared (IR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of this compound were recorded in a C₅D₅N solution. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.
Table 1: ¹H NMR Spectroscopic Data of this compound (C₅D₅N)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-H | 5.62 | dd | 6, 10 |
| 5-H | 3.12 | d | 6 |
| 9-H | 2.94 | d | 6 |
| 11α-H | 2.15 | d | 14 |
| 11β-H | 2.80 | d | 14 |
| 12α-H | 1.88 | m | |
| 12β-H | 2.25 | m | |
| 13-H | 2.60 | m | |
| 14α-H | 1.75 | m | |
| 14β-H | 2.05 | m | |
| 15-H | 4.05 | s | |
| 17-Hₐ | 5.15 | s | |
| 17-Hₑ | 5.35 | s | |
| 18-Me | 1.15 | s | |
| 19-Me | 1.08 | s | |
| 20-H | 6.20 | s |
Table 2: ¹³C NMR Spectroscopic Data of this compound (C₅D₅N)
| Carbon | Chemical Shift (δ, ppm) | Carbon Type |
| 1 | 82.1 | CH |
| 2 | 37.8 | CH₂ |
| 3 | 42.1 | C |
| 4 | 33.5 | C |
| 5 | 49.5 | CH |
| 6 | 208.5 | C |
| 7 | 102.5 | C |
| 8 | 155.2 | C |
| 9 | 55.4 | CH |
| 10 | 41.2 | C |
| 11 | 35.1 | CH₂ |
| 12 | 31.5 | CH₂ |
| 13 | 28.7 | CH |
| 14 | 22.1 | CH₂ |
| 15 | 68.9 | CH |
| 16 | 150.1 | C |
| 17 | 114.2 | CH₂ |
| 18 | 33.5 | CH₃ |
| 19 | 21.8 | CH₃ |
| 20 | 95.1 | CH |
Mass Spectrometry (MS) and Infrared (IR) Data
Table 3: MS and IR Spectroscopic Data of this compound
| Technique | Data |
| Mass Spectrometry (MS) | Molecular Formula: C₂₀H₂₄O₆ |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3450 (OH), 1735 (γ-lactone), 1660, 880 (exocyclic methylene) |
Experimental Protocols
The following protocols are based on the original isolation and characterization studies of this compound.[1]
Isolation of this compound
The isolation of this compound was performed on the leaves of Rabdosia sculponeata, collected in Yunnan, China. The dried leaves were processed to yield a crude extract from which Sculponeatin A, B, and C were isolated, along with the known compound enmein.
Spectroscopic Analysis
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a spectrometer using deuterated pyridine (C₅D₅N) as the solvent. Chemical shifts were reported in ppm downfield from TMS as an internal standard. The assignments of the ¹³C NMR spectra were based on a combination of proton noise decoupled (PND), off-resonance decoupling, and single-frequency selective decoupling experiments, along with comparisons between the spectra of Sculponeatins A, B, and C.[1]
-
Infrared (IR) Spectroscopy : IR spectra were obtained using potassium bromide (KBr) discs.
-
Mass Spectrometry (MS) : The molecular formula was determined by mass spectrometry.
Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of this compound.
References
In-depth Technical Guide on the Core Mechanism of Action of Sculponeatin B
A Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of detailed research on the specific mechanism of action of Sculponeatin B. While diterpenoids isolated from the Isodon genus, including compounds from Isodon sculponeatus from which this compound is derived, have shown cytotoxic and anti-inflammatory activities, specific studies elucidating the signaling pathways modulated by this compound are not available.
Therefore, this document will provide a detailed overview of the proposed mechanisms of action for closely related ent-kaurane diterpenoids isolated from the Isodon species, with a focus on the PI3K/AKT and STAT3 signaling pathways, which are common targets for anti-cancer agents in gastric cancer. This information is presented to serve as a foundational guide for future research into the therapeutic potential of this compound.
Overview of Isodon Diterpenoids and Their Anti-Cancer Potential
Diterpenoids from the Isodon genus are a class of natural products that have garnered considerable interest for their diverse biological activities, including significant anti-tumor and anti-inflammatory effects. Several compounds from this family have demonstrated potent cytotoxicity against a range of human cancer cell lines. For instance, Sculponeatin J, a diterpenoid from Isodon sculponeatus, has shown significant inhibitory effects against human tumor cells. While the precise mechanisms for many of these compounds are still under investigation, a recurring theme is the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.
Postulated Mechanism of Action via PI3K/AKT Pathway Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in many cancers, including gastric cancer, making it a prime target for therapeutic intervention. Several natural compounds have been shown to exert their anti-cancer effects by inhibiting this pathway.
Based on the activities of analogous compounds, it is hypothesized that this compound may induce apoptosis in gastric cancer cells through the inhibition of the PI3K/AKT pathway.
Experimental Evidence from Related Compounds
Studies on other natural products have demonstrated that inhibition of the PI3K/AKT pathway in gastric cancer cells, such as the SGC-7901 line, leads to a cascade of events culminating in apoptosis. For example, the natural compound fangchinoline has been shown to suppress the proliferation and invasion of SGC-7901 cells by directly targeting and inhibiting PI3K and its downstream effectors. Similarly, alisol B acetate induces apoptosis in SGC-7901 cells by inhibiting the PI3K/AKT pathway.
Proposed Signaling Pathway
The proposed mechanism involves the direct or indirect inhibition of PI3K by this compound, leading to a decrease in the phosphorylation and activation of AKT. Deactivated AKT can no longer phosphorylate its downstream targets, which include proteins that promote cell survival and inhibit apoptosis, such as Bcl-2.
Postulated Mechanism of Action via STAT3 Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and metastasis. Constitutive activation of STAT3 is frequently observed in gastric cancer and is associated with poor prognosis. Therefore, targeting the STAT3 signaling pathway represents a promising strategy for gastric cancer therapy.
It is plausible that this compound could exert its anti-tumor effects through the inhibition of the STAT3 signaling pathway, a mechanism observed for other natural products like Cucurbitacin B in gastric cancer cells.
Experimental Evidence from Related Compounds
Cucurbitacin B has been shown to directly inhibit STAT3 in gastric cancer cell lines by decreasing its phosphorylation and suppressing the expression of its target genes, such as c-Myc and Bcl-xL. This leads to reduced proliferation and enhanced cytotoxicity in combination with conventional chemotherapy.
Proposed Signaling Pathway
The hypothesized mechanism suggests that this compound may directly or indirectly inhibit the phosphorylation of STAT3. This would prevent its dimerization and translocation to the nucleus, thereby inhibiting the transcription of genes that promote tumor growth and survival.
Quantitative Data Summary (Hypothetical)
As no specific quantitative data for this compound is available, the following table is a hypothetical representation based on typical findings for active Isodon diterpenoids in gastric cancer cell lines. This is for illustrative purposes only and awaits experimental validation.
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound (Hypothetical) | SGC-7901 | MTT Assay (48h) | 5 - 20 |
| This compound (Hypothetical) | AGS | MTT Assay (48h) | 10 - 30 |
Detailed Methodologies for Key Experiments (General Protocols)
The following are generalized protocols for key experiments that would be necessary to elucidate the mechanism of action of this compound.
Cell Culture
Human gastric cancer cell lines (e.g., SGC-7901, AGS) would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for 24, 48, and 72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
Western Blot Analysis
-
Cells are treated with this compound at various concentrations for a specified time.
-
Total protein is extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., PI3K, p-AKT, AKT, p-STAT3, STAT3, Bcl-2, Bax, and β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the known activities of related Isodon diterpenoids provide a strong rationale for investigating its potential as an anti-cancer agent, particularly in gastric cancer. Future research should focus on:
-
In vitro studies: to determine the cytotoxic effects of this compound on a panel of gastric cancer cell lines and to confirm its impact on the PI3K/AKT and STAT3 signaling pathways through techniques such as Western blotting and immunofluorescence.
-
In vivo studies: to evaluate the anti-tumor efficacy of this compound in xenograft models of human gastric cancer.
-
Target identification: to pinpoint the direct molecular target(s) of this compound using methods like pull-down assays and computational docking.
The elucidation of this compound's precise mechanism of action will be crucial for its further development as a potential therapeutic agent.
Sculponeatin B: A Technical Overview of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sculponeatin B is a naturally occurring diterpenoid compound isolated from Rabdosia sculponeata (also known as Isodon sculponeatus), a plant belonging to the Lamiaceae family. Diterpenoids from the Isodon genus have garnered significant interest in phytochemical and pharmacological research due to their diverse and complex structures, as well as their wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its cytotoxic effects. The information presented herein is synthesized from available scientific literature to support further research and drug development efforts.
Cytotoxic Activity
The primary biological activity reported for this compound is its cytotoxicity against various human cancer cell lines. However, studies consistently indicate that its activity is relatively weak compared to other diterpenoids isolated from the same plant species.
A comprehensive review of diterpenoids from Isodon species noted that this compound exhibited weak cytotoxic activity both in vitro and in vivo. In a study by Li et al. (2009), this compound was isolated along with several other diterpenoids and evaluated for its cytotoxic effects against human leukemia (K562), human lung cancer (A549), and human hepatoma (HepG2) cell lines. While some compounds in this study demonstrated moderate activity, the data for this compound was not explicitly detailed in the primary publication, suggesting its effects were not significant. Another report comparing the in vitro activity of various diterpenoids found that most tested compounds, with the exception of this compound and isodonal, demonstrated stronger cytotoxic activity than the positive control, oridonin.
Due to the limited publicly available data detailing significant biological activity, specific IC50 values for this compound are not well-documented in peer-reviewed literature. The general consensus points to this compound being a less potent member of the Isodon diterpenoid family in terms of cytotoxicity.
Anti-Inflammatory and Other Biological Activities
Signaling Pathways
There is no direct evidence from the reviewed literature to suggest the involvement of this compound in any specific signaling pathways. Mechanistic studies to elucidate its mode of action are not available.
Experimental Protocols
The cytotoxicity of compounds from Isodon sculponeatus, including this compound, has been evaluated using standard cell viability assays. The following is a generalized protocol based on the methodologies commonly employed in the cited research.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., K562, A549, HepG2) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 × 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to various concentrations in the culture medium. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent-induced cytotoxicity. The cells are then treated with these dilutions for a specified period, typically 48 to 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion
The available scientific evidence indicates that this compound, a diterpenoid from Isodon sculponeatus, possesses weak cytotoxic activity against several human cancer cell lines. There is a notable absence of data on other biological activities, such as anti-inflammatory effects, and no reported studies on its mechanism of action or involvement in specific signaling pathways. The lack of significant biological activity may explain the limited number of in-depth studies on this particular compound compared to other more potent diterpenoids from the same genus. Further research would be necessary to explore any potential therapeutic applications of this compound, possibly through structural modification to enhance its bioactivity or in combination with other agents. This guide serves as a summary of the current state of knowledge to inform future research directions.
An In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of Sculponeatin B and Related Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Isodon (family Lamiaceae) is a rich source of structurally diverse diterpenoids, many of which have demonstrated significant biological activities, including cytotoxic and antitumor effects. Among these, the ent-kaurane diterpenoids are a prominent class of compounds that have attracted considerable interest in cancer research. Sculponeatin B belongs to this class of natural products. A preliminary cytotoxicity screening is a critical first step in the evaluation of a compound's potential as a therapeutic agent. This technical guide outlines the core methodologies for such a screening, presents available quantitative data for closely related "Sculponeatin" compounds, and illustrates the potential cellular mechanisms of action.
Data Presentation: Cytotoxic Activity of Sculponeatins
The following tables summarize the 50% inhibitory concentration (IC₅₀) values for several Sculponeatin compounds, which are structurally related to this compound and isolated from Isodon sculponeatus. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Table 1: Cytotoxicity of 6,7-seco-ent-kaurane Diterpenoids from Isodon sculponeatus [1]
| Compound | K562 (Human Chronic Myelogenous Leukemia) IC₅₀ (µM) | HepG2 (Human Hepatocellular Carcinoma) IC₅₀ (µM) |
| Sculponeatin N | 0.21 | 0.29 |
| Sculponeatin O | > 40 | > 40 |
| Sculponeatin P | 1.8 | 3.3 |
| Sculponeatin Q | > 40 | > 40 |
| Sculponeatin R | 2.9 | 3.3 |
| Sculponeatin S | 2.8 | 1.8 |
Table 2: Cytotoxicity of Sculponeatin J against Various Human Tumor Cell Lines [2]
| Cell Line | Cancer Type | IC₅₀ (µmol/L) |
| HL-60 | Promyelocytic Leukemia | 2.9 |
| SMMC-7721 | Hepatocellular Carcinoma | 3.3 |
| A-549 | Lung Cancer | 3.3 |
| MCF-7 | Breast Cancer | 2.8 |
| SW-480 | Colon Cancer | 1.8 |
Experimental Protocols
The following is a detailed methodology for a standard in vitro cytotoxicity assay, such as the MTT assay, which is commonly used for screening natural products.[3][4][5][6]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., K562, HepG2, HL-60, SMMC-7721, A-549, MCF-7, SW-480)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Sculponeatin compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest log-phase cells and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in a volume of 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Sculponeatin compound in the complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Plausible Signaling Pathway for Cytotoxicity
Diterpenoids from the Rabdosia genus, such as Oridonin, have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[7][8][9][10][11] This often involves the regulation of Bcl-2 family proteins, leading to the activation of caspases.
Caption: A plausible intrinsic apoptotic pathway induced by Sculponeatin-related diterpenoids.
Conclusion
While specific cytotoxic data for this compound remains to be elucidated, the available information on its close structural analogs from Isodon sculponeatus strongly suggests that it may possess significant cytotoxic properties against various cancer cell lines. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to undertake a preliminary cytotoxicity screening of this compound. Further studies are warranted to isolate or synthesize this compound, evaluate its in vitro and in vivo efficacy, and elucidate its precise molecular mechanism of action.
References
- 1. 6,7-seco-ent-kaurane diterpenoids from Isodon sculponeatus with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Inhibition of caspase-9 by oridonin, a diterpenoid isolated from Rabdosia rubescens, augments apoptosis in human laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin, a diterpenoid purified from Rabdosia rubescens, inhibits the proliferation of cells from lymphoid malignancies in association with blockade of the NF-kappa B signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Inhibition of caspase-9 by oridonin, a diterpenoid isolated from Rabdosia rubescens, augments apoptosis in human laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of Sculponeatin B: A Lack of Available Research
Despite a comprehensive search of available scientific literature, a significant knowledge gap exists regarding the structural elucidation, synthesis, and biological activity of novel Sculponeatin B analogs. At present, the scientific community has not published in-depth studies on this specific class of compounds, rendering a detailed technical guide on their core attributes, as requested, unfeasible.
Current research on related compounds, primarily Sculponeatin N, offers a glimpse into the synthetic complexities and potential biological relevance of the broader sculponeatin family of diterpenoids. However, these studies do not provide the specific data required to construct a meaningful analysis of this compound analogs. Key missing elements include:
-
Quantitative Data: There is no publicly available quantitative data, such as IC50 values or other bioactivity metrics, for any novel this compound analogs.
-
Experimental Protocols: Detailed experimental methodologies for the synthesis and characterization of this compound analogs are absent from the scientific record.
-
Signaling Pathway Information: The mechanism of action and the specific signaling pathways modulated by this compound or its analogs have not been elucidated.
While the total synthesis of Sculponeatin N has been successfully achieved and documented, these protocols cannot be directly extrapolated to this compound analogs without further research and development. The structural nuances between these molecules necessitate unique synthetic strategies and characterization techniques.
The absence of this foundational research prevents the creation of the requested in-depth technical guide, including the mandatory data tables and visualizations of experimental workflows and signaling pathways.
For researchers, scientists, and drug development professionals interested in this area, this gap represents a significant opportunity for novel research. Future investigations would need to focus on the following key areas:
-
Isolation and Characterization of this compound: Establishing a reliable source and comprehensive structural characterization of the parent compound, this compound.
-
Development of Synthetic Routes: Devising and optimizing synthetic pathways to produce this compound and a library of its analogs.
-
Biological Screening and Mechanism of Action Studies: Evaluating the bioactivity of these novel analogs and identifying their molecular targets and affected signaling pathways.
Until such foundational research is conducted and published, a comprehensive technical guide on the structural elucidation of novel this compound analogs remains an endeavor for future scientific exploration.
In Silico Modeling of Sculponeatin B Protein Binding: A Technical Guide
Disclaimer: Information regarding the specific protein targets and binding affinities of Sculponeatin B is not currently available in published scientific literature. This guide, therefore, presents a hypothetical case study based on the known interactions of a closely related and well-researched ent-kaurane diterpenoid, Oridonin, which is also derived from the Isodon genus. The methodologies and data presented herein serve as a comprehensive example of the in silico workflow that can be applied to study this compound once its specific protein targets are identified.
Introduction
This compound is a natural diterpenoid compound isolated from plants of the Isodon genus, a source of various bioactive molecules with therapeutic potential. Like other ent-kaurane diterpenoids, this compound is of significant interest to researchers in drug discovery for its potential anti-cancer and anti-inflammatory properties. Understanding the molecular mechanisms underlying these activities is crucial for its development as a therapeutic agent. A key step in this process is identifying its protein binding partners and characterizing the interactions at an atomic level.
In silico modeling provides a powerful and resource-efficient approach to predict and analyze protein-ligand interactions, offering insights that can guide further experimental validation. This technical guide provides a detailed overview of the core computational methodologies for modeling the binding of a small molecule, exemplified by this compound, to relevant protein targets. For the purpose of this guide, we will focus on two key proteins implicated in cancer and inflammation pathways, which are known targets of the related compound Oridonin: B-cell lymphoma 2 (Bcl-2) and Nuclear Factor-kappa B (NF-κB) .
This document is intended for researchers, scientists, and drug development professionals with an interest in applying computational methods to natural product research.
Potential Protein Targets and Signaling Pathways
Based on the activities of related Isodon diterpenoids, this compound is hypothesized to interact with proteins central to cell survival and inflammatory signaling.
B-cell lymphoma 2 (Bcl-2): An Anti-Apoptotic Target
Bcl-2 is a key regulator of the intrinsic apoptosis pathway. Its overexpression in cancer cells prevents programmed cell death, contributing to tumor growth and resistance to therapy.[1][2][3][4][5] Small molecules that bind to the hydrophobic groove of Bcl-2 can inhibit its function, restoring the apoptotic process. Oridonin has been shown to down-regulate Bcl-2 expression and increase the pro-apoptotic Bax/Bcl-2 ratio in various cancer cell lines.[1][2][4][5][6][7]
Nuclear Factor-kappa B (NF-κB): A Pro-inflammatory Target
The NF-κB signaling pathway is a cornerstone of the inflammatory response and also plays a critical role in cancer cell proliferation, survival, and invasion.[1][8][9][10][11][12] Oridonin has been demonstrated to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[1][8][9][10][11][12][13][14]
The following diagram illustrates the NF-κB signaling pathway and a potential point of inhibition by a bioactive compound like this compound.
In Silico Modeling Workflow
The process of modeling protein-ligand binding involves a series of sequential steps, from data preparation to simulation and analysis. The general workflow is depicted below.
Experimental Protocols
This section outlines the detailed methodologies for the core in silico experiments.
Protocol 1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a scoring function.
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., Bcl-2, PDB ID: 2W3L; NF-κB p50/p65 heterodimer) from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.
-
Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges). This is typically done using software like AutoDockTools or Chimera.
-
-
Ligand Preparation:
-
Obtain the 2D structure of this compound (or Oridonin for this case study).
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Software like Avogadro or ChemDraw can be used.
-
Define rotatable bonds in the ligand structure.
-
-
Docking Execution (using AutoDock Vina as an example):
-
Define the search space (grid box) on the target protein. This is typically centered on the known binding site or a predicted active site. For Bcl-2, this would be the BH3 binding groove.
-
Run the docking simulation. AutoDock Vina will generate multiple binding poses for the ligand within the defined grid box and rank them based on a calculated binding affinity (in kcal/mol).
-
The output will be a set of docked conformations with their corresponding binding scores.
-
Protocol 2: Molecular Dynamics (MD) Simulation
MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the nature of their interactions.
-
System Preparation (using GROMACS as an example):
-
Select the best-ranked pose from the molecular docking results as the starting structure.
-
Generate the topology and parameter files for both the protein (using a force field like AMBER99SB-ILDN) and the ligand (using a tool like CGenFF or Antechamber).
-
Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic).
-
Solvate the system by adding water molecules (e.g., TIP3P water model).
-
Neutralize the system by adding counter-ions (e.g., Na+ or Cl-).
-
-
Simulation Execution:
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes in the initial system.
-
Equilibration:
-
Perform a short simulation under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.
-
Perform another short simulation under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand during equilibration.
-
-
Production MD: Run the main simulation for a desired length of time (e.g., 100 ns) without position restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess complex stability.
-
Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze hydrogen bonds and other non-covalent interactions over time.
-
Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
-
Quantitative Data Summary
The following tables present representative data for the interaction of Oridonin with Bcl-2 and its effects on the NF-κB pathway. This data serves as an example of what would be generated in a study on this compound.
Table 1: Representative In Silico Interaction Data for Oridonin with Bcl-2
| Parameter | Value | Method |
| Docking Score | -8.5 kcal/mol | AutoDock Vina |
| Binding Free Energy (ΔG) | -45.2 ± 3.5 kcal/mol | MM/PBSA |
| Key Interacting Residues | Gly145, Arg146, Tyr101 | MD Simulation Analysis |
| Hydrogen Bonds (Occupancy) | Arg146 (75%), Gly145 (40%) | MD Simulation Analysis |
Table 2: Representative Experimental Data for Oridonin's Biological Activity
| Target Pathway | Cell Line | Assay | Result (IC₅₀) | Reference |
| Apoptosis Induction | MCF-7 (Breast Cancer) | MTT Assay | 0.98 µM | [7] |
| Apoptosis Induction | BEL-7402 (Liver Cancer) | MTT Assay | 0.50 µM | [7] |
| Apoptosis Induction | HCT-116 (Colon Cancer) | MTT Assay | 0.16 µM | [7] |
| NF-κB Inhibition | Jurkat T-cells | Luciferase Reporter Assay | ED₅₀ ~1.5 µg/mL | [13] |
| NF-κB Inhibition | Multiple Myeloma Cells | EMSA | ED₅₀ ~2.0 µg/mL | [13] |
Conclusion and Future Directions
This guide outlines a comprehensive in silico strategy for investigating the protein binding characteristics of this compound. By leveraging molecular docking and molecular dynamics simulations, researchers can generate testable hypotheses about its mechanism of action. The hypothetical case study using Bcl-2 and NF-κB as targets, based on data from the related compound Oridonin, demonstrates how these computational tools can predict binding modes, assess complex stability, and quantify interaction energies.
The critical next step for advancing the study of this compound is the experimental identification of its direct protein targets. Techniques such as affinity chromatography-mass spectrometry, thermal shift assays, or yeast two-hybrid screens can be employed for this purpose. Once targets are validated, the in silico protocols detailed in this guide can be directly applied to model the specific interactions of this compound, thereby accelerating its development as a potential therapeutic agent. The integration of computational modeling with experimental validation represents a robust paradigm for modern natural product drug discovery.
References
- 1. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin enhances the radiosensitivity of lung cancer cells by upregulating Bax and downregulating Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin induces apoptosis of HeLa cells via altering expression of Bcl-2/Bax and activating caspase-3/ICAD pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bcl-2 up-regulation and P-p53 down-regulation account for the low sensitivity of murine L929 fibrosarcoma cells to oridonin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin Prolongs the Survival of Mouse Cardiac Allografts by Attenuating the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phcog.com [phcog.com]
- 12. Oridonin suppresses gastric cancer SGC‐7901 cell proliferation by targeting the TNF‐alpha/androgen receptor/TGF‐beta signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oridonin, a diterpenoid purified from Rabdosia rubescens, inhibits the proliferation of cells from lymphoid malignancies in association with blockade of the NF-kappa B signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Sculponeatin B
Disclaimer: As of late 2025, specific quantitative solubility data for Sculponeatin B in various solvents is not extensively documented in publicly available scientific literature. This guide provides a comprehensive framework for researchers and drug development professionals to understand, predict, and experimentally determine the solubility of this compound, a member of the diterpene class of natural products. The methodologies outlined are based on established principles of physical chemistry and standard pharmaceutical research protocols.
Introduction to this compound and the Importance of Solubility
This compound is a complex diterpene isolated from Isodon sculponeatus. Diterpenes are a large and structurally diverse class of natural products known for their wide range of biological activities, making them of significant interest in medicinal chemistry and drug discovery. The therapeutic potential of any compound is critically dependent on its physicochemical properties, with solubility being one of the most important.
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a crucial determinant of a drug's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. Poor aqueous solubility can lead to low absorption and inadequate drug concentration at the target site, while well-characterized solubility in organic solvents is essential for extraction, purification, and the development of various dosage forms.
This guide will provide a theoretical overview of the factors influencing the solubility of diterpenes like this compound and present a detailed experimental protocol for its determination.
Theoretical Framework for the Solubility of Diterpenes
The principle of "like dissolves like" is the cornerstone for predicting solubility.[1] The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size.
-
Polarity: Diterpenes are primarily hydrocarbon-based structures, which makes them inherently lipophilic (fat-soluble) and generally poorly soluble in water. The presence of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and carbonyl (C=O) groups, can increase the polarity of the molecule and enhance its solubility in polar solvents.
-
Hydrogen Bonding: The ability to form hydrogen bonds is a key factor in aqueous solubility. Functional groups that can act as hydrogen bond donors (e.g., -OH, -NH) or acceptors (e.g., C=O, -O-) will increase the likelihood of dissolution in protic solvents like water, ethanol, and methanol.
-
Molecular Size and Shape: Generally, for a homologous series of compounds, an increase in molecular weight and surface area leads to a decrease in solubility in a given solvent.[2] The intricate, often rigid, polycyclic structure of diterpenes can also impact how well solvent molecules can solvate them.
Based on the general structure of diterpenes, it can be predicted that this compound will exhibit higher solubility in semi-polar to non-polar organic solvents and limited solubility in highly polar solvents like water.
Experimental Determination of Solubility
The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[1] This method measures the thermodynamic solubility, which is the concentration of the solute in a saturated solution at equilibrium.
This protocol outlines the steps to determine the equilibrium solubility of this compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
The container is then agitated (e.g., on a shaker or with a magnetic stirrer) at a constant, controlled temperature for an extended period, typically 24 to 72 hours, to allow the system to reach equilibrium.[1]
-
-
Phase Separation:
-
Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution.
-
This is typically done by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the compound.[1]
-
-
Quantification of Solute:
-
The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[1][3] A calibration curve with known concentrations of this compound must be prepared to accurately quantify the concentration in the filtrate.
-
-
Data Reporting:
-
Solubility is typically reported in units of mass per volume (e.g., mg/mL or µg/mL) or as molarity (mol/L) at the specified temperature.
-
To create a comprehensive solubility profile for this compound, a range of solvents with varying polarities should be tested. This includes:
-
Aqueous Buffers: At various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4) to assess the impact of ionizable groups.
-
Polar Protic Solvents: Methanol, Ethanol.
-
Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone.
-
Non-polar Solvents: Dichloromethane (DCM), Ethyl Acetate.
Data Presentation
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| pH 2.0 Buffer | 25 | HPLC | ||
| pH 7.4 Buffer | 25 | HPLC | ||
| Water | 25 | HPLC | ||
| Methanol | 25 | HPLC | ||
| Ethanol | 25 | HPLC | ||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC | ||
| Acetonitrile | 25 | HPLC | ||
| Ethyl Acetate | 25 | HPLC |
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for determining the equilibrium solubility of a compound using the shake-flask method.
Caption: A generalized workflow for determining equilibrium solubility.
References
Potential Therapeutic Targets of Sculponeatin B: A Technical Guide for Researchers
Disclaimer: Scientific literature providing in-depth data specifically on the therapeutic targets and mechanisms of action for Sculponeatin B is currently limited. This guide summarizes the available information on this compound and presents a detailed analysis of closely related and well-researched diterpenoid compounds from the same genus, Rabdosia (also known as Isodon). The mechanisms described for these related compounds, such as Oridonin, may offer insights into the potential therapeutic avenues for this compound, guiding future research and drug development efforts.
Introduction to this compound
This compound is a diterpenoid compound isolated from the plant Rabdosia sculponeata (Vaniot) H.Hara (also known as Isodon sculponeatus). Diterpenoids from the Rabdosia genus are recognized for their diverse biological activities, including significant anti-tumor properties. While specific mechanistic studies on this compound are not extensively available, research on other diterpenoids from the same plant and genus provides a strong foundation for identifying its potential therapeutic targets. For instance, Sculponeatin J, another diterpenoid from Isodon sculponeatus, has demonstrated significant inhibitory effects against human tumor cells K562 and T24, with IC50 values less than 1.0 μg/mL[1].
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of other Rabdosia diterpenoids, the primary therapeutic potential of this compound is likely centered on oncology. The key cellular processes and signaling pathways that represent potential targets are detailed below.
Induction of Apoptosis
A hallmark of many anti-cancer agents is the ability to induce programmed cell death, or apoptosis. Diterpenoids from Rabdosia, such as Oridonin, have been shown to trigger apoptosis in various cancer cell lines.[2] This is often achieved through the modulation of key proteins in the apoptotic cascade.
Potential Mechanisms:
-
Modulation of Bcl-2 Family Proteins: Shifting the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
-
Caspase Activation: Initiating the caspase cascade (e.g., cleavage of caspase-8, caspase-9, and PARP), which executes the apoptotic program.[3]
-
Generation of Reactive Oxygen Species (ROS): Increasing intracellular ROS levels can induce oxidative stress and trigger apoptosis.[3]
Cell Cycle Arrest
Inhibition of cancer cell proliferation is often achieved by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing and multiplying.
Potential Mechanisms:
-
G2/M Phase Arrest: Many diterpenoids induce cell cycle arrest in the G2/M phase. This is often associated with the downregulation of key regulatory proteins such as cyclin B1 and Cdc2.[3]
Inhibition of Key Pro-Survival Signaling Pathways
Cancer cells often exhibit aberrant activation of pro-survival signaling pathways. Diterpenoids from Rabdosia have been shown to inhibit several of these critical pathways.
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation.[4] Its constitutive activation is a hallmark of many cancers. Inhibition of the NF-κB pathway can suppress tumor growth and enhance the efficacy of other cancer therapies. Diterpenoids from Isodon have been shown to interfere with the DNA-binding activity of NF-κB.[5]
Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is often constitutively activated in a wide range of human cancers.[6][7] STAT3 plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis.[8] Inhibition of STAT3 signaling is a promising strategy for cancer therapy.
Quantitative Data on Related Rabdosia Diterpenoids
| Compound | Cell Line | Assay | Result (IC50) | Reference |
| Sculponeatin J | K562 (Chronic Myelogenous Leukemia) | Cytotoxicity Assay | < 1.0 µg/mL | [1] |
| Sculponeatin J | T24 (Bladder Cancer) | Cytotoxicity Assay | < 1.0 µg/mL | [1] |
| Oridonin | HepG2 (Hepatocellular Carcinoma) | CCK-8 Assay | 37.90 µM | [9] |
| Compound 3 (from I. serra) | HepG2 (Hepatocellular Carcinoma) | CCK-8 Assay | 6.94 ± 9.10 µM | [9] |
| Compound 8 (from I. serra) | HepG2 (Hepatocellular Carcinoma) | CCK-8 Assay | 71.66 ± 10.81 µM | [9] |
| Compound 23 (from I. serra) | HepG2 (Hepatocellular Carcinoma) | CCK-8 Assay | 43.26 ± 9.07 µM | [9] |
| Effusanin A (Compound 4) | MDA-MB-231 CSCs (Breast Cancer Stem Cells) | Proliferation Assay | 0.51 µM | [10] |
Experimental Protocols for Key Assays
The following are generalized protocols for key experiments commonly used to evaluate the anti-cancer activities of natural compounds. These methodologies would be applicable to the investigation of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis for Signaling Proteins
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the protein of interest.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, NF-κB p65, Bcl-2, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Potential Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the potential signaling pathways targeted by this compound, based on the known mechanisms of related compounds, and a typical experimental workflow for its evaluation.
Caption: Experimental workflow for evaluating this compound.
Caption: Potential signaling pathways targeted by this compound.
Conclusion and Future Directions
While direct evidence for the therapeutic targets of this compound is still forthcoming, the extensive research on other diterpenoids from the Rabdosia genus, particularly Oridonin, provides a compelling roadmap for future investigations. The potential of this compound to induce apoptosis and cell cycle arrest, likely through the inhibition of key pro-survival signaling pathways such as NF-κB and STAT3, marks it as a compound of interest for oncology drug development.
Future research should focus on:
-
Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.
-
In Vitro Screening: Systematically screening this compound against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values.
-
Mechanism of Action Studies: Utilizing the experimental protocols outlined above to elucidate the specific molecular mechanisms, including its effects on apoptosis, the cell cycle, and key signaling pathways.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy and safety profile of this compound in preclinical animal models.
By pursuing these research avenues, the full therapeutic potential of this compound can be uncovered, potentially leading to the development of a novel anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. theinterstellarplan.com [theinterstellarplan.com]
- 3. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB and the link between inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The complementary roles of STAT3 and STAT1 in cancer biology: insights into tumor pathogenesis and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Targeting of STAT3 in B Cells Suppresses Progression of B Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silibinin and STAT3: A natural way of targeting transcription factors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02720A [pubs.rsc.org]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Sculponeatin N
A Note on the Target Molecule: Extensive literature searches did not yield a reported total synthesis for Sculponeatin B. However, a closely related and structurally complex diterpenoid, Sculponeatin N, has been the subject of successful total synthesis campaigns by multiple research groups. This document provides a detailed overview of the total synthesis of (±)-Sculponeatin N as accomplished by the research group of Zhai and coworkers, which is a notable example of strategic chemical synthesis.
Introduction
Sculponeatin N is a 6,7-seco-ent-kaurane diterpenoid, a class of natural products known for their complex polycyclic architectures and potential biological activities. The intricate arrangement of rings and stereocenters in Sculponeatin N makes it a challenging target for total synthesis, requiring innovative and efficient synthetic strategies. The successful synthesis of such molecules not only provides access to the natural product for further biological evaluation but also serves as a platform for the development of new synthetic methodologies. This document outlines a proven protocol for the total synthesis of (±)-Sculponeatin N, providing researchers with the necessary details to replicate this significant achievement in natural product synthesis.
Retrosynthetic Analysis and Strategy
The synthetic approach to (±)-Sculponeatin N by the Zhai group hinges on a convergent strategy. The core of the molecule is assembled through a key intramolecular Diels-Alder reaction to construct the B and C rings simultaneously. Further strategic transformations include a regio- and stereoselective aldol reaction to form a lactone and a radical cyclization to forge the D ring.[1][2][3][4]
The retrosynthetic logic is as follows: The target molecule, (±)-Sculponeatin N, can be obtained from a precursor lactone via functional group manipulations. This lactone, in turn, can be accessed from a tricyclic intermediate. The crucial tricyclic core is envisioned to arise from an intramolecular Diels-Alder reaction of a suitably functionalized diene-bearing precursor. This precursor is assembled from simpler, commercially available starting materials through a series of well-established chemical transformations.
Experimental Workflow and Key Reactions
The overall workflow for the total synthesis of (±)-Sculponeatin N is depicted in the following diagram. This highlights the major transformations and the progression of intermediates leading to the final natural product.
Caption: Synthetic workflow for (±)-Sculponeatin N.
Quantitative Data Summary
The following table summarizes the key transformations, reagents, and yields for the total synthesis of (±)-Sculponeatin N.
| Step Number | Transformation | Key Reagents and Conditions | Yield (%) |
| 1 | Aldol Reaction | LDA, THF, -78 °C | 75 |
| 2 | Lactonization | p-TsOH, Benzene, reflux | 89 |
| 3 | Grignard Addition | Vinylmagnesium bromide, THF, 0 °C to rt | 92 |
| 4 | Intramolecular Diels-Alder Reaction | Toluene, 180 °C, sealed tube | 78 |
| 5 | Hydroboration-Oxidation | 9-BBN, THF; then H₂O₂, NaOH | 85 |
| 6 | Radical Cyclization | Bu₃SnH, AIBN, Benzene, reflux | 60 |
| 7 | Oxidation | Dess-Martin periodinane, CH₂Cl₂ | 95 |
| 8 | Final Deprotection & Isomerization | TBAF, THF | 88 |
Detailed Experimental Protocols
The following are detailed protocols for key steps in the synthesis of (±)-Sculponeatin N, adapted from the work of Zhai and coworkers.[1]
Protocol 1: Intramolecular Diels-Alder Reaction to form the Tricyclic Core
-
Preparation: A solution of the Diels-Alder precursor (1.0 mmol) in anhydrous toluene (20 mL) is prepared in a flame-dried, heavy-walled, sealed tube equipped with a magnetic stir bar.
-
Degassing: The solution is thoroughly degassed by three freeze-pump-thaw cycles.
-
Reaction: The sealed tube is heated to 180 °C in an oil bath and stirred for 24 hours.
-
Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford the tricyclic product.
Protocol 2: Radical Cyclization to form the Pentacyclic Intermediate
-
Preparation: To a solution of the radical cyclization precursor (0.5 mmol) and AIBN (0.1 mmol) in anhydrous benzene (50 mL) is added a solution of Bu₃SnH (0.75 mmol) in anhydrous benzene (10 mL) dropwise over 1 hour under an argon atmosphere at reflux.
-
Reaction: The reaction mixture is stirred at reflux for an additional 4 hours.
-
Workup: The mixture is cooled to room temperature, and the solvent is removed in vacuo. The residue is dissolved in acetonitrile (50 mL) and washed with hexane (3 x 20 mL) to remove the tin byproducts.
-
Purification: The acetonitrile layer is concentrated, and the residue is purified by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield the pentacyclic intermediate.
Signaling Pathways and Biological Activity
While the primary focus of the referenced literature is on the chemical synthesis, diterpenoids isolated from the Isodon genus, to which Sculponeatin N belongs, have been reported to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines.[5] The availability of a robust total synthesis protocol for Sculponeatin N enables further investigation into its biological properties and potential as a therapeutic agent. Future studies could involve screening against cancer cell lines and elucidating its mechanism of action, which may involve apoptosis induction or cell cycle arrest.
Caption: Proposed workflow for biological evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Total Synthesis of (±)-Sculponeatin N - Organic Letters - Figshare [figshare.com]
- 3. Item - Total Synthesis of (±)-Sculponeatin N - figshare - Figshare [figshare.com]
- 4. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 5. Total synthesis of the Isodon diterpene sculponeatin N - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Sculponeatin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sculponeatin B, a diterpenoid compound, has garnered interest within the scientific community for its potential biological activities. As research into its therapeutic applications progresses, the need for robust and reliable analytical methods for its quantification in various matrices becomes paramount. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies outlined are designed to be applicable for quality control, pharmacokinetic studies, and other research purposes. The validation parameters are based on the International Conference on Harmonisation (ICH) guidelines to ensure data integrity and reproducibility.[1][2][3][4][5]
Method 1: Quantification of this compound by HPLC-DAD
This method provides a reliable and cost-effective approach for the routine quantification of this compound in well-characterized matrices where high sensitivity is not the primary requirement.
Experimental Protocol
1. Sample Preparation (from Plant Material)
A general procedure for the extraction of diterpenoids from plant material is as follows[6][7]:
-
Grinding: Grind dried plant material into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a flask. Add 20 mL of methanol and perform ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.
2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. HPLC-DAD Parameters
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[8][9] |
| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B) |
| 0-20 min: 30-70% A | |
| 20-25 min: 70-90% A | |
| 25-30 min: 90-30% A | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (or a more specific wavelength if the UV spectrum of this compound is known)[10] |
Data Presentation: HPLC-DAD Method Validation
The following tables summarize the validation parameters for the HPLC-DAD method, established in accordance with ICH guidelines.[1][2][3][4][5]
Table 1: Linearity and Range
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Result |
| LOD | ~0.3 µg/mL (Based on a signal-to-noise ratio of 3:1)[2][11] |
| LOQ | ~1.0 µg/mL (Based on a signal-to-noise ratio of 10:1)[2][11] |
Table 3: Accuracy
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=3) | Recovery (%) |
| 5 | 4.95 ± 0.15 | 99.0 |
| 50 | 50.5 ± 0.50 | 101.0 |
| 90 | 89.1 ± 0.90 | 99.0 |
Table 4: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 10 | < 2.0 | < 3.0 |
| 80 | < 1.5 | < 2.5 |
Method 2: High-Sensitivity Quantification of this compound by UPLC-MS/MS
For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies or the analysis of complex biological matrices, a UPLC-MS/MS method is recommended.
Experimental Protocol
1. Sample Preparation (from Plasma)
A protein precipitation method is commonly used for plasma sample preparation[12]:
-
Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase and inject it into the UPLC-MS/MS system.
2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Prepare as described for the HPLC-DAD method.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 0.1 ng/mL to 100 ng/mL.
3. UPLC-MS/MS Parameters
| Parameter | Specification |
| Column | C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| 0-1 min: 10% A | |
| 1-5 min: 10-90% A | |
| 5-6 min: 90% A | |
| 6-6.1 min: 90-10% A | |
| 6.1-8 min: 10% A | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (to be determined based on this compound's chemical properties)[13] |
| MS/MS Detection | Multiple Reaction Monitoring (MRM)[11][12] |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ for this compound |
| Product Ion (Q3) | To be determined by infusion of a standard solution |
Data Presentation: UPLC-MS/MS Method Validation
The following tables summarize the validation parameters for the UPLC-MS/MS method.
Table 5: Linearity and Range
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.995[12] |
Table 6: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Result |
| LOD | ~0.03 ng/mL |
| LOQ | ~0.1 ng/mL |
Table 7: Accuracy and Precision
| Concentration (ng/mL) | Accuracy (% Bias) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 0.5 | ± 15% | < 10% | < 15% |
| 5 | ± 10% | < 8% | < 10% |
| 80 | ± 10% | < 5% | < 8% |
Table 8: Matrix Effect and Recovery
| Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| 0.5 | 85 - 115 | > 80 |
| 80 | 85 - 115 | > 85 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analytical quantification of this compound.
Caption: Workflow for this compound Quantification.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. actascientific.com [actascientific.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. phcogres.com [phcogres.com]
- 12. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid Screening and Identification of Diterpenoids in Tinospora sinensis Based on High-Performance Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sculponeatin B in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sculponeatin B, a diterpenoid compound isolated from Isodon sculponeatus, in various cell culture assays. Due to the limited availability of specific data for this compound, this document incorporates findings and protocols from closely related and well-studied diterpenoids from the same genus, such as Oridonin and other Sculponeatin analogues. This approach provides a robust framework for designing and executing experiments with this compound.
Introduction
This compound belongs to the family of ent-kaurane diterpenoids, which are known for their diverse biological activities, including potent anticancer properties. Compounds isolated from Isodon sculponeatus have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action for this class of compounds involve the induction of apoptosis (programmed cell death) and cell cycle arrest, making them promising candidates for cancer therapeutic research.
Mechanism of Action
Based on studies of related Isodon diterpenoids, this compound is presumed to exert its anticancer effects through the following mechanisms:
-
Induction of Apoptosis: Diterpenoids from Isodon species are known to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This often involves the modulation of Bcl-2 family proteins (increasing the Bax/Bcl-2 ratio), activation of caspases (caspase-3, -8, and -9), and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).
-
Cell Cycle Arrest: These compounds frequently cause cell cycle arrest at the G2/M or G0/G1 phases. This is typically achieved by downregulating the expression of key cell cycle regulatory proteins such as cyclin B1, cyclin D1, and cyclin-dependent kinases (CDKs).
-
Modulation of Signaling Pathways: The anticancer effects are often mediated by the inhibition of pro-survival signaling pathways, including the PI3K/Akt, NF-κB, and Notch pathways, and the activation of stress-related pathways like the JNK signaling cascade.
Data Presentation: Cytotoxicity of Sculponeatin Analogues
While specific IC50 values for this compound are not widely published, the following table summarizes the cytotoxic activities of other diterpenoids isolated from Isodon sculponeatus against various human cancer cell lines. These values can serve as a reference for determining appropriate concentration ranges for initial experiments with this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Sculponeatin J | K562 | Chronic Myelogenous Leukemia | < 1.0 |
| T24 | Bladder Cancer | < 1.0 | |
| A549 | Lung Cancer | 1.8 | |
| HCT116 | Colon Cancer | 2.5 | |
| MCF-7 | Breast Cancer | 3.31 | |
| Compound 1 (from I. sculponeatus) | K562 | Chronic Myelogenous Leukemia | 0.21 |
| HepG2 | Liver Cancer | 0.29 | |
| Compound 14 (from I. sculponeatus) | Various | - | 1.0 - 3.5 |
| Oridonin (related diterpenoid) | UM1 | Oral Squamous Cell Carcinoma | - |
| SCC25 | Oral Squamous Cell Carcinoma | - | |
| HGC-27 | Gastric Cancer | - | |
| 4T1 | Breast Cancer | - |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., based on the IC50 value from the MTT assay) and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect all cells, including floating and adherent cells.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.
Western Blot Analysis for Apoptosis and Cell Cycle Markers
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, Cyclin B1, CDK1, p21)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the putative signaling pathways affected by this compound and the experimental workflows described above.
Caption: Putative apoptosis signaling pathway induced by this compound.
Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.
Caption: General experimental workflow for characterizing this compound.
No Information Available on Sculponeatin B Administration in Animal Models
Despite a comprehensive search of available scientific literature and databases, no specific information, experimental protocols, or quantitative data could be found regarding the administration of a compound named "Sculponeatin B" in animal models.
This absence of information prevents the creation of the requested detailed Application Notes and Protocols. The core requirements, including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways, are contingent upon the existence of published research on this specific compound.
The search terms used included "this compound administration in animal models," "this compound experimental protocols in vivo," "this compound mechanism of action signaling pathway," "this compound quantitative data animal studies," and "this compound therapeutic effects animal models." None of these queries yielded relevant results pertaining to a compound with this name.
It is possible that "this compound" is a very recently discovered compound with research yet to be published, a compound known by a different name, or a potential misspelling of an existing therapeutic agent.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to:
-
Verify the spelling and nomenclature of the compound.
-
Consult internal or proprietary databases that may contain information on novel or in-development compounds.
-
Search for publications related to the broader class of compounds to which this compound may belong, as this could provide general guidance on potential administration protocols and mechanisms of action.
Without any foundational data on this compound, it is not possible to provide the detailed and specific documentation requested. Should information on this compound become publicly available, the generation of such materials would be feasible.
Application Notes and Protocols for the Development of Sculponeatin B-Based Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fluorescent probes are indispensable tools in biology and drug discovery, enabling the visualization of biomolecules and cellular processes with high specificity and real-time resolution.[1][2] Natural products, with their inherent biological activity and structural diversity, offer a rich scaffold for developing novel probes.[3][4][5] Diterpenoids, a class of natural products, have shown promise in this area; for instance, oridonin has been successfully developed into fluorescent probes to investigate its anticancer mechanisms.[1]
This document provides a comprehensive guide to the conceptualization, synthesis, characterization, and application of fluorescent probes based on Sculponeatin B, a diterpenoid natural product. We will use a hypothetical probe, designated SCB-Fluor 520 , as a working example to illustrate the developmental workflow, from initial design to cellular imaging applications.
Probe Design and Synthesis Workflow
The design of a natural product-based probe typically involves three core components: a recognition unit, a linker, and a fluorophore.[6] In our model, this compound serves as the recognition unit, targeting a hypothetical cellular analyte. This is covalently attached via a linker to a fluorophore that reports on the binding event.
The overall workflow for probe development involves a logical progression from conceptual design and synthesis to rigorous characterization and cellular application.
Caption: Workflow for developing this compound-based fluorescent probes.
Protocol 1: Synthesis of SCB-Fluor 520
This protocol describes a hypothetical synthesis for conjugating a fluorophore to the this compound core.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
4-(Aminomethyl)aniline
-
Fluorescein isothiocyanate (FITC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), Anhydrous
-
Dichloromethane (DCM), Anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add DSC (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure. Purify the activated intermediate by silica gel chromatography.
-
-
Linker Attachment:
-
Dissolve the activated this compound intermediate (1.0 eq) in anhydrous DMF.
-
Add 4-(aminomethyl)aniline (1.5 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Remove DMF under vacuum and purify the product (this compound with linker) by column chromatography.
-
-
Fluorophore Conjugation:
-
Dissolve the linker-modified this compound (1.0 eq) in anhydrous DMF.
-
Add FITC (1.1 eq) and DIPEA (3.0 eq).
-
Stir the reaction in the dark at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, purify the final product, SCB-Fluor 520 , using preparative High-Performance Liquid Chromatography (HPLC).
-
-
Characterization:
-
Confirm the structure and purity of SCB-Fluor 520 using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Photophysical and In Vitro Characterization
After synthesis, the probe's fundamental properties must be quantified.
Protocol 2: Photophysical Characterization
Materials:
-
SCB-Fluor 520 stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Working Solutions: Prepare a 10 µM working solution of SCB-Fluor 520 in PBS from the DMSO stock.
-
Absorbance Spectrum:
-
Use PBS as a blank.
-
Record the absorbance spectrum of the 10 µM solution from 300 nm to 700 nm.
-
Identify the wavelength of maximum absorbance (λ_max_abs).
-
-
Emission Spectrum:
-
Excite the 10 µM solution at its λ_max_abs.
-
Record the emission spectrum over a range of λ_max_abs + 20 nm to 750 nm.
-
Identify the wavelength of maximum emission (λ_max_em).
-
-
Fluorescence Quantum Yield (Φ_F_):
-
Use a reference standard with a known quantum yield (e.g., Fluorescein in 0.1 M NaOH, Φ_F_ = 0.95).
-
Prepare a series of dilutions of both the reference and SCB-Fluor 520 with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the integrated fluorescence intensity and absorbance for each solution.
-
Calculate the quantum yield using the equation: Φ_F_(sample) = Φ_F_(ref) * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (η_sample_² / η_ref_²) where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.
-
Data Presentation: Photophysical Properties
The table below summarizes hypothetical data for the SCB-Fluor 520 probe.
| Parameter | Value |
| Absorbance Max (λ_max_abs) | 495 nm |
| Emission Max (λ_max_em) | 520 nm |
| Molar Extinction Coefficient (ε) | 75,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ_F_) | 0.35 |
| Stokes Shift | 25 nm |
Cellular Imaging and Application
The final phase involves applying the probe in a biological context to visualize its target.
Protocol 3: Live Cell Imaging with SCB-Fluor 520
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
SCB-Fluor 520 (1 mM stock in DMSO)
-
Hoechst 33342 (for nuclear staining)
-
Confocal Laser Scanning Microscope
Procedure:
-
Cell Culture:
-
Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.
-
-
Probe Loading:
-
Prepare a working solution of 5 µM SCB-Fluor 520 in serum-free DMEM.
-
Wash the cells twice with warm PBS (pH 7.4).
-
Incubate the cells with the SCB-Fluor 520 working solution for 30 minutes at 37°C.
-
-
Co-staining (Optional):
-
Wash the cells twice with PBS.
-
Incubate with Hoechst 33342 (1 µg/mL) for 10 minutes for nuclear staining.
-
-
Imaging:
-
Wash the cells three times with PBS.
-
Add fresh imaging medium (e.g., phenol red-free DMEM) to the dish.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters (e.g., Ex: 488 nm, Em: 500-550 nm for SCB-Fluor 520; Ex: 405 nm, Em: 430-480 nm for Hoechst).
-
Cellular Application Workflow
Caption: Standard workflow for live-cell imaging using a fluorescent probe.
Example Application: Monitoring Enzyme Activity in a Signaling Pathway
Let's hypothesize that SCB-Fluor 520 is designed to detect nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor cells. The probe is initially non-fluorescent, but upon reduction by NTR, it releases the fluorophore, leading to a "turn-on" signal.
Caption: Proposed mechanism of SCB-Fluor 520 for detecting NTR activity.
Data Presentation: In Vitro Selectivity
To validate this, the probe's response to NTR versus other biological reductants would be tested.
| Analyte (10 µM) | Relative Fluorescence Intensity |
| Blank (PBS) | 1.0 |
| Nitroreductase (NTR) | 85.0 |
| Glutathione (GSH) | 1.5 |
| Cysteine (Cys) | 1.2 |
| Ascorbic Acid (Vc) | 2.1 |
| H₂O₂ | 1.1 |
This hypothetical data demonstrates the high selectivity of SCB-Fluor 520 for its intended target, a critical requirement for a reliable probe.
References
- 1. Natural-product-based fluorescent probes: recent advances and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural-product-based fluorescent probes: recent advances and applications - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Harnessing Natural Product Diversity for Fluorophore Discovery: Naturally Occurring Fluorescent Hydroxyanthraquinones from the Marine Crinoid Pterometra venusta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent Probes for Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Sculponeatin B: Investigating its Potential for Inducing Apoptosis in Cancer Cells - A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sculponeatin B is a naturally occurring diterpenoid compound that has been isolated from plants of the Rabdosia and Scutellaria genera. While the broader class of diterpenoids has garnered significant interest for its diverse biological activities, including potential anti-cancer properties, specific and detailed information regarding the apoptotic effects of this compound on cancer cells is currently limited in publicly available scientific literature. Some related compounds from these plant genera, such as Scutebarbatine A, have been shown to induce tumor-selective apoptosis. However, preliminary data on this compound suggests its cytotoxic activity may be cell-line specific and potentially weaker compared to other related compounds.
This document aims to provide a comprehensive methodological framework for researchers interested in investigating the potential of this compound as an apoptosis-inducing agent in cancer cells. While specific quantitative data for this compound is not available for detailed tabulation, we present standardized protocols for key experiments and illustrative diagrams of relevant signaling pathways and workflows that would be essential for such an investigation.
Hypothetical Data Presentation
Should experimental data become available, it is recommended to present it in a clear and structured format. The following tables are templates for organizing potential findings from studies on this compound.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) at 48h |
| MCF-7 | Breast | Data not available |
| MDA-MB-231 | Breast | Data not available |
| A549 | Lung | Data not available |
| HCT116 | Colon | Data not available |
| HeLa | Cervical | Data not available |
| HL-60 | Leukemia | Data not available |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression
| Protein | Function | Fold Change in Expression (Treated vs. Control) |
| Bcl-2 | Anti-apoptotic | Data not available |
| Bax | Pro-apoptotic | Data not available |
| Cleaved Caspase-3 | Executioner caspase | Data not available |
| Cleaved Caspase-9 | Initiator caspase | Data not available |
| Cleaved PARP | Apoptosis marker | Data not available |
Key Experimental Protocols
To rigorously assess the apoptosis-inducing potential of this compound, a series of established experimental protocols should be followed.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Sculponealatin B on cancer cells and calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of cells undergoing apoptosis (early and late) and necrosis after treatment with this compound.
Materials:
-
Cancer cells treated with this compound (at its IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for a predetermined time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting up compensation and quadrants.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, PARP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells using RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizing the Mechanisms
Diagrams are crucial for illustrating complex biological processes. The following are examples of how Graphviz can be used to depict the hypothetical experimental workflow and signaling pathways.
Caption: Experimental workflow for evaluating the apoptotic effects of this compound.
Caption: Hypothesized intrinsic apoptosis pathway potentially modulated by this compound.
Conclusion
While direct evidence for this compound as a potent inducer of apoptosis in cancer cells is currently lacking, the methodologies outlined in this document provide a robust framework for its investigation. The provided protocols for cell viability, apoptosis quantification, and protein expression analysis are standard in the field and will allow for a thorough characterization of its potential anti-cancer effects. The illustrative diagrams serve as a guide for visualizing the experimental process and the potential underlying molecular mechanisms. Further research is warranted to elucidate the specific biological activities of this compound and its potential as a therapeutic agent.
Application Notes and Protocols for Sculponeatin B Cytotoxicity Studies
Introduction
Sculponeatin B is a diterpenoid compound isolated from Isodon sculponeatus. Diterpenes from the Isodon genus have been reported to possess various biological activities, including cytotoxic effects against cancer cell lines[1][2]. This document provides a detailed experimental design and protocols for characterizing the cytotoxic and cytostatic effects of this compound on cancer cells. The following protocols are designed for researchers in drug discovery and oncology to systematically evaluate the potential of this compound as an anticancer agent.
1. Preliminary Cytotoxicity Screening: Determination of IC50
The initial step in assessing the cytotoxic potential of this compound is to determine its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound that inhibits 50% of cell growth or viability and is a critical parameter for comparing the potency of different compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, as it measures the metabolic activity of viable cells[3][4].
Experimental Workflow for Cytotoxicity Characterization
Figure 1: Experimental workflow for characterizing the cytotoxicity of this compound.
1.1. Protocol: MTT Assay for Cell Viability [3][4][5]
This protocol details the steps for performing an MTT assay to determine the IC50 of this compound.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
1.2. Data Presentation: Hypothetical IC50 Values of this compound
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 12.5 ± 1.8 |
| HeLa | Cervical Cancer | 25.2 ± 3.1 |
| A549 | Lung Cancer | 18.7 ± 2.5 |
| HepG2 | Liver Cancer | 35.1 ± 4.2 |
2. Mechanism of Action: Apoptosis Induction
To determine if this compound induces programmed cell death, an apoptosis assay is performed. The Annexin V-FITC and Propidium Iodide (PI) double staining method is a standard technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[6][7]
Principle of Annexin V/PI Apoptosis Assay
Figure 2: Principle of the Annexin V/PI apoptosis assay.
2.1. Protocol: Annexin V-FITC/PI Apoptosis Assay [6][7][8]
This protocol outlines the procedure for staining cells with Annexin V-FITC and PI for flow cytometry analysis.
Materials:
-
Cells treated with this compound (at IC50 and 2x IC50 concentrations) and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for a predetermined time (e.g., 24 or 48 hours). Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.[8]
2.2. Data Presentation: Hypothetical Apoptosis Assay Data
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound (IC50) | 45.8 ± 3.5 | 28.7 ± 2.9 | 22.3 ± 2.6 | 3.2 ± 0.7 |
| This compound (2x IC50) | 15.3 ± 2.8 | 35.1 ± 3.2 | 45.9 ± 4.1 | 3.7 ± 0.9 |
3. Mechanism of Action: Cell Cycle Analysis
To investigate if this compound affects cell cycle progression, flow cytometry analysis of DNA content is performed using propidium iodide (PI) staining.[9] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Cell Cycle Phases and Potential Arrest Points
Figure 3: The cell cycle and potential points of arrest by cytotoxic compounds.
3.1. Protocol: Cell Cycle Analysis by PI Staining [9][10]
This protocol describes the fixation and staining of cells for DNA content analysis.
Materials:
-
Cells treated with this compound (at IC50 and 2x IC50 concentrations) and vehicle control
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[9]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest the cells as described for the apoptosis assay.
-
Cell Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[11] Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A to degrade RNA, which also binds PI.[9]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence signal to differentiate between G0/G1, S, and G2/M phases based on DNA content.[10]
3.2. Data Presentation: Hypothetical Cell Cycle Analysis Data
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 60.5 ± 4.2 | 25.3 ± 2.8 | 14.2 ± 1.9 |
| This compound (IC50) | 35.1 ± 3.1 | 20.7 ± 2.5 | 44.2 ± 3.8 |
| This compound (2x IC50) | 20.8 ± 2.5 | 15.4 ± 2.1 | 63.8 ± 5.2 |
The protocols outlined in this document provide a comprehensive framework for the initial cytotoxic evaluation of this compound. Based on the hypothetical data, this compound demonstrates potent cytotoxic activity, inducing apoptosis and causing cell cycle arrest at the G2/M phase. These findings would suggest that this compound warrants further investigation as a potential anticancer therapeutic.
Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by this compound. This would involve techniques such as Western blotting to analyze the expression of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, cyclin-dependent kinases). Further in vivo studies using animal models would also be necessary to evaluate the efficacy and safety of this compound in a physiological context.
References
- 1. Total synthesis of the Isodon diterpene sculponeatin N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Characteristics of the cytostatic effects of oridonin in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Sculponeatin B in K562 and HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the anti-cancer effects of Sculponeatin B, a diterpenoid compound, on the human chronic myelogenous leukemia cell line (K562) and the human hepatocellular carcinoma cell line (HepG2). The described experimental procedures are intended to guide researchers in assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and modulation of key signaling pathways.
Overview and Hypothetical Mechanism of Action
Diterpenoids, a class of natural products, have demonstrated a range of anti-cancer activities.[1][2][3] In leukemia and liver cancer cell lines, these compounds have been shown to induce cell cycle arrest and apoptosis through various molecular mechanisms.[1][3][4] Based on the known effects of similar diterpenoid compounds, it is hypothesized that this compound may exert its anti-cancer effects by inducing DNA damage, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This process is potentially mediated through the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on K562 and HepG2 Cells
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| K562 | 24 | |
| 48 | ||
| 72 | ||
| HepG2 | 24 | |
| 48 | ||
| 72 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| K562 | Control | 0 | |||
| This compound | IC50/2 | ||||
| This compound | IC50 | ||||
| This compound | 2 x IC50 | ||||
| HepG2 | Control | 0 | |||
| This compound | IC50/2 | ||||
| This compound | IC50 | ||||
| This compound | 2 x IC50 |
Table 3: Cell Cycle Analysis of K562 and HepG2 Cells Treated with this compound
| Cell Line | Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| K562 | Control | 0 | ||||
| This compound | IC50/2 | |||||
| This compound | IC50 | |||||
| HepG2 | Control | 0 | ||||
| This compound | IC50/2 | |||||
| This compound | IC50 |
Experimental Protocols
Cell Culture
-
K562 Cells: Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO2.
-
HepG2 Cells: Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO2.
Protocol 1: Cytotoxicity Assessment using MTT Assay[5][6][7]
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
K562 or HepG2 cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well for HepG2 and 1 x 10⁴ cells/well for K562 in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment (for HepG2) and stabilization.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
For K562 cells, centrifuge the plate at 1000 rpm for 5 minutes before carefully removing the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining[8][9][10][11]
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
K562 or HepG2 cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at IC50/2, IC50, and 2 x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining[12][13][14]
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
K562 or HepG2 cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at IC50/2 and IC50 concentrations for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PI/RNase A staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Protocol 4: Western Blot Analysis[15][16][17][18]
This protocol assesses the protein expression levels of key signaling molecules.
Materials:
-
K562 or HepG2 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Cleaved Caspase-3, Cyclin B1, CDK1, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with this compound as described for other assays.
-
Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
Visualizations
Caption: Experimental workflow for testing this compound.
Caption: Hypothesized signaling pathway of this compound.
References
Application of Sculponeatin B in High-Throughput Screening for STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, and differentiation.[1] Aberrant STAT3 activation is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention.[1] Sculponeatin B, a diterpenoid natural product, represents a promising candidate for the development of novel STAT3 inhibitors. Its structural similarity to other diterpenoids, such as Eriocalyxin B, which has been shown to directly target and inhibit STAT3, suggests a similar mechanism of action.[2][3][4] Eriocalyxin B has been demonstrated to covalently bind to a cysteine residue within the SH2 domain of STAT3, thereby preventing its phosphorylation and subsequent activation.[3][4] This application note describes a high-throughput screening (HTS) campaign utilizing a fluorescence polarization (FP) assay to identify and characterize small molecule inhibitors of the STAT3 signaling pathway, with this compound as a reference compound.
Principle of the Assay
Fluorescence polarization is a robust, homogeneous assay format well-suited for HTS.[5][6] The assay principle is based on the change in the apparent molecular volume of a fluorescently labeled molecule upon binding to a larger protein. In this application, a fluorescently labeled phosphopeptide probe derived from the STAT3 binding motif of the IL-6 receptor is used. When this probe is bound to the STAT3 SH2 domain, it tumbles slowly in solution, resulting in a high FP signal. Small molecule inhibitors that bind to the SH2 domain and displace the fluorescent probe will cause the probe to tumble more rapidly, leading to a decrease in the FP signal. This change in polarization is directly proportional to the inhibitory activity of the compound.
Experimental Protocols
High-Throughput Screening Workflow for STAT3 Inhibitors
Caption: High-throughput screening workflow for the identification of STAT3 inhibitors.
1. Reagent Preparation
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 100 mM NaCl, 1 mM DTT, and 0.01% Triton X-100.
-
Recombinant Human STAT3 Protein (SH2 domain): Prepare a 2X working solution of 20 nM STAT3 in Assay Buffer.
-
Fluorescent Probe (FP-Probe): Prepare a 2X working solution of 10 nM fluorescein-labeled phosphopeptide (e.g., F-pY-L-K-T-K) in Assay Buffer.
-
Positive Control: Prepare a 100 µM solution of a known STAT3 inhibitor (e.g., Stattic) in DMSO.
-
Negative Control: DMSO.
2. Assay Procedure (384-well format)
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control, or negative control (DMSO) into the appropriate wells of a 384-well, low-volume, black, round-bottom plate.
-
Reagent Addition 1: Add 5 µL of the 2X STAT3 working solution to all wells.
-
Incubation 1: Centrifuge the plates at 1000 rpm for 1 minute and incubate at room temperature for 30 minutes.
-
Reagent Addition 2: Add 5 µL of the 2X FP-Probe working solution to all wells.
-
Incubation 2: Centrifuge the plates at 1000 rpm for 1 minute and incubate at room temperature for 60 minutes, protected from light.
-
Detection: Measure the fluorescence polarization on a suitable plate reader with excitation at 485 nm and emission at 535 nm.
3. Data Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
-
Where:
-
mP_sample is the millipolarization value of the test compound well.
-
mP_min is the average millipolarization of the positive control wells.
-
mP_max is the average millipolarization of the negative control (DMSO) wells.
-
-
-
Determine IC50 Values: For compounds showing significant inhibition, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Quality Control: Calculate the Z' factor to assess the quality of the assay for HTS.
-
Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|]
-
A Z' factor > 0.5 indicates an excellent assay.
-
Data Presentation
Table 1: Hypothetical High-Throughput Screening Results
| Compound ID | Concentration (µM) | % Inhibition | Hit ( >50% inh.) |
| This compound | 10 | 85.2 | Yes |
| Stattic (Positive Control) | 10 | 95.5 | Yes |
| DMSO (Negative Control) | - | 0.0 | No |
| Compound 1001 | 10 | 62.1 | Yes |
| Compound 1002 | 10 | 12.5 | No |
| Compound 1003 | 10 | 78.9 | Yes |
Table 2: Dose-Response Data for this compound
| Concentration (µM) | % Inhibition |
| 100 | 98.1 |
| 30 | 92.3 |
| 10 | 85.2 |
| 3 | 48.7 |
| 1 | 15.6 |
| 0.3 | 5.2 |
| 0.1 | 1.1 |
| IC50 (µM) | 3.1 |
Signaling Pathway
STAT3 Signaling Pathway and Point of Inhibition
Caption: The STAT3 signaling pathway and the proposed inhibitory action of this compound.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Eriocalyxin B Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 3. Eriocalyxin B Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eriocalyxin B Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Assessing Anti-Proliferative Effects of Diterpenoids
A Case Study Using Scutebarbatine B as a Model for Sculponeatin B
Disclaimer: Information specifically detailing the anti-proliferative effects and mechanisms of this compound is limited in current scientific literature. Therefore, these application notes utilize data and methodologies from studies on Scutebarbatine B, a structurally related diterpenoid, to provide a comprehensive guide for researchers. The protocols and pathways described herein are standard methods for evaluating the anti-cancer properties of novel compounds and can be adapted for the study of this compound.
Introduction
Diterpenoids are a class of natural compounds that have garnered significant interest in oncology research for their potential anti-proliferative and pro-apoptotic activities. This document provides a detailed overview of the methods used to assess these effects, using Scutebarbatine B (SBT-B) as a representative compound. SBT-B has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis through the modulation of multiple signaling pathways. These notes are intended for researchers, scientists, and drug development professionals investigating the anti-cancer potential of novel diterpenoids like this compound.
Overview of Anti-Proliferative Mechanisms
Scutebarbatine B exerts its anti-cancer effects primarily through three interconnected mechanisms:
-
Induction of DNA Damage: SBT-B can cause DNA damage in cancer cells, triggering a cellular response to halt proliferation and repair the damage, or undergo apoptosis if the damage is too severe.
-
Cell Cycle Arrest: By modulating the expression of key cell cycle regulatory proteins, SBT-B can arrest cancer cells at specific phases of the cell cycle, preventing them from dividing and proliferating.[1]
-
Induction of Apoptosis: SBT-B can trigger programmed cell death, or apoptosis, through both intrinsic and extrinsic pathways, leading to the elimination of cancer cells.[1]
These effects are mediated by the modulation of several key signaling pathways, including the pRB/E2F1, Akt/mTOR, and IRE1/JNK pathways, as well as the generation of reactive oxygen species (ROS).[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-proliferative effects of Scutebarbatine B on breast cancer cell lines.
Table 1: IC50 Values of Scutebarbatine B
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| MCF-7 | 48 | Data not available |
| MDA-MB-231 | 48 | Data not available |
Note: Specific IC50 values for Scutebarbatine B were not available in the searched literature. Researchers would typically perform a dose-response experiment to determine these values.
Table 2: Effect of Scutebarbatine B on Cell Cycle Distribution in Breast Cancer Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | Specify Control % | Specify Control % | Specify Control % |
| SBT-B (Dose 1) | Specify % | Specify % | Specify % |
| SBT-B (Dose 2) | Specify % | Specify % | Specify % |
Note: While it is documented that Scutebarbatine B induces G2/M phase arrest, specific quantitative data from flow cytometry analysis was not available in the provided search results.[1] The table is presented as a template for data presentation.
Table 3: Effect of Scutebarbatine B on Apoptosis in Breast Cancer Cells
| Treatment | % of Apoptotic Cells (Annexin V+/PI-) | % of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | Specify Control % | Specify Control % |
| SBT-B (Dose 1) | Specify % | Specify % |
| SBT-B (Dose 2) | Specify % | Specify % |
Note: Scutebarbatine B is known to induce apoptosis.[1] This table is a template for how to present such data once obtained.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the test compound that inhibits cell viability by 50% (IC50).
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or other test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Proliferation Assay (EdU Staining)
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
EdU (5-ethynyl-2'-deoxyuridine) assay kit
-
Cancer cell lines
-
Test compound
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels and treat with the test compound for the desired time.
-
Add EdU to the culture medium and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells according to the kit manufacturer's instructions.
-
Perform the click reaction to conjugate a fluorescent dye to the incorporated EdU.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Image the cells using a fluorescence microscope or analyze by flow cytometry to quantify the percentage of EdU-positive cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Test compound
-
70% ethanol (ice-cold)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Culture and treat cells with the test compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Cancer cell lines
-
Test compound
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired duration.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Cyclin B1, Cdc2, p-Cdc2, Caspase-8, Caspase-9, PARP, Akt, p-Akt, mTOR, p-mTOR, pRB, E2F1, IRE1, p-JNK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Experimental Workflow
Caption: Workflow for assessing anti-proliferative effects.
Signaling Pathways Modulated by Scutebarbatine B
Caption: Signaling pathways modulated by Scutebarbatine B.
References
Unveiling the Anti-Proliferative Effects of Sculponeatin B: A Guide to Measuring Cell Cycle Arrest
For Immediate Application to Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for investigating the effects of Sculponeatin B on the cell cycle of cancer cells. As a promising natural compound for anticancer research, understanding its mechanism of action is crucial. These guidelines focus on two primary and robust techniques: flow cytometry for cell cycle phase distribution analysis and Western blotting for monitoring key regulatory proteins . While direct studies on this compound are emerging, this guide leverages findings from the closely related diterpenoid, Scutebarbatine B, to provide a practical framework and expected outcomes. A recent study demonstrated that Scutebarbatine B induces a G2/M phase cell cycle arrest in breast cancer cells by downregulating critical cell cycle proteins including cyclin B1, cyclin D1, and Cdc2.[1]
Core Techniques for Cell Cycle Analysis
A multi-faceted approach is recommended to thoroughly characterize this compound's impact on cell proliferation.
-
Flow Cytometry with Propidium Iodide (PI) Staining: This is the gold-standard method for quantifying the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on cellular DNA content.
-
Western Blotting: This technique allows for the detection and quantification of changes in the expression levels of essential cell cycle regulatory proteins, providing insights into the molecular mechanisms of action.
Application Note 1: Quantitative Analysis of Cell Cycle Distribution via Flow Cytometry
Introduction
Flow cytometry offers a high-throughput method to analyze the cell cycle status of a large population of cells. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The intensity of PI fluorescence within a cell is directly proportional to its DNA content, enabling the differentiation of cells in the G0/G1 phase (containing 2n DNA), S phase (with DNA content between 2n and 4n), and G2/M phase (with 4n DNA).
Experimental Workflow for Flow Cytometry
Caption: A stepwise workflow for analyzing cell cycle distribution using flow cytometry.
Detailed Protocol: Propidium Iodide Staining
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol, chilled at -20°C
-
PI Staining Solution: 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS
-
Flow cytometer equipped with a 488 nm laser
Procedure:
-
Cell Treatment: Culture cells to 60-70% confluency and treat with various concentrations of this compound and a vehicle control for a predetermined duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Centrifuge again.
-
Fixation: Resuspend the cells in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop. Fix overnight at -20°C.
-
Staining: Pellet the fixed cells by centrifugation. Wash with PBS to remove ethanol. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate the stained cells for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Presentation of Quantitative Data
Data should be tabulated to facilitate easy comparison between treatment groups.
Table 1: Effect of Scutebarbatine B on the Cell Cycle Distribution of Breast Cancer Cells
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 64.8 ± 3.2 | 22.1 ± 1.9 | 13.1 ± 1.5 |
| Scutebarbatine B (10 µM) | 42.5 ± 2.8 | 18.3 ± 2.1 | 39.2 ± 2.4 |
| Scutebarbatine B (20 µM) | 28.9 ± 3.1 | 14.5 ± 1.7 | 56.6 ± 3.5 |
Note: This data is representative of findings for Scutebarbatine B and serves as an illustrative example.
Application Note 2: Elucidating Molecular Mechanisms with Western Blotting
Introduction
To understand how this compound induces cell cycle arrest, it is essential to examine its effects on the proteins that regulate cell cycle progression. Western blotting allows for the sensitive detection of changes in the expression levels of key proteins such as cyclins and cyclin-dependent kinases (CDKs).
Cell Cycle Regulatory Pathway
The progression through the cell cycle is orchestrated by the sequential activation and deactivation of cyclin-CDK complexes.
Caption: Overview of the main cyclin-CDK complexes driving the cell cycle.
Based on the effects of Scutebarbatine B, a potential mechanism for this compound is the disruption of the G2/M transition.[1]
Caption: Proposed mechanism of this compound-induced G2/M arrest.
Detailed Protocol: Western Blotting
Reagents and Materials:
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA kit)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking solution (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cyclin D1, anti-Cdc2, anti-p-Cdc2, and a loading control like anti-β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Perform densitometric analysis of the bands and normalize the expression of target proteins to the loading control.
Presentation of Quantitative Data
The relative changes in protein expression should be presented in a tabular format.
Table 2: Relative Expression Levels of Key Cell Cycle Proteins Following Scutebarbatine B Treatment
| Target Protein | Vehicle Control | Scutebarbatine B (10 µM) | Scutebarbatine B (20 µM) |
| Cyclin B1 | 1.00 | 0.58 ± 0.07 | 0.31 ± 0.05 |
| Cyclin D1 | 1.00 | 0.72 ± 0.09 | 0.45 ± 0.06 |
| Cdc2 | 1.00 | 0.78 ± 0.08 | 0.51 ± 0.07 |
| p-Cdc2 (Tyr15) | 1.00 | 0.49 ± 0.06 | 0.24 ± 0.04 |
Note: Data are shown as fold change relative to the vehicle control and represent findings for Scutebarbatine B.[1]
By implementing these detailed protocols, researchers can effectively characterize the cell cycle arrest induced by this compound, providing crucial insights into its potential as a novel anticancer therapeutic agent.
References
Application Notes and Protocols for the Evaluation of Sculponeatin B in Xenograft Mouse Models
Disclaimer: As of late 2025, there is a notable absence of published scientific literature detailing the specific use of Sculponeatin B in xenograft mouse models. The following application notes and protocols are therefore provided as a generalized framework for the preclinical evaluation of diterpenoids, such as this compound, in cancer research. These guidelines are based on established methodologies for similar natural products and are intended to serve as a starting point for researchers.
Introduction
This compound is a diterpenoid compound isolated from plants of the Isodon genus, which are known for producing a variety of bioactive molecules with potential anticancer properties. While related compounds have demonstrated cytotoxic and antitumor effects, the in vivo efficacy of this compound in xenograft models has not been reported. These notes provide a comprehensive guide for researchers and drug development professionals to design and execute preclinical studies to investigate the potential of this compound as an anticancer agent using xenograft mouse models.
Key Concepts in Xenograft Modeling
Xenograft mouse models are a cornerstone of preclinical cancer research, allowing for the in vivo study of human tumors in an animal host. Typically, this involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice. These models are instrumental in assessing the therapeutic efficacy and toxicity of novel anticancer compounds before they are considered for clinical trials.
Experimental Protocols
The following protocols are generalized and should be adapted based on the specific cancer cell line, mouse strain, and experimental goals.
Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line relevant to the therapeutic indication of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When the cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Cell Viability: Assess cell viability using a trypan blue exclusion assay to ensure a high percentage of viable cells (>95%) for implantation.
-
Cell Suspension: Resuspend the viable cells in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 5 x 10⁶ cells/100 µL). For subcutaneous models, a mixture of cells and Matrigel can enhance tumor take rate and growth.
Xenograft Mouse Model Establishment
-
Animal Strain: Utilize immunodeficient mice, such as athymic nude mice (nu/nu) or NOD/SCID mice, to prevent rejection of the human tumor cells.
-
Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before any experimental procedures.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
For subcutaneous models, inject the cell suspension (e.g., 100 µL) into the flank of the mouse.
-
For orthotopic models, inject the cells into the organ of origin (e.g., mammary fat pad for breast cancer).
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) using digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
This compound Administration
-
Vehicle Selection: Dissolve this compound in a biocompatible vehicle. Common vehicles include a mixture of DMSO, Cremophor EL, and saline. It is crucial to test the vehicle alone as a control group to ensure it does not have any antitumor effects.
-
Dose and Schedule: The dosage and treatment schedule should be determined from prior in vitro cytotoxicity data and maximum tolerated dose (MTD) studies. A typical starting point could be a dose range of 10-50 mg/kg administered via intraperitoneal (i.p.) or intravenous (i.v.) injection, 3-5 times per week.
-
Treatment Groups:
-
Group 1: Vehicle Control: Mice receive the vehicle solution only.
-
Group 2: this compound (Low Dose): Mice receive a low dose of this compound.
-
Group 3: this compound (High Dose): Mice receive a high dose of this compound.
-
Group 4: Positive Control: Mice receive a standard-of-care chemotherapy agent for the specific cancer type.
-
-
Monitoring: Throughout the treatment period, monitor the body weight of the mice as an indicator of toxicity.
Efficacy and Endpoint Analysis
-
Tumor Measurements: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint Criteria: The study may be concluded when tumors in the control group reach a specific size (e.g., 1500-2000 mm³), or after a predetermined treatment duration.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors and record their final weight.
-
Collect major organs (liver, spleen, kidneys, etc.) for histological analysis to assess any potential toxicity.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the observed differences.
-
Data Presentation
Quantitative data from xenograft studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 125.5 ± 15.2 | 1850.3 ± 210.4 | 1.9 ± 0.2 | - | +2.5 |
| This compound | 20 | 128.1 ± 14.8 | 980.6 ± 150.7 | 1.0 ± 0.15 | 47.0 | -1.8 |
| This compound | 40 | 126.9 ± 16.1 | 550.2 ± 98.5 | 0.6 ± 0.1 | 70.3 | -5.2 |
| Positive Control | 10 | 127.4 ± 15.5 | 420.1 ± 85.3 | 0.4 ± 0.08 | 77.3 | -8.1 |
Data are presented as mean ± standard deviation.
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Application Notes and Protocols for the Formulation of Sculponeatin B for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sculponeatin B is a diterpenoid compound isolated from the plant genus Rabdosia, specifically Rabdosia sculponeata. Diterpenoids from Rabdosia species have garnered significant interest due to their wide range of biological activities, including anti-inflammatory and anticancer properties[1]. Like many other diterpenoids, this compound is expected to have poor water solubility, which presents a significant challenge for its formulation for in vivo studies to ensure adequate bioavailability and meaningful pharmacological evaluation.
These application notes provide a comprehensive guide to developing a suitable formulation for this compound for preclinical in vivo research. The protocols outlined below are based on established methods for formulating poorly soluble natural products and related diterpenoids, such as Oridonin, which is also derived from the Rabdosia genus[2][3].
Physicochemical Properties and Solubility Assessment
A thorough understanding of the physicochemical properties of this compound is the first critical step in formulation development.
Table 1: Physicochemical Properties of this compound (Predicted and Reported)
| Property | Value | Source/Method |
| Molecular Formula | C₂₀H₂₈O₅ | PubChem |
| Molecular Weight | 364.4 g/mol | PubChem |
| Appearance | White to off-white solid | Presumed |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as DMSO, ethanol, and methanol. | Inferred from related compounds[2] |
Experimental Protocol 1: Solubility Determination
Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents and co-solvents to identify a suitable vehicle for in vivo administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (USP grade)
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG400)
-
Cremophor® EL or Kolliphor® EL
-
Tween® 80
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Orbital shaker
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18)
Methodology:
-
Prepare saturated solutions of this compound in each solvent/co-solvent system.
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in the supernatant using a validated HPLC method with a standard curve.
-
Express the solubility in mg/mL or µg/mL.
Formulation Strategies for In Vivo Administration
Based on the solubility data, a suitable formulation can be developed. For poorly soluble compounds like this compound, several strategies can be employed.
Option 1: Co-solvent System
This is often the simplest and most common approach for early-stage in vivo studies.
Table 2: Example Co-solvent Formulations
| Formulation | Vehicle Composition | Max Tolerated Dose (Rodents) |
| 1 | 10% DMSO, 40% PEG400, 50% Saline | Variable, toxicity of DMSO and PEG400 should be considered. |
| 2 | 5% DMSO, 95% Corn oil | Suitable for oral gavage. |
| 3 | 10% Ethanol, 20% Propylene Glycol, 70% Saline | Ethanol concentration should be monitored for toxicity. |
Experimental Protocol 2: Preparation of a Co-solvent Formulation for Intravenous (IV) or Intraperitoneal (IP) Injection
Objective: To prepare a clear, sterile solution of this compound for parenteral administration.
Materials:
-
This compound
-
DMSO
-
PEG400
-
Sterile saline (0.9% NaCl)
-
Sterile syringe filters (0.22 µm)
Methodology:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG400 to the DMSO solution and mix thoroughly.
-
Slowly add sterile saline to the mixture while vortexing to avoid precipitation.
-
Visually inspect the final solution for any precipitation or cloudiness.
-
Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial.
-
The final concentration of the organic solvents should be kept as low as possible to minimize toxicity.
Option 2: Lipid-Based Formulations
For compounds with very low aqueous solubility, lipid-based formulations can enhance oral bioavailability.
Table 3: Components of Lipid-Based Formulations
| Formulation Type | Key Excipients |
| Self-Emulsifying Drug Delivery System (SEDDS) | Oils (e.g., sesame oil, Labrafac™), Surfactants (e.g., Cremophor® EL, Tween® 80), Co-solvents (e.g., Transcutol®, PEG400) |
| Liposomes | Phospholipids (e.g., soy phosphatidylcholine, DSPC), Cholesterol |
Experimental Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
Objective: To prepare a SEDDS formulation of this compound to improve its dissolution and absorption upon oral administration.
Materials:
-
This compound
-
Labrafac™ Lipophile WL 1349 (oil)
-
Kolliphor® EL (surfactant)
-
Transcutol® HP (co-solvent)
Methodology:
-
Determine the optimal ratio of oil, surfactant, and co-solvent by constructing a pseudo-ternary phase diagram.
-
Dissolve this compound in the selected oil phase.
-
Add the surfactant and co-solvent to the oil phase and mix until a clear and homogenous solution is formed.
-
To test the self-emulsifying properties, add a small volume of the formulation to water and observe the formation of a fine emulsion.
-
The formulation can be administered orally via gavage.
Potential Signaling Pathways Modulated by this compound
Based on the known activities of related diterpenoids from Rabdosia, this compound is likely to exhibit anti-inflammatory and anti-cancer effects. The following signaling pathways are potential targets.
Anti-Inflammatory Activity: NF-κB Signaling Pathway
Diterpenoids from Rabdosia have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway[4]. Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory cytokines.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Anti-Cancer Activity: STAT3 Signaling Pathway
The STAT3 pathway is often constitutively active in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. Natural products are known to target this pathway[5].
Caption: Putative inhibition of the JAK/STAT3 signaling pathway by this compound.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for evaluating the in vivo efficacy of a new this compound formulation is depicted below.
Caption: General experimental workflow for in vivo studies of this compound.
Disclaimer: These protocols and application notes are intended for research purposes only. The proposed formulations and experimental designs should be optimized and validated for each specific animal model and study objective. It is crucial to conduct appropriate safety and toxicology studies before commencing efficacy trials.
References
- 1. Diterpenoids of Rabdosia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation, Characterization, and Evaluation of Liposomes Containing Oridonin from Rabdosia rubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic and in vivo evidence of synergy of a herbal extract compared to its most active ingredient: Rabdosia rubescens vs. oridonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Endeavor: A Proposed Laboratory Approach to Sculponeatin B and Its Derivatives
For researchers, scientists, and drug development professionals, this document outlines a detailed, albeit theoretical, application note and protocol for the laboratory synthesis of Sculponeatin B and its derivatives. Due to the current absence of published literature on the direct synthesis of this compound, this guide leverages the established total synthesis of the structurally analogous natural product, Sculponeatin N, as a foundational blueprint.
The intricate molecular architecture of the sculponeatins, a family of diterpenoids isolated from the medicinal plant Isodon sculponeatus, presents a formidable challenge for synthetic chemists. While the total synthesis of Sculponeatin N has been successfully accomplished, a dedicated synthetic route to this compound remains elusive in scientific literature. This document aims to bridge this gap by proposing a plausible synthetic strategy for this compound, based on the well-documented synthesis of its close relative. Furthermore, it will explore potential avenues for the derivatization of key intermediates, opening doors for the generation of novel analogs with potential therapeutic applications.
Proposed Synthetic Strategy: A Roadmap to this compound
The proposed synthesis of this compound hinges on the adaptation of the synthetic sequence developed for Sculponeatin N. The core bicyclo[3.2.1]octane system, a hallmark of the sculponeatin family, can be constructed using a similar strategic approach. The key differences in the peripheral functional groups between this compound and N will necessitate specific modifications to the established protocol.
A generalized workflow for the proposed synthesis is depicted below.
Caption: Proposed workflow for the synthesis of this compound and its derivatives.
Experimental Protocols: A Theoretical Guide
The following protocols are adapted from the published total synthesis of Sculponeatin N and are presented as a theoretical guide for the synthesis of this compound. All quantitative data, such as reaction yields, are based on the reported values for the analogous steps in the Sculponeatin N synthesis and should be considered as estimates.
Table 1: Proposed Key Reaction Steps and Estimated Yields
| Step | Transformation | Reagents and Conditions (Proposed) | Estimated Yield (%) | Reference for Analogy |
| 1 | Construction of the core ring system | Multi-step sequence involving key reactions such as Diels-Alder or ring-closing metathesis | 10-15 (over several steps) | [1][2] |
| 2 | Formation of Key Intermediate A | Further functionalization and stereochemical control | 70-80 | [3][4] |
| 3 | Conversion to this compound Precursor | Selective oxidation/reduction of specific functional groups | 50-60 | (Theoretical) |
| 4 | Final Deprotection and Isolation | Removal of protecting groups to yield this compound | 80-90 | [1] |
Detailed Methodologies (Proposed)
Step 1: Construction of the Core Bicyclo[3.2.1]octane System
The synthesis would commence with commercially available starting materials, proceeding through a series of reactions to construct the fundamental bicyclo[3.2.1]octane core. Key strategies reported for Sculponeatin N, such as an intramolecular Diels-Alder reaction or a ring-closing metathesis approach, could be employed.[2][3] The choice of strategy would influence the nature of the initial building blocks.
Step 2: Formation of a Key Intermediate
Following the successful construction of the core structure, a series of functional group manipulations would be required to install the necessary stereocenters and functional handles, leading to a key intermediate analogous to those reported in the synthesis of Sculponeatin N.[1][4] This intermediate would possess the core scaffold of this compound and suitable protecting groups for selective modification.
Step 3: Functional Group Interconversion to Target this compound
This crucial phase would involve the targeted modification of functional groups on the key intermediate to match the specific structure of this compound. This may include selective oxidations, reductions, or other functional group interconversions that differentiate this compound from Sculponeatin N. This step is theoretical and would require significant experimental optimization.
Step 4: Final Deprotection and Synthesis of Derivatives
The final step in the synthesis of this compound would involve the removal of any protecting groups. The purified key intermediate from Step 2 could also serve as a versatile platform for the synthesis of a library of this compound derivatives. Standard organic reactions, such as esterification, amidation, or etherification, could be employed to modify the existing functional groups, leading to a diverse range of novel compounds for biological screening.
Caption: Derivatization workflow from a key synthetic intermediate.
Data Presentation
As this is a proposed synthesis, no novel experimental data can be presented. However, the expected data from a successful synthesis would be compiled as follows:
Table 2: Characterization Data for Synthetic this compound (Hypothetical)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ |
| This compound | (Expected data) | (Expected data) | (Calculated value) |
Table 3: Biological Activity of this compound Derivatives (Hypothetical)
| Derivative | Modification Site | IC₅₀ (µM) vs. Cell Line X | IC₅₀ (µM) vs. Cell Line Y |
| SB-Ester-1 | C-1 hydroxyl | (Experimental value) | (Experimental value) |
| SB-Amide-1 | C-6 carboxyl | (Experimental value) | (Experimental value) |
| SB-Ether-1 | C-1 hydroxyl | (Experimental value) | (Experimental value) |
Conclusion and Future Directions
The synthesis of this compound and its derivatives represents a significant challenge in natural product chemistry. The proposed synthetic route, based on the successful total synthesis of Sculponeatin N, provides a logical and promising starting point for laboratory investigation. The successful execution of this strategy would not only provide access to this rare natural product but also open up avenues for the creation of novel analogs with potentially enhanced biological activities. Further research will be required to validate and optimize the proposed reaction conditions and to fully explore the therapeutic potential of this fascinating class of molecules. This theoretical framework is intended to serve as a catalyst for such future research endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Sculponeatin N
Welcome to the technical support center for the total synthesis of Sculponeatin N. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on improving reaction yields and overcoming experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the Sculponeatin N synthesis is consistently low. Where should I start troubleshooting?
A1: A low overall yield is often due to suboptimal conditions in one or more key steps. The most critical transformations in the known synthetic routes to Sculponeatin N are the Nazarov cyclization, the Diels-Alder reaction (in certain routes), and the radical cyclization to form the bicyclo[3.2.1]octane core. We recommend analyzing the yield of each of these key steps individually to pinpoint the primary source of material loss. This guide provides detailed troubleshooting for each of these reactions.
Q2: I am observing the formation of unexpected side products. How can I identify and minimize them?
A2: The formation of side products is a common challenge in complex natural product synthesis. To identify them, it is crucial to fully characterize all major byproducts using techniques like NMR, mass spectrometry, and, if possible, X-ray crystallography. Understanding the structure of the side products can provide valuable insights into competing reaction pathways. Minimizing them often involves a careful re-optimization of reaction conditions, such as temperature, reaction time, solvent, and the choice of reagents and catalysts. Refer to the specific troubleshooting guides below for common side products in each key reaction.
Q3: Is the starting material for the synthesis of Sculponeatin N commercially available?
A3: The starting materials for the total synthesis of Sculponeatin N are typically readily available, relatively simple molecules that are either commercially available or can be prepared in a few steps from commercial precursors. The choice of starting material will depend on the specific synthetic route you are following.
Q4: What is the reported biological activity of Sculponeatin N?
A4: Sculponeatin N has been reported to exhibit bioactive properties, including cytotoxic effects against certain cancer cell lines, such as Hep G2 cells.[1] The complex polycyclic structure of Sculponeatin N and its analogues makes them interesting targets for the development of new therapeutic agents.
Troubleshooting Guides for Key Reactions
The Nazarov Cyclization
The Nazarov cyclization is a key step in several synthetic routes to Sculponeatin N, enabling the construction of the cyclopentenone ring. Common issues include low conversion, the need for stoichiometric amounts of Lewis acids, and poor diastereoselectivity.
Common Problems and Solutions
-
Low Conversion/No Reaction:
-
Lewis Acid Strength: The choice of Lewis acid is critical. If you are observing low conversion, consider switching to a stronger Lewis acid.
-
Temperature: Some Nazarov cyclizations require elevated temperatures to overcome the activation energy. A careful screen of reaction temperatures is recommended.
-
Substrate Purity: Ensure the divinyl ketone substrate is of high purity, as impurities can interfere with the catalyst.
-
-
Mixture of Diastereomers:
-
Chiral Lewis Acids/Auxiliaries: To improve diastereoselectivity, consider using a chiral Lewis acid or installing a chiral auxiliary on the substrate.
-
Temperature: Lowering the reaction temperature can sometimes improve diastereoselectivity.
-
Quantitative Data on Nazarov Cyclization Conditions
| Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| FeCl₃ | CH₂Cl₂ | 0 to rt | 1 | 85 | >20:1 | Thomson et al. |
| BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 2 | 70 | 10:1 | Pan et al. |
| SnCl₄ | CH₂Cl₂ | -78 | 3 | 65 | 8:1 | General Literature |
| AlCl₃ | CH₂Cl₂ | 0 | 1.5 | 80 | 15:1 | General Literature |
Detailed Experimental Protocol: Nazarov Cyclization (Thomson Route)
-
To a solution of the divinyl ketone (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C is added a solution of iron(III) chloride (1.2 equiv) in dichloromethane dropwise over 15 minutes.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopentenone.
Troubleshooting Workflow: Nazarov Cyclization
References
Technical Support Center: Purification of Sculponeatin B
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate the challenges associated with the purification of Sculponeatin B, an ent-kaurane diterpenoid isolated from Isodon species.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound and other diterpenoids from Isodon extracts stem from their structural complexity and the presence of numerous closely related analogs. Key difficulties include:
-
Co-elution of structurally similar diterpenoids: Isodon species are rich in various ent-kaurane diterpenoids with minor structural differences, leading to overlapping peaks in chromatographic separations.
-
Low abundance: The concentration of any single diterpenoid, including this compound, in the crude extract is often low.
-
Potential for degradation: The chemical structure of this compound may be susceptible to degradation under certain pH, temperature, or solvent conditions.
-
Sample matrix complexity: The crude plant extract contains a wide array of compounds with varying polarities, which can interfere with the purification process.
Q2: What is the general workflow for the purification of this compound?
A2: The purification of this compound typically follows a multi-step chromatographic process. The general workflow involves:
-
Extraction: The dried and powdered aerial parts of Isodon sculponeatus are extracted with a solvent like 95% ethanol or acetone.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to achieve a preliminary separation.
-
Column Chromatography: The enriched fraction (typically the ethyl acetate fraction) is subjected to a series of column chromatographic techniques. Common stationary phases include silica gel, MCI gel, and Sephadex LH-20.
-
Semi-preparative HPLC: The final purification step usually involves semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound to a high degree of purity.
Q3: Which analytical techniques are suitable for monitoring the purification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and effective technique for monitoring the purification process. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative analysis of fractions from column chromatography.
Troubleshooting Guides
Problem 1: Low Yield of this compound after Initial Extraction and Partitioning
| Possible Cause | Recommended Solution |
| Incomplete extraction of the plant material. | Ensure the plant material is finely powdered to maximize surface area. Increase the extraction time or perform multiple extraction cycles. Consider using ultrasonication or soxhlet extraction to improve efficiency. |
| Loss of this compound during solvent partitioning. | Verify the polarity of this compound and ensure the appropriate organic solvent is used for partitioning. Perform multiple extractions of the aqueous phase to maximize recovery. Check the pH of the aqueous phase, as it can influence the partitioning of acidic or basic compounds. |
| Degradation of this compound. | Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure at a moderate temperature (e.g., 40-50°C). Store extracts and fractions at low temperatures (4°C or -20°C) to minimize degradation. |
Problem 2: Poor Separation of this compound from Other Diterpenoids during Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate stationary phase. | If using silica gel, consider using silver nitrate-impregnated silica gel to improve the separation of compounds with double bonds. Alternatively, use a different stationary phase like MCI gel or Sephadex LH-20, which separate based on different principles (hydrophobicity and size exclusion, respectively). |
| Non-optimized mobile phase. | Perform a systematic optimization of the mobile phase composition. For silica gel chromatography, a gradient elution with a mixture of n-hexane and ethyl acetate is common. For reversed-phase chromatography, a gradient of methanol or acetonitrile in water is typically used. |
| Column overloading. | Reduce the amount of sample loaded onto the column. Overloading leads to broad peaks and poor resolution. |
Problem 3: Issues Encountered During HPLC Purification
| Possible Cause | Recommended Solution |
| Peak Tailing | This may be due to interactions between the analyte and active sites on the stationary phase. Try adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of acidic compounds. Ensure the sample solvent is compatible with the mobile phase. |
| Co-elution with Impurities | Optimize the HPLC method by adjusting the mobile phase composition, gradient profile, flow rate, or column temperature. Consider using a different type of HPLC column with a different selectivity (e.g., a C30 column instead of a C18). |
| Low Recovery from Preparative HPLC | Ensure the collected fractions are properly handled to prevent degradation. Use a suitable solvent to dissolve the collected fractions before solvent evaporation. Check for precipitation of the compound in the collection tubes. |
Experimental Protocols
Protocol 1: Extraction and Solvent Partitioning
-
Extraction:
-
Air-dry the aerial parts of Isodon sculponeatus and grind them into a fine powder.
-
Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol (3 x 50 L) at room temperature for 24 hours for each extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract (e.g., 500 g) in 2 L of distilled water.
-
Sequentially partition the aqueous suspension with petroleum ether (3 x 2 L) and then ethyl acetate (3 x 2 L).
-
Concentrate the ethyl acetate fraction under reduced pressure to yield the ethyl acetate extract, which is enriched with diterpenoids.
-
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation:
-
Pack a glass column with silica gel (200-300 mesh) using a slurry method with n-hexane.
-
-
Sample Loading:
-
Adsorb the ethyl acetate extract (e.g., 100 g) onto a small amount of silica gel and load it onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.
-
Collect fractions of a suitable volume (e.g., 500 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC or HPLC to identify those containing this compound.
-
Combine the fractions containing the target compound.
-
Protocol 3: Semi-preparative HPLC
-
System Preparation:
-
Use a semi-preparative HPLC system equipped with a suitable detector (e.g., UV-Vis or DAD).
-
Equilibrate the semi-preparative column (e.g., a C18 column, 10 x 250 mm, 5 µm) with the initial mobile phase composition.
-
-
Mobile Phase:
-
A typical mobile phase for diterpenoid separation is a gradient of acetonitrile and water. For example, a linear gradient from 40% to 80% acetonitrile over 40 minutes.
-
-
Sample Injection:
-
Dissolve the partially purified fraction in a suitable solvent (e.g., methanol) and inject it onto the column.
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound based on its retention time, which should be determined using an analytical standard if available.
-
-
Post-purification:
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.
-
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the purification of diterpenoids from Isodon species. Note that these values are illustrative and may need to be optimized for this compound specifically.
| Purification Step | Stationary Phase | Mobile Phase | Typical Loading Capacity | Expected Purity | Expected Recovery |
| Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | n-Hexane/Ethyl Acetate (gradient) | 1:20 - 1:50 (sample:silica) | 10-30% | 70-90% |
| MCI Gel Column Chromatography | MCI gel CHP-20P | Methanol/Water (gradient) | 1:10 - 1:30 (sample:gel) | 30-60% | 80-95% |
| Sephadex LH-20 | Sephadex LH-20 | Methanol | 1-5% of column volume | Size-based separation | >90% |
| Semi-preparative HPLC | C18 (5 or 10 µm) | Acetonitrile/Water (gradient) | 10-100 mg per injection | >98% | 60-80% |
Visualizations
Experimental Workflow for this compound Purification
Caption: General experimental workflow for the purification of this compound.
Troubleshooting Logic for HPLC Peak Tailing
Caption: Troubleshooting decision tree for addressing HPLC peak tailing.
preventing degradation of Sculponeatin B in solution
Welcome to the technical support center for Sculponeatin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general stability profile?
A1: this compound is a diterpenoid compound isolated from plants of the genus Rabdosia[1]. Diterpenoids are a class of natural products with diverse and complex chemical structures[2][3]. While specific data on the degradation pathways of this compound is limited in publicly available literature, its stability in solution is presumed to be influenced by factors common to other diterpenoids, such as solvent choice, pH, temperature, and exposure to light and air. As a solid, it is recommended to be stored at -20°C or -80°C.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: Based on the general chemical properties of diterpenoids, the following factors are the most likely contributors to the degradation of this compound in solution:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or rearrangement of functional groups within the molecule.
-
Solvent: The choice of solvent can significantly impact stability. Protic solvents may participate in degradation reactions, while reactive impurities in certain solvents can also be a factor.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to UV or even ambient light can induce photochemical degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the compound.
Q3: What are the recommended solvents for preparing this compound stock solutions?
Q4: How should I store this compound solutions to ensure maximum stability?
A4: To maximize the stability of this compound solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at -80°C for long-term storage and at -20°C for short-term storage.
-
Aliquoting: Prepare small-volume aliquots to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For sensitive applications, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Light Protection: Use amber-colored vials or wrap vials in aluminum foil to protect the solution from light.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound in the working solution. | 1. Prepare fresh working solutions from a recently prepared stock solution.2. Re-evaluate the solvent used for preparing the working solution. Consider using a less reactive, aprotic solvent.3. Minimize the time the working solution is kept at room temperature or in the incubator.4. Confirm the purity of the compound using an appropriate analytical method (see Q5). |
| Precipitation of the compound in aqueous media. | Low aqueous solubility of this compound. | 1. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution, ensuring it does not exceed a concentration that affects your experimental system.2. Use a surfactant or other solubilizing agent, after verifying its compatibility with your experiment.3. Prepare a more dilute solution. |
| Discoloration of the solution over time. | Potential oxidative degradation or reaction with impurities. | 1. Use high-purity, anhydrous solvents.2. Degas the solvent before use to remove dissolved oxygen.3. Store the solution under an inert atmosphere (argon or nitrogen). |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Inert gas (argon or nitrogen)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
(Optional but recommended) Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen.
-
Aliquot the stock solution into smaller volumes in amber-colored vials.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific solvent.
-
Objective: To determine the degradation rate of this compound in a chosen solvent over time at a specific temperature.
-
Methodology:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Divide the solution into multiple aliquots in amber-colored vials.
-
Store the aliquots at the desired temperature (e.g., room temperature, 4°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately analyze it by High-Performance Liquid Chromatography (HPLC).
-
The HPLC method should be capable of separating this compound from its potential degradation products. A C18 column with a gradient of water and acetonitrile is a common starting point for diterpenoids[4].
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: A decision tree for troubleshooting experimental inconsistencies.
References
troubleshooting Sculponeatin B insolubility in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sculponeatin B, focusing on its common insolubility issues in aqueous media.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer for a cell-based assay. What are the recommended solvents?
A1: this compound, a diterpenoid isolated from Isodon sculponeatus, is expected to have poor solubility in aqueous solutions. The recommended starting point for solubilization is to create a high-concentration stock solution in an organic co-solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. Typically, a final DMSO concentration of 0.1% to 0.5% (v/v) is well-tolerated by most cell lines. It is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.
Q3: Even with DMSO, my this compound precipitates when I add it to the aqueous medium. What can I do?
A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Serial Dilution: Instead of adding the DMSO stock directly to your final volume of aqueous medium, perform serial dilutions in pre-warmed (37°C) medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Vortexing/Sonication: After adding the this compound stock to the medium, vortex the solution vigorously. Gentle sonication can also help to disperse the compound and break up small precipitates.
-
Use of a Surfactant: A low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions. A concentration range of 0.01% to 0.1% should be tested for efficacy and cell viability.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Q4: Are there alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?
A4: For in vivo applications, several advanced formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound. These include:
-
Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems such as emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can significantly improve its solubility.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby enhancing its solubility and dissolution rate.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its wettability and dissolution.
Troubleshooting Guide: Insolubility of this compound in Aqueous Media
This guide provides a systematic approach to troubleshoot and overcome the challenges associated with the poor aqueous solubility of this compound.
Table 1: Recommended Solvents and Starting Concentrations for this compound Stock Solutions
| Solvent | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Most common choice for in vitro studies. Ensure the final concentration in the assay is non-toxic to cells. |
| Ethanol (Absolute) | 10-20 mM | Can be an alternative to DMSO. Evaporates faster. Check cell line tolerance. |
| N,N-Dimethylformamide (DMF) | 10-20 mM | Use with caution due to higher potential toxicity compared to DMSO. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using DMSO
-
Prepare Stock Solution: Accurately weigh the desired amount of this compound powder and dissolve it in pure, sterile DMSO to achieve a high-concentration stock solution (e.g., 20 mM). Ensure complete dissolution by vortexing. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare Intermediate Dilution (Optional but Recommended): On the day of the experiment, thaw an aliquot of the DMSO stock solution. Prepare an intermediate dilution of this compound in pre-warmed (37°C) cell culture medium or buffer. For example, dilute the 20 mM stock 1:100 in the medium to get a 200 µM solution with 1% DMSO.
-
Prepare Final Working Solution: Further dilute the intermediate solution into pre-warmed cell culture medium to achieve the desired final concentration for your experiment. This final dilution step will also reduce the final DMSO concentration to a non-toxic level (e.g., a further 1:10 dilution of the 200 µM solution will result in a 20 µM final concentration with 0.1% DMSO).
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as your experimental samples.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer.
-
Complexation: Add the this compound DMSO stock solution to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD will need to be optimized, but a starting point of 1:100 is often effective.
-
Incubation: Incubate the mixture at room temperature or 37°C for 1-2 hours with gentle agitation to allow for complex formation.
-
Sterile Filtration: Sterilize the final solution by passing it through a 0.22 µm filter.
-
Dilution: The complexed this compound solution can then be diluted in the aqueous medium for your experiment. Remember to include a vehicle control with the same concentration of HP-β-CD.
Signaling Pathways and Experimental Workflows
Diterpenoids isolated from Isodon species have been reported to exhibit anti-inflammatory and cytotoxic effects, often through the inhibition of key inflammatory and cell survival signaling pathways. While the specific mechanism of this compound is still under investigation, it is plausible that it may inhibit the NF-κB and/or STAT3 signaling pathways.
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the STAT3 signaling pathway by this compound.
Technical Support Center: Overcoming Resistance to Sculponeatin B in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome resistance to Sculponeatin B in cell lines. The information is tailored for researchers, scientists, and drug development professionals engaged in preclinical cancer research.
Frequently Asked Questions (FAQs)
Q1: My cell line appears to be resistant to this compound. What are the first steps I should take?
A1: Before investigating complex biological mechanisms, it's crucial to rule out experimental variables. First, confirm the resistance by performing a dose-response experiment to compare the IC50 values of your suspected resistant cell line with the parental, sensitive cell line.[1] A significant shift in the IC50 value indicates acquired resistance. Concurrently, ensure the integrity of your cell line through authentication and test for mycoplasma contamination. Finally, verify the stability and activity of your this compound stock solution, as compound degradation can mimic resistance.[1]
Q2: What are the common mechanisms by which cancer cells develop resistance to therapeutic compounds like this compound?
A2: Cancer cells can develop resistance through various mechanisms, including:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump the drug out of the cell, reducing its intracellular concentration.[2][3]
-
Drug Target Alteration: Mutations in the drug's molecular target can prevent the compound from binding effectively.
-
Activation of Bypass Signaling Pathways: Cells can activate alternative survival pathways to compensate for the inhibitory effects of the drug.[1][4] Common examples include the PI3K/AKT/mTOR and MAPK/ERK pathways.
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can make cells resistant to drug-induced cell death.[3]
-
Altered Drug Metabolism: Cancer cells may increase the metabolic inactivation of the drug.[5]
Q3: How can I establish a this compound-resistant cell line model for my studies?
A3: A common method for developing a resistant cell line is through gradual drug induction.[6] This involves culturing the parental cancer cells in a medium containing a low concentration of this compound and gradually increasing the concentration over time.[6] This stepwise increase in drug pressure selects for resistant cell populations.[6] Another approach is using genetic engineering tools like CRISPR-Cas9 to modify genes known to be involved in drug resistance, such as MDR1 (ABCB1).[6]
Troubleshooting Guides
Guide 1: Confirming and Characterizing this compound Resistance
This guide outlines the initial steps to confirm and characterize the resistance phenotype.
1.1. Determination of IC50 Values
A crucial first step is to quantify the level of resistance by comparing the half-maximal inhibitory concentration (IC50) of this compound in the parental (sensitive) and suspected resistant cell lines.
Experimental Protocol: IC50 Determination using MTT Assay
-
Cell Seeding: Seed both parental and suspected resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a dedicated reagent).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Data Presentation: Hypothetical IC50 Values for this compound
| Cell Line | IC50 of this compound (µM) | Resistance Factor (RF) |
| Parental A549 | 1.9 | 1 |
| A549-SB-Res | 38.0 | 20 |
1.2. Experimental Workflow for Resistance Confirmation
The following diagram illustrates the logical workflow for confirming resistance.
Workflow for confirming this compound resistance.
Guide 2: Investigating Mechanisms of Resistance
Once resistance is confirmed, the next step is to investigate the underlying molecular mechanisms.
2.1. Assessing Drug Efflux
Increased drug efflux mediated by ABC transporters is a common cause of multidrug resistance.
Experimental Protocol: Rhodamine 123 Efflux Assay
Rhodamine 123 is a fluorescent substrate for P-glycoprotein (P-gp). Reduced intracellular accumulation of Rhodamine 123 in resistant cells suggests increased P-gp activity.
-
Cell Preparation: Harvest both parental and resistant cells and resuspend them in a suitable buffer.
-
Rhodamine 123 Staining: Incubate the cells with Rhodamine 123. To confirm P-gp involvement, include a condition where cells are pre-treated with a P-gp inhibitor (e.g., Verapamil or Tariquidar).
-
Incubation and Washing: Incubate to allow for dye uptake and efflux, then wash the cells with cold PBS.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) between parental and resistant cells, with and without the P-gp inhibitor.
Data Presentation: Hypothetical Rhodamine 123 Efflux Data
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) |
| Parental A549 | Rhodamine 123 | 1500 |
| A549-SB-Res | Rhodamine 123 | 300 |
| A549-SB-Res | Rhodamine 123 + Verapamil | 1350 |
2.2. Analyzing Bypass Signaling Pathways
Activation of pro-survival signaling pathways can compensate for the effects of this compound. Western blotting can be used to assess the activation status of key signaling proteins.
Experimental Protocol: Western Blotting for Signaling Proteins
-
Cell Lysis: Treat parental and resistant cells with and without this compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK) and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.[1]
-
Analysis: Quantify the band intensities to compare the levels of protein phosphorylation between sensitive and resistant cells.
Signaling Pathway Diagram: PI3K/AKT/mTOR Bypass Pathway
Activation of the PI3K/AKT/mTOR pathway is a common mechanism of resistance to targeted therapies.
Activation of the PI3K/AKT/mTOR bypass pathway.
2.3. Evaluating Apoptosis Evasion
Resistance can arise from the cell's ability to evade programmed cell death (apoptosis).
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat parental and resistant cells with this compound at their respective IC50 concentrations for a predetermined time.[1]
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[1]
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). A reduced percentage of apoptotic cells in the resistant line suggests evasion of apoptosis.[1]
Data Presentation: Hypothetical Apoptosis Data
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| Parental A549 | Vehicle | 5 |
| Parental A549 | This compound (1.9 µM) | 60 |
| A549-SB-Res | Vehicle | 6 |
| A549-SB-Res | This compound (38.0 µM) | 25 |
Guide 3: Strategies to Overcome this compound Resistance
3.1. Combination Therapy
Combining this compound with an inhibitor of the identified resistance mechanism can restore sensitivity.
-
If resistance is due to drug efflux: Co-administer this compound with an ABC transporter inhibitor (e.g., Verapamil, Tariquidar).[1]
-
If a bypass pathway is activated: Combine this compound with an inhibitor of that pathway (e.g., a PI3K or MEK inhibitor).[1][7]
-
If apoptosis is inhibited: Consider combining this compound with agents that promote apoptosis (e.g., Bcl-2 inhibitors).
3.2. Logical Flow for Overcoming Resistance
The following diagram outlines a logical approach to selecting a strategy to overcome resistance.
Strategy selection for overcoming resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
refining analytical techniques for Sculponeatin B detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sculponeatin B. Our aim is to facilitate the refinement of analytical techniques for the detection and quantification of this diterpenoid compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a diterpenoid compound isolated from plants of the Isodon genus, such as Rabdosia sculponeata. It belongs to the ent-kaurane class of diterpenes. Key chemical properties are summarized in the table below.
Q2: Which analytical techniques are most suitable for the detection and quantification of this compound?
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for the analysis of this compound and other Isodon diterpenoids.
Q3: What is a typical starting point for developing an HPLC method for this compound?
A reversed-phase HPLC method using a C18 column is a good starting point. A gradient elution with a mobile phase consisting of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is typically employed.
Q4: I am having trouble with poor peak shape (tailing or fronting) for my this compound peak. What are the common causes and solutions?
Poor peak shape is a common issue in HPLC analysis. The troubleshooting guide below provides a detailed breakdown of potential causes and their solutions, covering aspects from the mobile phase and column to the injector and detector.
Q5: How can I improve the resolution between this compound and other closely eluting compounds or isomers?
Optimizing the mobile phase composition, including the organic solvent ratio and the pH, can significantly impact resolution. Additionally, using a column with a different stationary phase chemistry or a smaller particle size (e.g., UPLC) can enhance separation. For co-eluting isomers, adjusting the column temperature may also improve resolution.
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₆ | [1][2] |
| Molecular Weight | 360.40 g/mol | [1][2] |
| CAS Number | 85287-60-1 | [2] |
| Class | ent-kaurane diterpenoid | [3][4] |
| Source | Isodon species (e.g., Rabdosia sculponeata) | [2] |
Experimental Protocols
Protocol 1: General HPLC-UV Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
-
Instrumentation: Standard HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Due to the presence of a conjugated system in its structure, a wavelength in the range of 230-280 nm is likely to be suitable. An initial UV scan of a purified standard is recommended to determine the optimal wavelength.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: General LC-MS Method for this compound Identification
This protocol is designed for the qualitative identification of this compound and to obtain its mass spectral data.
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
LC Conditions: Same as the HPLC-UV method described above.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 100-1000
-
Collision Energy (for MS/MS): A ramp of 10-40 eV can be used to observe fragmentation patterns.
-
Troubleshooting Guides
Table 2: HPLC Troubleshooting Guide for this compound Analysis
| Issue | Possible Cause | Recommended Solution |
| No Peak or Very Small Peak | Injection issue (air bubble in syringe, clogged needle) | Purge the injector and ensure the syringe is free of air bubbles. |
| Sample concentration too low | Concentrate the sample or inject a larger volume (be mindful of potential peak distortion). | |
| Detector issue (lamp off, incorrect wavelength) | Check that the detector lamp is on and set to the appropriate wavelength. | |
| Peak Tailing | Secondary interactions with residual silanols on the column | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity. |
| Column contamination or degradation | Flush the column with a strong solvent (e.g., isopropanol) or replace the column if necessary. | |
| Mismatch between sample solvent and mobile phase | Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. | |
| Peak Fronting | Sample overload | Dilute the sample and reinject. |
| Column void or channeling | Reverse flush the column at a low flow rate. If the problem persists, the column may need to be replaced. | |
| Broad Peaks | High dead volume in the system | Check all fittings and tubing for proper connections. Use shorter, narrower ID tubing where possible. |
| Column temperature fluctuations | Use a column oven to maintain a stable temperature. | |
| Split Peaks | Partially clogged frit or column inlet | Back-flush the column. If this does not resolve the issue, replace the inlet frit or the column. |
| Sample solvent effect | Ensure the sample is dissolved in the mobile phase or a weaker solvent. | |
| Retention Time Drift | Inconsistent mobile phase composition | Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. |
| Column not properly equilibrated | Increase the column equilibration time between runs. | |
| Pump issues (leaks, faulty check valves) | Inspect the pump for leaks and service the check valves if necessary. |
Table 3: LC-MS Troubleshooting Guide for this compound Analysis
| Issue | Possible Cause | Recommended Solution |
| No or Low Signal Intensity | Poor ionization of this compound | Optimize ionization source parameters (e.g., capillary voltage, cone voltage). Try both positive and negative ion modes. |
| Ion suppression from matrix components | Improve sample cleanup (e.g., solid-phase extraction). Dilute the sample. | |
| Clogged mass spectrometer inlet | Clean the MS inlet capillary. | |
| Unstable Signal/Spray | Inconsistent solvent delivery from the LC | Check for leaks in the LC system and ensure consistent pump performance. |
| High salt concentration in the mobile phase | Use volatile buffers (e.g., ammonium formate, ammonium acetate) at low concentrations (<10 mM). | |
| Dirty ion source | Clean the ESI probe and source components according to the manufacturer's instructions. | |
| Poor Fragmentation (MS/MS) | Incorrect collision energy | Optimize the collision energy for this compound to achieve informative fragment ions. |
| Precursor ion not properly isolated | Check the isolation width setting in the MS method. | |
| Mass Inaccuracy | Mass spectrometer not calibrated | Calibrate the mass spectrometer using the manufacturer's recommended procedure and standards. |
| High chemical noise or interfering ions | Improve chromatographic separation to reduce co-eluting interferences. |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
References
Technical Support Center: Characterizing and Minimizing Off-Target Effects of Novel Diterpenoids
Disclaimer: Publicly available research on the specific mechanism of action and off-target profile of Sculponeatin B is limited. This compound is identified as a diterpenoid compound isolated from plants of the genus Isodon (also known as Rabdosia).[1] Diterpenoids from this genus, such as Oridonin, are known to possess a range of biological activities, including anticancer and anti-inflammatory effects, often through interaction with multiple signaling pathways.[2][3][4]
This guide provides a general framework and best practices for researchers working with novel diterpenoids like this compound to identify, characterize, and minimize off-target effects during their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when investigating the specificity of a novel bioactive compound.
Q1: My compound shows potent cytotoxicity in a cancer cell line. How can I determine if this is an on-target or off-target effect?
A1: Differentiating on-target from off-target cytotoxicity is a critical step. An effective strategy involves a multi-pronged approach to validate that the observed phenotype is a direct result of modulating the intended target.[5][6]
-
Confirm Target Engagement: First, verify that your compound physically interacts with the intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures the stabilization of a target protein upon ligand binding.[7]
-
Correlate Potency: Conduct a dose-response analysis. The compound's potency (EC50) for the cellular phenotype (e.g., cell death) should correlate with its biochemical potency (IC50) for the target enzyme or its binding affinity (Kd).
-
Use a Structurally Unrelated Inhibitor: If available, test an inhibitor with a different chemical scaffold that acts on the same target. If both compounds produce the same phenotype, it strengthens the case for an on-target effect.[7]
-
Genetic Validation: Use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the proposed target protein. If cells lacking the target become resistant to your compound, it provides strong evidence for an on-target mechanism.
-
Rescue Experiments: Overexpressing the target protein may lead to a rightward shift in the dose-response curve, requiring higher concentrations of the compound to achieve the same effect. This "rescue" of the phenotype suggests the effect is target-specific.[7]
Q2: I suspect my compound has multiple targets, a common feature of natural products like diterpenoids. What is the best approach to identify these off-targets?
A2: Identifying the complete target landscape of a compound is essential for understanding its mechanism and potential side effects. Several unbiased, large-scale methods are available:
-
Chemical Proteomics: This is a powerful technique for identifying direct binding partners of a small molecule.[8] A typical workflow involves immobilizing the compound on beads to "fish" for binding proteins from a cell lysate, which are then identified by mass spectrometry.
-
Kinase Profiling: Since kinases are a large and common class of drug targets (and off-targets), screening your compound against a broad panel of kinases is a standard and crucial step.[9][10] Commercial services can screen against hundreds of kinases to generate a selectivity profile.
-
Phenotypic Screening: Running your compound through large-scale phenotypic screens (e.g., against a panel of genetically diverse cell lines) and comparing its activity profile to compounds with known mechanisms can provide clues about its targets and pathways.
-
Computational Prediction: In silico methods can predict potential off-targets based on the chemical structure of your compound and its similarity to ligands with known targets.[11][12] While predictive, this approach can help prioritize experimental validation.
Q3: My experimental results are inconsistent. One week the compound is potent, the next week the activity drops. What could be the cause?
A3: Inconsistent results are a common challenge. Troubleshooting should systematically address experimental variables.[13]
-
Compound Stability: Is your compound stable in the solvent (e.g., DMSO) and at the storage temperature? Perform a stability check over time. Some compounds, especially those with reactive moieties like the α,β-unsaturated ketone in Oridonin, can degrade or react with media components.[4]
-
Cell Culture Conditions: Ensure cell passage number, confluency, and media composition are consistent. Cellular responses can vary significantly with these parameters.
-
Assay Reagents: Prepare fresh reagents and buffers. Degradation of critical components (e.g., ATP in a kinase assay) can drastically affect results.
-
Pipetting and Automation: In high-throughput screens, even small volume variations from automated liquid handlers can lead to significant errors. Regularly calibrate and maintain equipment.[14]
-
Batch-to-Batch Variation: If you have synthesized or purchased a new batch of the compound, verify its purity and identity. Impurities can have their own biological activity.
A4: Reducing non-specific or off-target effects is key to generating clean, interpretable data.
-
Use the Lowest Effective Concentration: Always perform a dose-response experiment and use the lowest concentration of your compound that gives a robust on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.
-
Include a Negative Control Compound: Use a structurally similar but biologically inactive analog of your compound, if available. This helps to control for effects related to the chemical scaffold itself, rather than specific target engagement.
-
Optimize Assay Conditions: Adjust buffer components, such as salt concentration and detergents, to disfavor non-specific binding.
-
Counter-Screening: Actively test your compound in assays for known promiscuous targets or pathways that are frequently hit by off-target effects. This provides a clearer picture of its specificity.
Data Presentation: Profiling a Novel Compound
Quantitative data from screening experiments should be summarized in clear, structured tables to allow for easy assessment of a compound's potency and selectivity.
Table 1: Example Kinase Selectivity Profile for "Diterpenoid-X" (1 µM Screen)
This table shows the percent inhibition of a panel of kinases when screened at a single high concentration of the test compound. Strong hits are then followed up with IC50 determination.
| Kinase Family | Kinase Target | Inhibition at 1 µM | IC50 (nM) |
| Tyrosine Kinase | Primary Target-1 | 98% | 15 |
| SRC | 45% | > 1,000 | |
| ABL1 | 12% | Not Determined | |
| Ser/Thr Kinase | Off-Target-1 | 85% | 120 |
| AKT1 | 25% | > 5,000 | |
| MAPK1 (ERK2) | 5% | Not Determined | |
| STAT3 | 92% | 85 | |
| Lipid Kinase | PI3Kα | 18% | Not Determined |
Table 2: Example Broad Panel Off-Target Profile for "Diterpenoid-X"
This table shows the potency of the compound against other common target classes to assess broader selectivity.
| Target Class | Target | Assay Type | IC50 (µM) |
| GPCR | β2-Adrenergic Receptor | Radioligand Binding | > 10 |
| Dopamine D2 Receptor | Radioligand Binding | > 10 | |
| Ion Channel | hERG | Electrophysiology | 8.5 |
| Nuclear Receptor | Estrogen Receptor α | Reporter Assay | > 10 |
| Protease | MMP-2 | Enzymatic Assay | 2.1 |
Key Experimental Protocols
Below are generalized methodologies for critical experiments used to validate targets and identify off-targets.
Protocol 1: Kinase Profiling via Luminescent ADP Detection Assay
This protocol describes a universal method for assessing a compound's inhibitory activity against a panel of kinases by quantifying ADP production.[15][16]
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, then dilute further into the reaction buffer.
-
Prepare a solution containing the specific kinase and its corresponding substrate peptide in reaction buffer.
-
Prepare an ATP solution at a concentration appropriate for the kinase being tested (often near its Km value).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilution (or vehicle control).
-
Add 2.5 µL of the kinase/substrate mix to each well.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction.
-
Incubate for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm that a compound binds to its target protein in intact cells, causing thermal stabilization.[7]
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the test compound (e.g., this compound) at the desired concentration or with a vehicle control (e.g., DMSO).
-
Incubate under normal culture conditions for a specified time (e.g., 1 hour).
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into several PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Let cool at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
-
Protein Quantification:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Analyze the amount of the target protein remaining in the supernatant using Western blot or another protein quantification method like ELISA.
-
-
Data Analysis:
-
For each temperature, quantify the band intensity of the target protein.
-
Plot the percentage of soluble protein remaining against the temperature for both the vehicle-treated and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates that the compound has bound to and stabilized the target protein.
-
Visualizations: Workflows and Pathways
Diagram 1: Experimental Workflow for Off-Target Identification
This diagram outlines a systematic workflow for identifying and validating the on- and off-targets of a novel bioactive compound.
Caption: Workflow for identifying and mitigating off-target effects.
Diagram 2: Hypothetical Modulation of NF-κB Signaling
Isodon diterpenoids often exhibit anti-inflammatory effects, which can be mediated through inhibition of the NF-κB pathway.[17] This diagram shows the canonical NF-κB signaling cascade, highlighting potential points of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.udsm.ac.tz [journals.udsm.ac.tz]
- 3. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 6. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. phenomenex.com [phenomenex.com]
- 14. An Overview of High Throughput Screening | The Scientist [the-scientist.com]
- 15. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Anti-Inflammatory Diterpenoids from the Aerial Parts of Isodon suzhouensis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Sculponeatin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Sculponeatin B. Given the limited specific data on this compound, this guide draws upon established methodologies for improving the bioavailability of related natural compounds, such as diterpenoids and flavonoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a diterpenoid natural product isolated from plants of the genus Rabdosia[1]. Like many other natural compounds, diterpenoids often exhibit poor oral bioavailability due to low aqueous solubility, limited permeability across the intestinal epithelium, and susceptibility to first-pass metabolism in the liver.[2][3][4] These factors can significantly limit its therapeutic efficacy when administered orally.
Q2: What are the primary approaches to enhancing the bioavailability of a compound like this compound?
The main strategies focus on improving its solubility, permeability, and metabolic stability.[5] Key approaches include:
-
Formulation Strategies: Utilizing lipid-based delivery systems, nanoparticles, solid dispersions, and cyclodextrin complexation.[6][7][8]
-
Chemical Modification: Creating prodrugs to enhance lipophilicity and bypass first-pass metabolism.[9][10]
-
Co-administration with Bioenhancers: Using natural compounds like piperine to inhibit metabolic enzymes or efflux pumps.[9][11]
Q3: Which in vitro models are recommended for initial screening of bioavailability-enhancing formulations of this compound?
For initial screening, a combination of in vitro models is recommended to assess different aspects of bioavailability:[12][13][14]
-
Aqueous Solubility Studies: To determine the baseline solubility and the improvement offered by various formulations.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput method to predict passive intestinal absorption.
-
Caco-2 Cell Permeability Assay: To evaluate both passive and active transport across an intestinal cell monolayer and to identify potential interactions with efflux transporters like P-glycoprotein.[12]
-
In Vitro Dissolution Testing: To assess the release rate of this compound from different formulations under simulated gastrointestinal conditions.
Q4: What are the key considerations for designing in vivo pharmacokinetic studies for this compound in animal models?
When designing in vivo studies, typically in rodents, it is crucial to:
-
Select an appropriate animal model (e.g., rats, mice).
-
Administer both the unformulated this compound and the novel formulation to different groups for comparison.
-
Include an intravenous administration group to determine the absolute bioavailability.
-
Collect blood samples at predetermined time points to characterize the plasma concentration-time profile.
-
Analyze the samples using a validated analytical method, such as HPLC-MS, to determine key pharmacokinetic parameters (AUC, Cmax, Tmax, T½).[15][16]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
Question: My initial experiments show very low solubility of this compound in aqueous buffers, hindering further in vitro and in vivo testing. What can I do?
Answer: Low aqueous solubility is a common challenge for many natural products.[17] Here are some troubleshooting steps:
-
pH Modification: Investigate the pH-solubility profile of this compound. If it has ionizable groups, adjusting the pH of the medium can significantly enhance its solubility.
-
Co-solvents: Employing pharmaceutically acceptable co-solvents like ethanol, propylene glycol, or PEG 400 can increase solubility. However, be mindful of their potential effects on in vitro cell models and in vivo toxicity.
-
Formulation Approaches:
-
Solid Dispersions: Prepare solid dispersions of this compound with hydrophilic polymers like PVP or PEG.[7] This can enhance the dissolution rate by converting the crystalline drug to an amorphous state.[17]
-
Lipid-Based Formulations: Formulate this compound in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) or liposomes.[5][6] These can improve solubility and lymphatic transport, bypassing the liver's first-pass metabolism.[10]
-
Nanoparticles: Encapsulating this compound into polymeric nanoparticles or solid lipid nanoparticles can increase its surface area and saturation solubility.[6][18]
-
Cyclodextrin Complexation: Form inclusion complexes with cyclodextrins to enhance the solubility of the hydrophobic this compound molecule.[6]
-
Issue 2: Poor Permeability in Caco-2 Cell Assays
Question: My this compound formulation shows improved solubility, but the permeability across Caco-2 cell monolayers is still low. What could be the reason, and how can I address it?
Answer: Low permeability in Caco-2 assays can be due to inherent molecular properties or active efflux.
-
Investigate Efflux: Determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). This can be tested by conducting the Caco-2 permeability assay in the presence and absence of a known P-gp inhibitor like verapamil or cyclosporine A. A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor suggests that efflux is a limiting factor.
-
Strategies to Overcome Efflux:
-
Co-administration with P-gp Inhibitors: Natural compounds like piperine have been shown to inhibit P-gp and enhance the bioavailability of other drugs.[11]
-
Formulation with Excipients that Inhibit P-gp: Certain surfactants used in formulations, such as Tween 80 and Pluronic block copolymers, can also inhibit P-gp function.
-
-
Enhance Transcellular Transport:
-
Prodrug Approach: Synthesize a more lipophilic prodrug of this compound that can more easily diffuse across the cell membrane. The prodrug should be designed to convert back to the active this compound once inside the systemic circulation.[9]
-
Lipid-Based Formulations: The surfactants in lipid formulations can fluidize the cell membrane, transiently increasing its permeability.
-
Issue 3: High First-Pass Metabolism In Vivo
Question: After oral administration in rats, the systemic exposure (AUC) of this compound is very low, even with a formulation that showed good solubility and permeability. How can I determine if first-pass metabolism is the issue and mitigate it?
Answer: High first-pass metabolism is a common fate for many orally administered natural compounds.[2][3]
-
In Vitro Metabolism Studies: Incubate this compound with liver microsomes or hepatocytes to assess its metabolic stability. A rapid disappearance of the parent compound would indicate susceptibility to hepatic metabolism.
-
Pharmacokinetic Study Design: Compare the AUC after oral administration with the AUC after intravenous administration. A low oral bioavailability (F%) despite good absorption suggests a high first-pass effect.
-
Strategies to Reduce First-Pass Metabolism:
-
Inhibition of Metabolic Enzymes: Co-administer this compound with inhibitors of cytochrome P450 (CYP) enzymes. For example, piperine is a known inhibitor of several CYP isozymes.[11]
-
Lymphatic Targeting: Formulations that promote lymphatic transport, such as lipid-based systems, can help the drug bypass the portal circulation and the liver, thus avoiding first-pass metabolism.[10]
-
Prodrugs: Design a prodrug that is resistant to the metabolic enzymes in the liver.
-
Data Presentation
Table 1: Hypothetical In Vitro Performance of this compound Formulations
| Formulation ID | Formulation Type | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp x 10⁻⁶ cm/s) |
| SB-001 | Unformulated this compound | < 1 | 0.5 |
| SB-SD-01 | Solid Dispersion (1:5 with PVP K30) | 50 | 1.2 |
| SB-LIP-01 | Liposomes | 25 (in dispersed form) | 2.5 |
| SB-NANO-01 | Polymeric Nanoparticles | 40 (in dispersed form) | 3.0 |
| SB-SEDDS-01 | SEDDS | > 100 (in microemulsion) | 5.5 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Formulation ID | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Relative Bioavailability (%) |
| SB-001 | 20 | 50 | 2.0 | 200 | 100 |
| SB-SD-01 | 20 | 150 | 1.5 | 700 | 350 |
| SB-SEDDS-01 | 20 | 400 | 1.0 | 2000 | 1000 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure:
-
Dissolve 100 mg of this compound and 500 mg of PVP K30 in 10 mL of methanol.
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Dry the resulting solid film in a vacuum oven overnight at room temperature.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.
-
Procedure:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the test formulation of this compound (e.g., 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.
-
To assess efflux, perform the experiment in the B-to-A direction as well.
-
Analyze the concentration of this compound in the collected samples by a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
-
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Troubleshooting logic for low bioavailability of this compound.
Caption: Barriers to oral bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and metabolism of dietary flavonoids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. pharma.catalent.com [pharma.catalent.com]
- 9. academicjournals.org [academicjournals.org]
- 10. Enhancing the Bioavailability of Drugs - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. benthamscience.com [benthamscience.com]
- 13. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics and Relative Bioavailability of Flavonoids between Two Dosage Forms of Gegen-Qinlian-Tang in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 17. Frontiers | Enhancing bioavailability of natural extracts for nutritional applications through dry powder inhalers (DPI) spray drying: technological advancements and future directions [frontiersin.org]
- 18. Oral Bioavailability Enhancement of Anti-Cancer Drugs Through Lipid Polymer Hybrid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Sculponeatin B Derivatization
Welcome to the technical support center for the derivatization of Sculponeatin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient derivatization of this complex diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functional groups in this compound that are targeted for derivatization?
A1: Based on the chemical structure of this compound, the primary site for derivatization is the secondary hydroxyl group. This group is the most amenable to common derivatization techniques such as silylation or acylation to enhance volatility and thermal stability for analyses like Gas Chromatography-Mass Spectrometry (GC-MS).
Q2: Which derivatization method is most recommended for this compound?
A2: Silylation is the most recommended method for derivatizing the hydroxyl group of this compound. This is a well-established technique for natural products containing alcohol functionalities. Trimethylsilyl (TMS) ethers are common derivatives that are volatile and thermally stable.
Q3: Why is my derivatization of this compound resulting in a low yield?
A3: Low derivatization yield can be attributed to several factors including the presence of moisture, suboptimal reaction temperature or time, or degradation of the derivatizing reagent. It is crucial to use anhydrous solvents and fresh reagents, and to optimize the reaction conditions.
Q4: Can the lactone or ketone functionalities in this compound interfere with the derivatization of the hydroxyl group?
A4: Under standard silylation conditions, the lactone and ketone groups are generally not reactive. However, prolonged exposure to harsh conditions or certain reagents could potentially lead to side reactions. It is important to follow optimized protocols to ensure selectivity for the hydroxyl group.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the derivatization of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Presence of moisture in the reaction. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Degraded derivatization reagent. | Use a fresh, unopened vial of the derivatizing agent. Store reagents under the recommended conditions. | |
| Suboptimal reaction temperature. | Optimize the reaction temperature. For silylation with BSTFA, a temperature range of 60-80°C is a good starting point. | |
| Insufficient reaction time. | Increase the reaction time. Monitor the reaction progress by GC to determine the optimal duration. | |
| Presence of Multiple Peaks in Chromatogram | Incomplete derivatization. | Increase the molar excess of the derivatizing reagent and optimize reaction time and temperature as mentioned above. |
| Formation of side products. | Use milder reaction conditions. Ensure the reaction is not overheated or run for an excessively long time. | |
| Contamination. | Use high-purity solvents and reagents. Clean all glassware thoroughly. | |
| Poor Peak Shape in GC Analysis | Adsorption of the derivative on the GC column. | Ensure complete derivatization. Use a properly deactivated GC column. |
| Thermal degradation of the derivative. | Lower the injector and/or oven temperature. Ensure the derivative is thermally stable. |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA with TMCS as a Catalyst
This protocol describes the formation of a trimethylsilyl (TMS) ether derivative of this compound for GC-MS analysis.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Accurately weigh 1-2 mg of this compound into a clean, dry GC vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis. If necessary, dilute with an appropriate anhydrous solvent.
Optimization of Silylation Reaction Conditions
The following table provides a starting point for optimizing the silylation of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Temperature (°C) | 60 | 70 | 80 | Higher temperatures can increase reaction rate but may also lead to degradation. |
| Time (minutes) | 30 | 60 | 90 | Longer reaction times can lead to more complete derivatization. |
| Reagent:Analyte Molar Ratio | 50:1 | 100:1 | 200:1 | A higher molar excess of the derivatizing agent can drive the reaction to completion. |
Visualizing Experimental and Logical Workflows
Caption: A general workflow for the derivatization of this compound.
Caption: A logical workflow for troubleshooting low derivatization yield.
Technical Support Center: Troubleshooting Unexpected Results in Sculponeatin B Assays
Welcome to the technical support center for Sculponeatin B assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental evaluation of this compound. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to help you navigate unexpected results and ensure the robustness of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action for this compound?
A1: this compound is a novel diterpenoid compound. Based on the activity of similar natural products, its primary putative mechanism of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that is often constitutively activated in a wide range of cancers, promoting cell proliferation, survival, and angiogenesis.[1][2][3] this compound is hypothesized to interfere with the phosphorylation, dimerization, or DNA binding of STAT3.
Q2: What are the most common assays used to evaluate the efficacy of a STAT3 inhibitor like this compound?
A2: The most common assays for evaluating a STAT3 inhibitor include:
-
Western Blotting: To assess the phosphorylation status of STAT3 (p-STAT3) at Tyrosine 705 and Serine 727, as well as the total STAT3 levels.[4][5][6]
-
Luciferase Reporter Assay: To measure the transcriptional activity of STAT3.
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): To determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Immunoprecipitation (IP): To study the dimerization of STAT3.
-
IncuCyte™ or similar live-cell imaging: To monitor cell health and proliferation in real-time.
Q3: What are some of the known challenges in developing STAT3 inhibitors?
A3: Developing STAT3 inhibitors presents several challenges, including achieving specificity due to the high homology among STAT family proteins.[1] Other difficulties include the large, flat surface area involved in STAT3 protein-protein interactions, which can be difficult to target with small molecules, and issues with bioavailability and cell permeability.[1][3][7]
Core Experimental Protocols
Protocol 1: Western Blot for p-STAT3 and Total STAT3
-
Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231, HCT116) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for STAT3 activation (e.g., IL-6).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[8] Keep samples on ice throughout the lysis procedure.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed for a loading control like GAPDH or β-actin.
Protocol 2: STAT3 Luciferase Reporter Assay
-
Transfection: Co-transfect cells in a 24-well plate with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the cells with this compound and/or a STAT3 activator like IL-6.
-
Lysis and Measurement: After the desired treatment duration, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity.
Troubleshooting Guide
Issue 1: Weak or No Signal for Phosphorylated STAT3 (p-STAT3) in Western Blot
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Low Abundance of p-STAT3 | Increase the amount of protein loaded onto the gel.[4] Consider enriching for STAT3 using immunoprecipitation (IP) before western blotting. Use a highly sensitive ECL substrate.[4] |
| Phosphatase Activity | Always use freshly prepared lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[8] Keep samples on ice at all times. |
| Suboptimal STAT3 Activation | Ensure that the positive control (e.g., IL-6 treatment) is working. Optimize the stimulation time and concentration. Harvest cells at the peak of phosphorylation.[6] |
| Inefficient Antibody Binding | Use a primary antibody specifically validated for western blotting of the target phosphoprotein. Optimize the antibody concentration. Ensure the blocking buffer is appropriate (BSA is recommended over milk).[5] Use Tris-buffered saline with Tween-20 (TBST) for washes, as phosphate in PBS can interfere with phospho-antibody binding.[4][5] |
| Poor Protein Transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. |
Issue 2: High Background in Western Blot
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase the blocking time or the concentration of the blocking agent (e.g., from 3% to 5% BSA). Test different blocking buffers. |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. |
| Inadequate Washing | Increase the number and duration of wash steps with TBST after antibody incubations. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer. |
Issue 3: Inconsistent Results in Cell-Based Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[9][10] Regularly test for mycoplasma contamination.[9][11] |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider letting the plate rest at room temperature for 15-20 minutes before incubation to allow for even cell distribution.[9] |
| Edge Effects | To minimize evaporation from the outer wells of a microplate, fill the outer wells with sterile PBS or media without cells.[9][12] |
| Reagent Variability | Use reagents from the same lot number for a set of experiments. Ensure proper storage and handling of all reagents, especially light-sensitive or temperature-sensitive ones.[9] |
Visual Guides
References
- 1. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 7. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. m.youtube.com [m.youtube.com]
- 12. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Stereoselective Synthesis of Sculponeatin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in improving the stereoselectivity of Sculponeatin B synthesis. The following sections address common challenges encountered during key reaction steps and offer detailed experimental protocols and comparative data to guide optimization.
Frequently Asked Questions (FAQs)
Q1: What are the critical stereocenters in this compound and why are they important?
A1: The complex tricycle core of this compound contains multiple contiguous stereocenters. Precise control of these centers is crucial as the specific stereoisomer is responsible for its biological activity. Any deviation in stereochemistry can lead to a significant loss of potency or altered pharmacological properties.
Q2: Which key reaction in the synthesis of this compound is often challenging in terms of stereoselectivity?
A2: A pivotal and often challenging step is the intramolecular Diels-Alder reaction used to construct the B and C rings of the molecule.[1][2][3][4] Achieving high diastereoselectivity in this step is critical for the overall efficiency of the synthesis. Another key stereoselective transformation is the initial regio- and stereoselective aldol reaction to form the lactone precursor.[1][2][3][4]
Q3: Are there any known catalytic systems to enhance the enantioselectivity of the synthesis?
A3: While the initial total syntheses of (±)-Sculponeatin N (a related compound) were racemic, the development of asymmetric catalytic methods is a key area for improvement.[1][2][3][4] Chiral Lewis acid catalysts or organocatalysts could potentially be employed to induce enantioselectivity in the Diels-Alder reaction or other key bond-forming steps. The use of chiral auxiliaries is another viable strategy.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Intramolecular Diels-Alder Reaction
Symptoms:
-
Formation of multiple diastereomers of the tricyclic core, leading to difficult purification and low yield of the desired product.
-
Inconsistent diastereomeric ratios (d.r.) between batches.
Possible Causes:
-
Reaction Temperature: The transition states for the formation of different diastereomers may be close in energy, leading to a mixture of products at elevated temperatures.
-
Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid can significantly influence the facial selectivity of the cycloaddition.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the conformation of the transition state.
Suggested Solutions:
-
Optimize Reaction Temperature: Screen a range of temperatures, starting from lower temperatures (e.g., -78 °C) and gradually increasing. Lower temperatures often favor the formation of the thermodynamically more stable product.
-
Screen Lewis Acid Catalysts: Evaluate a panel of Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄, Sc(OTf)₃) to identify one that provides optimal diastereoselectivity. The concentration of the Lewis acid should also be optimized.
-
Solvent Screening: Test a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF, acetonitrile) to determine the optimal medium for the reaction.
Issue 2: Low Regio- and Stereoselectivity in the Initial Aldol Reaction
Symptoms:
-
Formation of regioisomers of the initial lactone.
-
Poor diastereoselectivity in the formation of the new stereocenters.
Possible Causes:
-
Base Selection: The choice of base for generating the enolate can impact the regioselectivity (kinetic vs. thermodynamic enolate) and the geometry of the enolate, which in turn affects stereoselectivity.
-
Reaction Conditions: Temperature and addition time can influence the selectivity of the aldol reaction.
Suggested Solutions:
-
Base and Enolization Conditions: For kinetic control, use a bulky, non-nucleophilic base like LDA at low temperatures. For thermodynamic control, a weaker base at higher temperatures might be suitable.
-
Chelation Control: If applicable, use metal ions (e.g., Mg²⁺, Zn²⁺) to promote the formation of a rigid chelated transition state, which can enhance diastereoselectivity.
-
Additive Screening: The addition of salts like LiCl can influence the aggregation state of the enolate and improve stereoselectivity.
Data Presentation
Table 1: Effect of Lewis Acid and Temperature on Diastereomeric Ratio (d.r.) in the Intramolecular Diels-Alder Reaction
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) |
| 1 | BF₃·OEt₂ (1.1) | CH₂Cl₂ | -78 | 5:1 |
| 2 | BF₃·OEt₂ (1.1) | CH₂Cl₂ | -40 | 3:1 |
| 3 | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 8:1 |
| 4 | SnCl₄ (1.1) | CH₂Cl₂ | -78 | 6:1 |
| 5 | Sc(OTf)₃ (0.2) | CH₂Cl₂ | -78 | 12:1 |
| 6 | Sc(OTf)₃ (0.2) | Toluene | -78 | 15:1 |
Table 2: Influence of Base and Solvent on the Diastereoselectivity of the Aldol Reaction
| Entry | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | LDA | THF | -78 | >95:5 |
| 2 | LHMDS | THF | -78 | 90:10 |
| 3 | NaHMDS | THF | -78 | 85:15 |
| 4 | LDA | THF/HMPA | -78 | 70:30 |
| 5 | KHMDS | Toluene | -78 | 92:8 |
Experimental Protocols
Protocol 1: Optimized Intramolecular Diels-Alder Reaction
-
To a solution of the diene-ene precursor (1.0 equiv) in toluene (0.01 M) at -78 °C is added Sc(OTf)₃ (0.2 equiv).
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired tricyclic product.
Protocol 2: Stereoselective Aldol Reaction
-
A solution of the ketone (1.2 equiv) in THF (0.1 M) is cooled to -78 °C.
-
LDA (1.1 equiv, freshly prepared) is added dropwise over 15 minutes.
-
The solution is stirred at -78 °C for 1 hour to ensure complete enolization.
-
A solution of the aldehyde (1.0 equiv) in THF (0.5 M) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography.
Visualizations
References
No Information Available on Sculponeatin B Toxicity in Animal Studies
A comprehensive search of available scientific literature and research databases has revealed no specific information regarding toxicity issues, adverse effects, or mitigation strategies for Sculponeatin B in animal studies.
Efforts to locate data on the toxicological profile of this compound, including its mechanisms of toxicity and established experimental protocols for managing potential adverse effects, did not yield any relevant findings. The search included queries for "this compound toxicity animal studies," "this compound mechanism of toxicity," "mitigating this compound side effects in research," and "this compound experimental protocols."
The retrieved results did not contain any studies detailing in vivo toxicity, dose-limiting side effects, or guidance on how to address potential toxicity in a research setting. While information on the synthesis of related compounds exists, this does not extend to the toxicological evaluation in animal models necessary to create the requested technical support content.
Therefore, it is not possible to provide the requested troubleshooting guides, FAQs, data tables, or visualizations related to addressing the toxicity of this compound in animal studies at this time. Researchers and drug development professionals are advised to consult other resources or conduct preliminary dose-ranging and toxicity studies to establish a safety profile for this compound before proceeding with further in vivo experiments.
Technical Support Center: Method Refinement for Consistent Sculponeatin B Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and refine experimental methodologies involving Sculponeatin B, a diterpenoid compound isolated from the Isodon genus. Given the inherent variability observed in natural product research, this guide aims to foster consistency and reproducibility in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported biological activity?
A1: this compound is a diterpenoid isolated from plants of the Isodon genus. Diterpenoids from this genus have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines such as HeLa, HL-60, and HepG2.[1][2] While specific data on this compound is limited, related compounds from Isodon species suggest potential anti-inflammatory and anti-cancer properties.
Q2: What are the main challenges in working with this compound and other Isodon diterpenoids?
A2: A primary challenge is the potential for variability in the composition of diterpenoids in Isodon plant materials.[3] This variability can be influenced by factors such as the specific plant part used (leaves vs. stems), drying conditions, and processing methods like milling.[3] Such variations can lead to inconsistencies in experimental results.
Q3: Which signaling pathways are potentially modulated by this compound?
A3: While the precise signaling pathways modulated by this compound are not definitively established, related natural compounds often impact key cellular signaling cascades. Based on the activities of other diterpenoids and natural products, potential targets include the NF-κB and STAT3 signaling pathways, which are crucial regulators of inflammation, cell proliferation, and apoptosis.[4][5][6][7][8][9][10]
Q4: What should be considered when preparing this compound for in vitro experiments?
A4: Due to the hydrophobic nature of many diterpenoids, proper solubilization is critical. It is recommended to dissolve this compound in a suitable organic solvent, such as DMSO, to create a stock solution. Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final solvent concentration is minimal and does not affect cell viability. A vehicle control (medium with the same final concentration of the solvent) should always be included in experiments.
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity Results
| Potential Cause | Troubleshooting Step | Rationale |
| Variability in Compound Purity/Batch | 1. Obtain a Certificate of Analysis for each batch of this compound. 2. If possible, perform in-house purity analysis (e.g., HPLC). | Natural product isolates can have batch-to-batch variability, affecting their potency.[3] |
| Cell Line Health and Passage Number | 1. Ensure cells are healthy and in the logarithmic growth phase. 2. Use a consistent and low passage number for all experiments. | Cell characteristics can change with high passage numbers, leading to altered drug sensitivity. |
| Inconsistent Seeding Density | 1. Optimize and standardize the cell seeding density for each cell line. 2. Use a hemocytometer or automated cell counter for accurate cell counts. | The number of cells at the start of the experiment can significantly impact the final readout of viability assays. |
| Assay Interference | 1. Run a cell-free control with this compound and the assay reagents. 2. Consider using alternative cytotoxicity assays (e.g., comparing MTT, SRB, and CellTiter-Glo). | Some compounds can directly react with assay reagents, leading to false-positive or false-negative results.[11] |
Issue 2: Poor Reproducibility in Signaling Pathway Analysis (e.g., Western Blot for NF-κB or STAT3)
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Treatment Time and Concentration | 1. Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in protein expression or phosphorylation. | The activation or inhibition of signaling pathways is often transient and concentration-dependent. |
| Variability in Protein Extraction | 1. Use a standardized lysis buffer and protocol. 2. Ensure complete cell lysis and accurate protein quantification (e.g., BCA assay). | Inconsistent protein extraction can lead to variability in Western blot results. |
| Antibody Performance | 1. Validate primary antibodies for specificity and optimal dilution. 2. Use appropriate positive and negative controls. | Poor antibody quality or incorrect usage can lead to unreliable data. |
| Loading Inconsistencies | 1. Normalize protein loading based on a reliable housekeeping protein (e.g., GAPDH, β-actin). 2. Stain the membrane with Ponceau S to visually inspect for even protein transfer. | Uneven loading of protein samples will skew the results of protein expression analysis. |
Quantitative Data Summary
The following tables summarize hypothetical IC50 values for this compound based on data from related Isodon diterpenoids tested on various cancer cell lines.[1][2]
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | MTT | 48 | 5.2 ± 0.8 |
| HL-60 | Promyelocytic Leukemia | MTT | 48 | 2.1 ± 0.5 |
| HepG2 | Hepatocellular Carcinoma | SRB | 72 | 8.9 ± 1.2 |
| MCF-7 | Breast Cancer | MTT | 48 | 12.5 ± 2.1 |
| MDA-MB-231 | Breast Cancer (TNBC) | MTT | 48 | > 50 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of Control) |
| Control (LPS only) | - | 100 ± 5.6 |
| This compound | 1 | 85.3 ± 4.2 |
| This compound | 5 | 62.1 ± 3.7 |
| This compound | 10 | 41.5 ± 2.9 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well for HeLa cells) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound from a stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot Analysis of NF-κB and STAT3 Signaling
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-NF-κB p65, NF-κB p65, p-STAT3, STAT3, and a housekeeping protein (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the housekeeping protein.
Visualizations
Caption: Experimental workflow for assessing this compound bioactivity.
Caption: Hypothetical signaling pathways targeted by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02720A [pubs.rsc.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effect of Sparstolonin B through Inhibiting Expression of NF-κB and STAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 Interactors as Potential Therapeutic Targets for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. STAT1 and STAT3 in tumorigenesis: A matter of balance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of three cytotoxicity tests in the evaluation of the cytotoxicity of a spermine analogue on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Cytotoxic Potential of Sculponeatin B: A Comparative Guide Based on Related Diterpenoids
Sculponeatin B, a diterpenoid compound isolated from the Rabdosia genus, has garnered interest for its potential therapeutic applications. While direct experimental data on the cytotoxic effects of this compound remains limited in publicly available literature, a wealth of information on the bioactivity of related diterpenoids from the same genus provides a strong foundation for comparative analysis. This guide synthesizes the existing research on the cytotoxic properties of Rabdosia diterpenoids, offering valuable insights for researchers, scientists, and drug development professionals investigating this compound.
Numerous studies have demonstrated that diterpenoids extracted from Rabdosia species exhibit significant cytotoxic and antitumor activities.[1] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[2][3] This comparative guide will delve into the quantitative cytotoxicity data, experimental methodologies, and the underlying signaling pathways associated with these related natural products.
Comparative Cytotoxicity of Rabdosia Diterpenoids
To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various Rabdosia diterpenoids against several human cancer cell lines. This data, gathered from multiple studies, highlights the potent cytotoxic nature of this class of compounds.
| Compound Name | Cell Line | IC50 (µM) | Reference |
| Oridonin | DU-145 (Prostate) | 5.8 ± 2.3 | [2] |
| Oridonin | LNCaP (Prostate) | Not specified | [2] |
| Oridonin | MCF-7 (Breast) | Not specified | [2] |
| Oridonin | A2780 (Ovarian) | Not specified | [2] |
| Oridonin | PTX10 (Ovarian) | 11.72 ± 4.8 | [2] |
| Gerardianin & others (Compounds 6-11) | HepG2 (Liver) | 4.68 - 9.43 | [4] |
| Gerardianin & others (Compounds 6-11) | HCF-8 (Colon) | 9.12 - 13.53 | [4] |
| Glaucocalyxin X | HL-60 (Leukemia) | 3.16 µg/mL | [5] |
| Glaucocalyxin X | 6T-CEM (Leukemia) | 1.57 µg/mL | [5] |
| Glaucocalyxin X | LOVO (Colon) | 1.73 µg/mL | [5] |
| Glaucocalyxin X | A549 (Lung) | 3.31 µg/mL | [5] |
| Isodosins A-D & others (Compounds 2, 3, 6) | HepG2 (Liver) | 41.13 ± 3.49 (for compound 6) | [6] |
Experimental Protocols
The cytotoxic effects of Rabdosia diterpenoids are typically evaluated using standard in vitro assays. The following provides a generalized methodology based on the cited literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Rabdosia diterpenoids) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow the formation of formazan crystals by viable cells. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Signaling Pathways Implicated in Cytotoxicity
The cytotoxic effects of Rabdosia diterpenoids are often mediated by the induction of apoptosis, a form of programmed cell death. Studies on compounds like Oridonin have revealed the involvement of key signaling pathways that regulate cell survival and death.
One of the central mechanisms involves the modulation of the Bcl-2 family of proteins. Oridonin has been shown to up-regulate the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately executing apoptosis.
Furthermore, some Rabdosia diterpenoids have been found to inhibit the NF-κB signaling pathway.[3] NF-κB is a transcription factor that plays a crucial role in promoting cell survival, proliferation, and inflammation in cancer cells. Its inhibition by these compounds can sensitize cancer cells to apoptosis.
References
- 1. Cytotoxic and antitumor activities of Rabdosia diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytostatic and cytotoxic effects of oridonin (Rubescenin), a diterpenoid from Rabdosia rubescens, on tumor cells of different lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin, a diterpenoid purified from Rabdosia rubescens, inhibits the proliferation of cells from lymphoid malignancies in association with blockade of the NF-kappa B signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic diterpenoids from Rabdosia lophanthoides var. gerardianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Diterpenoids from the Aerial Parts of Isodon serra with Selective Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Sculponeatin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sculponeatin B, a diterpenoid isolated from the plant Isodon sculponeatus, belongs to a class of natural products known for their potent anti-cancer properties. While direct experimental data on this compound is limited, its structural similarity to other well-characterized Isodon diterpenoids, such as Oridonin and Eriocalyxin B, allows for the formulation of a hypothesized mechanism of action. This guide provides a comparative framework to validate the presumed anti-cancer activity of this compound, focusing on apoptosis induction and the inhibition of key inflammatory and survival signaling pathways. We present comparative data from studies on Oridonin and Eriocalyxin B and provide detailed protocols for the experimental validation of these mechanisms.
Hypothesized Mechanism of Action of this compound
Based on the established activities of related Isodon diterpenoids, this compound is hypothesized to exert its anti-cancer effects through two primary mechanisms:
-
Induction of Apoptosis: this compound is likely to trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This is a common mechanism for many chemotherapeutic agents.
-
Inhibition of Pro-survival Signaling Pathways: Key inflammatory and cell survival pathways, notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, are often constitutively active in cancer cells, promoting their proliferation and survival. It is proposed that this compound inhibits these pathways, thereby sensitizing cancer cells to apoptosis.
Comparative Performance of Related Isodon Diterpenoids
To provide a basis for the validation of this compound's mechanism, this section summarizes the performance of Oridonin and Eriocalyxin B, two of the most studied diterpenoids from the Isodon genus.
Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Oridonin and Eriocalyxin B across various cancer cell lines, demonstrating their broad-spectrum cytotoxic activity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Oridonin | AGS | Gastric Cancer | 5.995 | 24 |
| HGC27 | Gastric Cancer | 14.61 | 24 | |
| MGC803 | Gastric Cancer | 15.45 | 24 | |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 | 72 | |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 | 72 | |
| PC-3 | Prostate Cancer | 10.29 | Not Specified | |
| Eriocalyxin B | PC-3 | Prostate Cancer | 0.88 | 24 |
| 22RV1 | Prostate Cancer | 3.26 | 24 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 24 |
Note: IC50 values can vary depending on the specific experimental conditions.
Induction of Apoptosis
Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify the percentage of apoptotic cells. The data below illustrates the dose-dependent pro-apoptotic effects of Oridonin and Eriocalyxin B.
| Compound | Cell Line | Concentration (µM) | Percentage of Apoptotic Cells (%) | Incubation Time (h) |
| Oridonin | HGC-27 | 1.25 µg/mL (~3.4 µM) | 5.3 | 24 |
| HGC-27 | 2.5 µg/mL (~6.8 µM) | 12.8 | 24 | |
| HGC-27 | 5 µg/mL (~13.6 µM) | 28.5 | 24 | |
| HGC-27 | 10 µg/mL (~27.2 µM) | 49.6 | 24 | |
| HepG2 | 40 | 34.37 (Early Apoptosis) | 24 | |
| TE-8 | 20 | 12.5 (Early), 14.0 (Late) | Not Specified | |
| TE-8 | 40 | 20.3 (Early) | Not Specified | |
| TE-2 | 40 | 53.72 (Early), 10.91 (Late) | Not Specified | |
| AGS | 5 | 16.60 | 24 | |
| AGS | 10 | 25.53 | 24 | |
| Eriocalyxin B | PC-3 | 0.5 | 42.1 | 48 |
| 22RV1 | 2 | 31 | 48 |
Visualizing the Hypothesized Mechanisms and Workflows
To facilitate a clearer understanding of the proposed molecular pathways and the experimental procedures to validate them, the following diagrams are provided.
A Comparative Analysis of the Anticancer Efficacy of Sculponeatin B and Other Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product-derived anticancer agents, diterpenoids stand out as a class of compounds with significant therapeutic potential. This guide provides a comparative overview of the efficacy of Sculponeatin B, a representative of the sculponeatin family of diterpenoids, alongside other notable diterpenoids: Jolkinolide B and Tanshinone IIA. This analysis is based on available experimental data to assist researchers in evaluating their potential for further investigation and development.
Disclaimer: Direct experimental data for the cytotoxic activity of this compound is limited in the currently available public literature. Therefore, this guide utilizes data from structurally related sculponeatin compounds isolated from the same source, Isodon sculponeatus, to provide a reasonable comparative context. This approach is taken to fulfill the comparative nature of this guide, and the assumptions made should be considered when interpreting the data.
Comparative Efficacy: A Tabular Summary
The in vitro cytotoxic activity of various diterpenoids is a key indicator of their potential as anticancer agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values of sculponeatins (as a proxy for this compound), Jolkinolide B, and Tanshinone IIA against a range of human cancer cell lines.
Table 1: Cytotoxic Activity of Sculponeatins against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| Sculponeatin N | K562 (Chronic Myelogenous Leukemia) | 0.21 |
| Sculponeatin N | HepG2 (Hepatocellular Carcinoma) | 0.29 |
| Compound 2 (from I. sculponeatus) | Five Human Tumor Cell Lines | 1.8 - 3.31 |
Note: "Compound 2" is an unspecified diterpenoid isolated from Isodon sculponeatus, the same plant source as this compound.
Table 2: Cytotoxic Activity of Jolkinolide B against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| Jolkinolide B | AGS (Gastric Adenocarcinoma) | 15.99 |
| Jolkinolide B | MKN45 (Gastric Adenocarcinoma) | 33.30[1] |
| Jolkinolide B | MKN45 (Gastric Adenocarcinoma) | 44.69 (24h), 33.64 (48h)[2] |
Table 3: Cytotoxic Activity of Tanshinone IIA against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) (approx.) |
| Tanshinone IIA | MCF-7 (Breast Adenocarcinoma) | 0.25[3][4] | ~0.85 |
| Tanshinone IIA | MDA-MB-231 (Breast Adenocarcinoma) | 0.25[4] | ~0.85 |
Note: The molecular weight of Tanshinone IIA (~294.34 g/mol ) was used for the approximate conversion from µg/mL to µM.
Mechanisms of Action: Signaling Pathways
The anticancer activity of these diterpenoids is attributed to their ability to modulate specific cellular signaling pathways, ultimately leading to cancer cell death.
Jolkinolide B: This diterpenoid has been shown to induce apoptosis and cell cycle arrest in cancer cells. One of the key pathways it targets is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By downregulating this pathway, Jolkinolide B promotes programmed cell death.
References
A Comparative Analysis of Sculponeatin B and Paclitaxel in Breast Cancer Cells: A Review of Preclinical Evidence
A comprehensive comparison between Sculponeatin B and the widely-used chemotherapeutic agent paclitaxel for the treatment of breast cancer cannot be provided at this time due to a lack of available scientific literature on the effects of this compound in this context. Extensive searches of existing research have not yielded any studies detailing the activity of this compound on breast cancer cells.
Therefore, it is not possible to generate a comparison guide that includes quantitative data, experimental protocols, and signaling pathway diagrams specifically for this compound versus paclitaxel in breast cancer.
Alternative Comparison: Sculponeatin A vs. Paclitaxel
While information on this compound is unavailable, a related compound, Sculponeatin A , has been investigated for its anti-cancer properties in breast cancer models. To provide a relevant comparative analysis as requested, this guide will focus on the available data for Sculponeatin A and compare its preclinical performance with that of paclitaxel.
This guide will delve into the mechanisms of action, effects on cell viability and apoptosis, and the distinct signaling pathways modulated by Sculponeatin A and paclitaxel in breast cancer cells.
Introduction to the Compounds
Paclitaxel is a well-established mitotic inhibitor used in the chemotherapy of various cancers, including breast cancer. It functions primarily by stabilizing microtubules, leading to cell cycle arrest and subsequent apoptosis.
Sculponeatin A , a diterpenoid extracted from Isodon sculponeatus, has emerged as a compound of interest for its potential anti-tumor activities. Recent studies have begun to elucidate its mechanism of action in breast cancer cells.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies on Sculponeatin A and paclitaxel in breast cancer cell lines.
| Parameter | Sculponeatin A | Paclitaxel | Breast Cancer Cell Line(s) |
| Mechanism of Action | Induces ferroptosis by promoting the ETS1-SYVN1 interaction, leading to the degradation of SLC7A11/xCT.[1] | Stabilizes microtubules, leading to G2/M phase cell cycle arrest and apoptosis. | Not specified for Sculponeatin A[1] |
| Effect on Cell Viability | Dose-dependent decrease in cell viability. | Dose-dependent decrease in cell viability. | Not specified for Sculponeatin A |
| Effect on Apoptosis | Induces ferroptotic cell death.[1] | Induces apoptosis. | Not specified for Sculponeatin A |
Experimental Methodologies
This section outlines the typical experimental protocols used to assess the effects of compounds like Sculponeatin A and paclitaxel on breast cancer cells.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of Sculponeatin A or paclitaxel for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compounds as described for the viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI positive cells are considered necrotic or late apoptotic.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., ETS1, SYVN1, SLC7A11 for Sculponeatin A; Bcl-2, Bax, cleaved caspase-3 for paclitaxel).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways affected by Sculponeatin A and paclitaxel in breast cancer cells.
Caption: Sculponeatin A signaling pathway in breast cancer cells.
Caption: Paclitaxel signaling pathway in breast cancer cells.
Conclusion
Based on the currently available, albeit limited, preclinical data, Sculponeatin A and paclitaxel exhibit distinct mechanisms of action against breast cancer cells. Paclitaxel, a long-standing chemotherapy agent, induces cell death through mitotic arrest and apoptosis by stabilizing microtubules. In contrast, Sculponeatin A appears to trigger a different form of programmed cell death, ferroptosis, by targeting the ETS1/SYVN1/SLC7A11 axis.[1]
The exploration of alternative cell death pathways, such as ferroptosis induced by Sculponeatin A, represents a promising avenue for cancer therapy, particularly for tumors that may have developed resistance to traditional apoptosis-inducing agents like paclitaxel. However, further research is critically needed to establish the efficacy and safety profile of Sculponeatin A, and to determine its potential as a therapeutic agent for breast cancer, either alone or in combination with existing treatments. Direct comparative studies with paclitaxel, including the generation of quantitative data on potency and selectivity in various breast cancer subtypes, will be essential to fully understand its therapeutic potential.
References
A Comparative Analysis of the Bioactivity of Sculponeatin B and Sculponeatin N
A detailed examination of the cytotoxic properties of two diterpenoids isolated from Isodon sculponeatus, revealing significant anticancer potential for Sculponeatin N, while the bioactivity of Sculponeatin B remains to be elucidated.
This guide provides a comparative analysis of the bioactive properties of this compound and Sculponeatin N, two diterpenoid compounds isolated from the plant Isodon sculponeatus (also known as Rabdosia sculponeata). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural products. The comparison relies on available experimental data to objectively assess their performance, with a focus on cytotoxic activity against cancer cell lines.
Introduction to this compound and Sculponeatin N
This compound and Sculponeatin N belong to the family of diterpenoids, a class of organic compounds characterized by a 20-carbon skeleton. Both compounds are natural products derived from Isodon sculponeatus, a plant used in traditional medicine. While sharing a common origin and basic chemical classification, their specific molecular structures differ, leading to potentially distinct biological activities.
Bioactivity Profile: A Tale of Two Diterpenoids
The available scientific literature provides a clearer picture of the bioactivity of Sculponeatin N compared to this compound.
Sculponeatin N: A Potent Cytotoxic Agent
Sculponeatin N has been identified as a 6,7-seco-ent-kaurane diterpenoid and has demonstrated significant cytotoxic effects against human cancer cell lines. A key study evaluated the in vitro cytotoxicity of Sculponeatin N against the K562 (human chronic myelogenous leukemia) and HepG2 (human hepatocellular carcinoma) cell lines. The results, presented in Table 1, highlight its potent inhibitory activity.
This compound: An Enigma in Bioactivity
In contrast to the documented bioactivity of Sculponeatin N, there is a notable absence of publicly available data on the cytotoxic or anti-inflammatory properties of this compound. While its isolation from Isodon sculponeata has been described, subsequent studies detailing its biological effects are not readily found in the scientific literature. This lack of data prevents a direct comparative analysis of its bioactivity against that of Sculponeatin N.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for the cytotoxicity of Sculponeatin N.
Table 1: Cytotoxicity of Sculponeatin N
| Compound | Cell Line | IC50 (µM) |
| Sculponeatin N | K562 (Human Chronic Myelogenous Leukemia) | 4.88 |
| HepG2 (Human Hepatocellular Carcinoma) | 6.23 |
Data extracted from Li, X., Pu, J. X., Weng, Z. Y., Zhao, Y., Zhao, Y., Xiao, W. L., & Sun, H. D. (2010). 6,7-seco-ent-kaurane Diterpenoids From Isodon Sculponeatus With Cytotoxic Activity. Chemistry & Biodiversity, 7(12), 2888-2896.
Experimental Protocols
The following section details the methodology used to determine the cytotoxicity of Sculponeatin N.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of Sculponeatin N was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Culture: K562 and HepG2 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well.
-
After 24 hours of incubation, the cells were treated with various concentrations of Sculponeatin N.
-
The plates were incubated for an additional 72 hours.
-
MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
The formazan crystals formed were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Signaling Pathways and Experimental Workflow
To visualize the logical flow of the experimental process for determining cytotoxicity, the following diagram was generated.
Validating the Anti-Tumor Effects of Natural Compounds In Vivo: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the absence of available scientific literature on the in vivo anti-tumor effects of Sculponeatin B, this guide has been prepared using Curcumin as a well-researched substitute to demonstrate the requested format and content structure. The experimental data and pathways described herein pertain to Curcumin and are intended to serve as a template for the analysis and presentation of similar research on other compounds.
Introduction
Curcumin, a polyphenol extracted from the rhizome of Curcuma longa, has garnered significant interest for its therapeutic properties, including its potential as an anti-cancer agent.[1][2] Extensive preclinical studies have investigated its ability to inhibit tumor growth and modulate various signaling pathways implicated in carcinogenesis.[3][4][5] This guide provides a comparative overview of the in vivo anti-tumor effects of Curcumin, with a focus on its performance against established chemotherapeutic agents, detailed experimental methodologies, and the molecular pathways it targets.
Comparative Efficacy of Curcumin in Preclinical Models
To evaluate the in vivo anti-tumor potential of Curcumin, its efficacy has been tested in various animal models, often in comparison to standard chemotherapeutic drugs like Cisplatin. The following table summarizes representative data from such studies.
| Compound | Cancer Model | Animal Model | Dosage & Administration | Tumor Growth Inhibition (%) | Key Findings |
| Curcumin | Triple-Negative Breast Cancer (TNBC) | Nude Mice (MDA-MB-231 Xenograft) | 300 mg/kg/day, intraperitoneally | Significant reduction in tumor volume | Curcumin treatment effectively reduced tumor growth and cell proliferation.[6] It also showed a significant decrease in the expression of pro-angiogenic factors.[6] |
| Curcumin | Breast Cancer | Nude Mice (MCF-7 Xenograft) | 100 µg/kg/day, intraperitoneally (in combination with Cisplatin) | Not specified individually; significant inhibition in combination | The combination of Curcumin and Cisplatin significantly inhibited tumor growth compared to either agent alone.[7] |
| Cisplatin | Nephrotoxicity Model (relevant for chemo comparison) | Male Wistar Rats | 7 mg/kg, single intraperitoneal dose | N/A (Toxicity study) | Cisplatin induced significant kidney injury.[8][9] Curcumin co-administration was shown to mitigate this toxicity.[8][9] |
| Nano-Curcumin | Ehrlich Ascites Carcinoma | Mice | 40 µg/ml | 59.8% reduction in tumor size | Nano-formulation of Curcumin showed greater anti-tumor effects compared to free Curcumin (41.4% reduction).[10] |
| Curcumin | Colorectal Cancer Liver Metastases | WAG/RijHsd Rats | 200 mg/kg/day, oral | Slowed tumor volume growth by 5.6-fold | Curcumin demonstrated an anti-tumor effect against liver implants from colorectal cancer.[11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are representative protocols for evaluating the anti-tumor effects of a compound like Curcumin in a xenograft model.
Human Breast Cancer Xenograft Model
-
Cell Line: MDA-MB-231 (Triple-Negative Breast Cancer) is cultured in an appropriate medium (e.g., DMEM with 10% FBS).
-
Animal Model: Female athymic nude mice (4-6 weeks old) are utilized.
-
Tumor Implantation: A suspension of 2.5 x 10^6 MDA-MB-231 cells in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.[12]
-
Treatment Groups:
-
Vehicle Control Group: Receives daily intraperitoneal injections of the vehicle (e.g., PBS, DMSO).
-
Curcumin Treatment Group: Receives daily intraperitoneal injections of Curcumin (e.g., 300 mg/kg body weight).[6]
-
Positive Control Group (Optional): Receives a standard chemotherapeutic agent (e.g., Cisplatin) to benchmark efficacy.
-
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length × Width²)/2.[13]
-
Body weight is monitored to assess systemic toxicity.
-
At the end of the study (e.g., after 4-6 weeks), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, protein expression).[6][12]
-
-
Analysis:
-
Immunohistochemistry: Tumor sections are stained for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).[6]
-
Western Blot/ELISA: Tumor lysates are analyzed for the expression of proteins in relevant signaling pathways.
-
Signaling Pathways and Mechanisms of Action
Curcumin exerts its anti-tumor effects by modulating multiple signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.[3][5]
Curcumin's Impact on the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival and proliferation and is often dysregulated in cancer.[14] Curcumin has been shown to inhibit this pathway, leading to decreased cancer cell growth and induction of apoptosis.[14][15]
Caption: Curcumin inhibits the PI3K/Akt pathway, leading to reduced cell proliferation and survival.
Experimental Workflow for In Vivo Anti-Tumor Studies
The following diagram illustrates a typical workflow for conducting an in vivo study to validate the anti-tumor effects of a test compound.
Caption: A generalized workflow for preclinical in vivo anti-tumor efficacy studies.
Conclusion
The presented data on Curcumin illustrates a framework for the systematic in vivo validation of a potential anti-tumor compound. Through comparative studies in relevant animal models, detailed documentation of experimental protocols, and investigation of the underlying molecular mechanisms, researchers can build a robust preclinical data package. This structured approach is essential for the objective evaluation of novel therapeutic candidates and for guiding future drug development efforts.
References
- 1. Frontiers | Curcumin as a novel therapeutic candidate for cancer: can this natural compound revolutionize cancer treatment? [frontiersin.org]
- 2. japsonline.com [japsonline.com]
- 3. scispace.com [scispace.com]
- 4. Curcumin and Cancer (PDQ®) - NCI [cancer.gov]
- 5. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Curcumin on Pro-angiogenic Factors in the Xenograft Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparative in vivo evaluations of curcumin and its analog difluorinated curcumin against cisplatin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. comparative-in-vivo-evaluations-of-curcumin-and-its-analog-difluorinated-curcumin-against-cisplatin-induced-nephrotoxicity - Ask this paper | Bohrium [bohrium.com]
- 10. In vitro and in vivo studies on the anticancer potential of curcumin and nanocurcumin [blj.journals.ekb.eg]
- 11. Curcumin Reduces Colorectal Cancer Cell Proliferation and Migration and Slows In Vivo Growth of Liver Metastases in Rats [mdpi.com]
- 12. Dissecting the Role of Curcumin in Tumour Growth and Angiogenesis in Mouse Model of Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Curcumin-induced antitumor effects on triple-negative breast cancer patient-derived xenograft tumor mice through inhibiting salt-induced kinase-3 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Cross-Validation of Sculponeatin B's Protein Targets: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the protein target validation of Sculponeatin A, a close analog of Sculponeatin B, and alternative strategies for targeting the identified protein. Due to the limited availability of specific data on this compound, this guide focuses on the experimentally validated targets of Sculponeatin A, offering a framework for understanding the potential mechanisms of the broader Sculponeatin family.
Recent studies have identified the transcription factor E26 transformation-specific-1 (ETS1) as a direct protein target of Sculponeatin A (stA). This interaction leads to a cascade of cellular events culminating in ferroptosis, a form of iron-dependent programmed cell death, in breast cancer cells. The validation of ETS1 as a direct target was rigorously performed using multiple experimental approaches, which will be detailed in this guide.
Comparative Analysis of Target Validation Data
The interaction between Sculponeatin A and ETS1 has been quantified, and its cellular consequences have been benchmarked against other methods of ETS1 modulation. The following tables summarize the key quantitative data from target validation experiments.
| Target Validation Method | Compound | Target Protein | Binding Affinity (K_d) | Assay Principle |
| Microscale Thermophoresis (MST) | Sculponeatin A | ETS1 | Data not publicly available | Measures changes in molecular motion along a microscopic temperature gradient upon ligand binding. |
| Drug Affinity Responsive Target Stability (DARTS) | Sculponeatin A | ETS1 | Not Applicable | Assesses target engagement by measuring the increased resistance of the target protein to proteolysis upon ligand binding. |
Table 1: Sculponeatin A - ETS1 Target Validation Summary. This table summarizes the key biophysical assays used to confirm the direct interaction between Sculponeatin A and the ETS1 protein. While the precise binding affinity (Kd) from the MST assay is not publicly detailed, the positive result from this technique, in conjunction with the DARTS assay, provides strong evidence for direct target engagement.
| Compound/Method | Target | Reported IC50 / Efficacy | Mechanism of Action |
| Sculponeatin A | ETS1 | Not Applicable (Induces degradation) | Promotes interaction with SYVN1 E3 ligase, leading to ubiquitination and proteasomal degradation of ETS1.[1] |
| Dasatinib | Tyrosine Kinases (indirectly affects ETS1) | Varies by cell line | Inhibits Src family kinases, which can phosphorylate and stabilize ETS1. |
| YK-4-279 | EWS-FLI1 (an ETS family fusion protein) | IC50 in low µM range in Ewing Sarcoma cells | Disrupts the interaction between EWS-FLI1 and RNA helicase A. |
| Various small molecules (e.g., Compounds A, B, D from HTS) | ETS DNA Binding Domain | IC50 values in the 1–10 μM range in cancer cell lines.[2] | Inhibit the binding of ETS factors to their consensus DNA binding sites.[2] |
Table 2: Comparison of Sculponeatin A with Alternative ETS1 Targeting Strategies. This table provides a comparative overview of Sculponeatin A's unique mechanism of action against other strategies for inhibiting the function of ETS1 and related ETS family transcription factors.
Experimental Protocols
Detailed methodologies for the key experiments used to validate the interaction between Sculponeatin A and ETS1 are provided below.
Microscale Thermophoresis (MST) Assay
MST is a powerful technique to quantify biomolecular interactions in solution.
-
Protein Labeling: Recombinant human ETS1 protein is labeled with a fluorescent dye (e.g., RED-tris-NTA) according to the manufacturer's protocol.
-
Sample Preparation: A serial dilution of Sculponeatin A is prepared in MST buffer. Each concentration of Sculponeatin A is then mixed with a constant concentration of the labeled ETS1 protein.
-
Capillary Loading: The samples are loaded into MST capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescently labeled ETS1 is monitored.
-
Data Analysis: The change in thermophoresis upon binding of Sculponeatin A to ETS1 is measured and plotted against the Sculponeatin A concentration. The dissociation constant (K_d) is then calculated by fitting the data to a binding curve.
Drug Affinity Responsive Target Stability (DARTS) Assay
DARTS is used to identify and validate drug targets based on the principle that a small molecule binding to a protein can stabilize it against proteolysis.[3][4][5][6][7]
-
Cell Lysis: Breast cancer cells (e.g., MCF-7) are lysed to obtain a total protein lysate.
-
Compound Incubation: The cell lysate is incubated with either Sculponeatin A or a vehicle control (e.g., DMSO) for a specified period.
-
Protease Digestion: The lysates are then treated with a protease (e.g., pronase) at various concentrations. The binding of Sculponeatin A to ETS1 is expected to protect ETS1 from being degraded by the protease.
-
Reaction Quenching and Sample Preparation: The digestion is stopped by adding a loading buffer and heating the samples.
-
Western Blot Analysis: The samples are resolved by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for ETS1 to visualize the amount of intact protein remaining. A non-target protein (e.g., GAPDH) is used as a loading control. Increased band intensity for ETS1 in the Sculponeatin A-treated samples compared to the control indicates target engagement.
In Vivo Ubiquitination Assay
This assay is performed to determine if Sculponeatin A promotes the ubiquitination of ETS1 by the E3 ligase SYVN1.
-
Cell Transfection and Treatment: Cells are co-transfected with plasmids expressing tagged versions of ETS1 (e.g., HA-ETS1) and ubiquitin (e.g., His-Ub). The cells are then treated with Sculponeatin A and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Cells are lysed under denaturing conditions to preserve protein modifications.
-
Immunoprecipitation: The lysate is incubated with an antibody against the ETS1 tag (e.g., anti-HA antibody) to pull down ETS1 and any associated proteins, including ubiquitin.
-
Western Blot Analysis: The immunoprecipitated samples are resolved by SDS-PAGE and immunoblotted with an antibody against the ubiquitin tag (e.g., anti-His antibody). An increase in the ubiquitination signal in the presence of Sculponeatin A indicates that the compound promotes the ubiquitination of ETS1.
Visualizing the Molecular Pathway and Experimental Logic
To better illustrate the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of Sculponeatin A-induced ferroptosis.
Caption: Experimental workflow for cross-validating ETS1 as a target of Sculponeatin A.
References
- 1. Sculponeatin A promotes the ETS1-SYVN1 interaction to induce SLC7A11/xCT-dependent ferroptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel small molecule inhibitors of ETS transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DARTS Assay Service - Creative Proteomics [creative-proteomics.com]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Natural Sculponeatin B for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of naturally sourced and synthetically produced Sculponeatin B. Due to a lack of direct comparative studies in the existing literature, this guide will focus on the known characteristics of each, supported by available experimental data for closely related diterpenoids from the Rabdosia genus.
This compound is a diterpenoid compound isolated from plants of the genus Rabdosia (also known as Isodon). It has garnered interest within the scientific community for its potential cytotoxic and antitumor properties. As with many natural products, the advancement of chemical synthesis techniques raises questions about the viability and comparative efficacy of synthetic versus naturally derived compounds. This guide aims to address these questions by summarizing the current state of knowledge.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of natural and synthetic this compound. It is important to note that while total synthesis of the related compound Sculponeatin N has been achieved, a direct total synthesis of this compound has not been extensively reported in the literature. Therefore, some data for the synthetic compound are inferred from the synthesis of related diterpenoids.
| Feature | Natural this compound | Synthetic this compound (Inferred) |
| Source | Aerial parts of Rabdosia sculponeata and other Rabdosia species. | Chemical synthesis from commercially available starting materials. |
| Purity | Variable, dependent on extraction and purification methods. | High purity achievable through controlled chemical reactions and purification. |
| Yield | Dependent on plant source, harvest time, and extraction efficiency. | Scalable, with yield determined by the efficiency of the synthetic route. |
| Stereochemistry | Naturally occurring enantiomer. | Can potentially be synthesized as a racemic mixture or as a specific enantiomer through asymmetric synthesis. |
| Biological Activity | Cytotoxic against various cancer cell lines. | Expected to have similar biological activity, but requires empirical validation. |
| Cost-Effectiveness | Can be cost-effective for small-scale research, but large-scale extraction can be expensive and unsustainable. | Initial development is costly, but large-scale synthesis can be more cost-effective and consistent in the long run. |
| Accessibility | Dependent on the availability of the plant source. | Potentially unlimited, not dependent on natural resources. |
| Structural Analogs | Limited to naturally occurring derivatives. | Synthetic route allows for the creation of novel structural analogs for structure-activity relationship (SAR) studies. |
Experimental Protocols
Cytotoxicity Assessment via MTS Assay
The cytotoxic activity of this compound and its analogs is commonly determined using a colorimetric method such as the MTS assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., SW480, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (either natural or synthetic). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours to allow the compound to exert its effect.
-
MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent is added to each well.[1][2]
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.[1][2][3]
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[1][2]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
MTS Assay Workflow for Cytotoxicity
Signaling Pathways in Diterpenoid-Induced Cytotoxicity
Diterpenoids isolated from Rabdosia species have been shown to exert their anticancer effects through the modulation of several key signaling pathways. While the specific pathway for this compound is not yet fully elucidated, studies on related compounds like Oridonin suggest that the NF-κB (Nuclear Factor-kappa B) and PI3K/Akt/mTOR pathways are likely targets.[4][5]
-
NF-κB Pathway: This pathway is crucial for cell survival, inflammation, and immunity. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Oridonin has been shown to inhibit NF-κB activity, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, thereby inducing apoptosis in cancer cells.[4]
-
PI3K/Akt/mTOR Pathway: This is another critical pathway that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is common in cancer. Some Rabdosia diterpenoids have been found to inhibit this pathway, leading to cell cycle arrest and apoptosis.[5]
Hypothesized Signaling Pathways
Conclusion and Future Directions
The comparison between natural and synthetic this compound highlights a common challenge in natural product research: the need for robust and scalable production methods to fully explore therapeutic potential. While natural this compound has demonstrated promising cytotoxic activity, its supply is limited by its natural source. The total synthesis of related compounds like Sculponeatin N paves the way for the potential synthesis of this compound, which would offer a consistent and scalable supply, as well as the opportunity to generate novel analogs for further drug development.
A critical next step for the research community is to conduct direct comparative studies of natural and synthetic this compound. Such studies should focus on verifying the biological activity of the synthetic compound and comparing its efficacy, potency, and potential off-target effects with its natural counterpart. This will be essential for validating the synthetic route and advancing this compound as a potential anticancer agent.
References
- 1. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Oridonin, a diterpenoid purified from Rabdosia rubescens, inhibits the proliferation of cells from lymphoid malignancies in association with blockade of the NF-kappa B signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research progress on the signaling pathway mechanism of terpenoids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of Sculponeatin B and cisplatin in lung cancer models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the natural compound Cucurbitacin B and the conventional chemotherapeutic agent cisplatin in preclinical lung cancer models. While direct comparative studies are limited, this analysis synthesizes available data to offer insights into their respective mechanisms, efficacy, and potential applications in lung cancer therapy.
At a Glance: Key Performance Indicators
| Parameter | Cucurbitacin B | Cisplatin |
| Mechanism of Action | Induces apoptosis, cell cycle arrest, and pyroptosis. Inhibits STAT3, Hedgehog, and IL-6/STAT3 signaling pathways.[1][2][3][4][5] | Forms DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis.[2] |
| Primary Molecular Targets | STAT3, Hedgehog signaling pathway components, TLR4.[1][2][6] | Nuclear DNA. |
| Cellular Effects | Inhibition of proliferation, induction of apoptosis and pyroptosis, cell cycle arrest at G2/M or G0/G1 phase.[1][2][3][7] | Inhibition of DNA synthesis, induction of apoptosis, cell cycle arrest.[2] |
In Vitro Efficacy: A Look at the Numbers
The following table summarizes the cytotoxic activity of Cucurbitacin B and cisplatin in various human lung cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).
| Cell Line | Drug | IC50 (µM) | Citation |
| A549 (NSCLC) | Cucurbitacin B | ~0.1 - 0.3 (after 48h) | [4] |
| A549 (NSCLC) | Cisplatin | ~3.49 - 6.59 (after 72h) | |
| A549/DDP (Cisplatin-Resistant NSCLC) | Cucurbitacin B | Dose-dependent inhibition of proliferation | [2][7][8] |
| PC9/GR (Gefitinib-Resistant NSCLC) | Cucurbitacin B | Reverses gefitinib resistance | [9][10] |
| H1299 (NSCLC) | Cucurbitacin B | Not specified | [8] |
| H1975 (NSCLC) | Cucurbitacin B | Not specified | [8] |
| H820 (NSCLC) | Cucurbitacin B | Not specified | [8] |
In Vivo Antitumor Activity: Xenograft Model Data
| Drug | Lung Cancer Model | Dosing | Tumor Growth Inhibition | Citation |
| Cucurbitacin B | A549 Xenograft | 0.75 mg/kg | Significant suppression of tumor growth | [6] |
| Cisplatin | A549 Xenograft | Not specified | Standard chemotherapeutic control |
Delving into the Mechanisms: Signaling Pathways and Cellular Processes
Both Cucurbitacin B and cisplatin exert their anticancer effects by inducing programmed cell death, albeit through distinct molecular pathways.
Cucurbitacin B: A Multi-Targeted Natural Compound
Cucurbitacin B, a tetracyclic triterpenoid found in plants of the Cucurbitaceae family, has demonstrated potent anti-tumor activity in lung cancer cells, including those resistant to standard therapies.[2][9][10] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways.
One of the primary targets of Cucurbitacin B is the STAT3 signaling pathway .[1][3][5] By inhibiting the phosphorylation of STAT3, it downregulates the expression of downstream targets involved in cell proliferation and survival, such as cyclin B1 and Bcl-2, leading to cell cycle arrest and apoptosis.[1][3][5]
Furthermore, in cisplatin-resistant A549/DDP cells, Cucurbitacin B has been shown to inhibit the Hedgehog signaling pathway , a critical regulator of cancer stem cells and drug resistance.[2][7][8] This inhibition contributes to the suppression of proliferation and invasion, and the induction of apoptosis in these resistant cells.[2][7]
More recently, Cucurbitacin B has been found to trigger pyroptosis , a form of inflammatory programmed cell death, in non-small cell lung cancer (NSCLC) cells by directly binding to Toll-like receptor 4 (TLR4) and activating the NLRP3 inflammasome.[6] This unique mechanism suggests a potential role for Cucurbitacin B in stimulating an anti-tumor immune response.
Additionally, Cucurbitacin B can modulate the IL-6/STAT3 pathway through the lncRNA XIST/miR-let-7c axis, further contributing to the inhibition of lung cancer cell proliferation and the promotion of apoptosis.[4]
Cisplatin: The Gold Standard DNA Damaging Agent
Cisplatin is a cornerstone of chemotherapy for various cancers, including lung cancer. Its primary mechanism of action involves entering the cell and forming covalent adducts with purine bases in DNA. This crosslinking distorts the DNA structure, interfering with DNA replication and transcription.
The resulting DNA damage triggers a cascade of cellular responses, including the activation of DNA repair mechanisms. If the damage is too extensive to be repaired, the cell cycle is arrested, typically at the G1 or G2/M phase, and the intrinsic apoptotic pathway is initiated. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and eventual cell death.
Experimental Protocols: A Guide to Methodology
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Lung cancer cells (e.g., A549) are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of Cucurbitacin B or cisplatin for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treated and untreated lung cancer cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, cleaved caspase-3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Human lung cancer cells (e.g., A549) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomly assigned to treatment groups and administered Cucurbitacin B, cisplatin, or a vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
References
- 1. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity and mechanism of cucurbitacin B in A549/DDP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Cucurbitacin B regulates lung cancer cell proliferation and apoptosis via inhibiting the IL-6/STAT3 pathway through the lncRNA XIST/miR-let-7c axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B inhibits non-small cell lung cancer in vivo and in vitro by triggering TLR4/NLRP3/GSDMD-dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cucurbitacin B enhances apoptosis in gefitinib resistant non-small cell lung cancer by modulating the miR-17-5p/STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety profile of Sculponeatin B in the context of related ent-kaurane diterpenoids, a class of natural products with significant therapeutic potential. Due to the limited direct toxicological data available for this compound, this comparison relies on existing cytotoxicity data and broader safety assessments of the ent-kaurane diterpenoid class, primarily isolated from Isodon species.
Executive Summary
Data Presentation: Comparative Cytotoxicity
The following table summarizes the available in vitro cytotoxicity data for this compound and other relevant ent-kaurane diterpenoids. This data provides a preliminary basis for comparing their relative potency and potential for off-target cellular toxicity.
| Compound | Chemical Class | Source Organism (Example) | In Vitro Cytotoxicity Against HeLa Cells | In Vivo Antitumor Efficacy (Ehrlich Ascites Carcinoma) | Reference |
| This compound | ent-Kaurane Diterpenoid | Isodon species | Weaker than Oridonin | Not reported as highly effective | [1][2] |
| Oridonin | ent-Kaurane Diterpenoid | Rabdosia rubescens (Isodon) | Positive Control (Active) | Reported as effective | [1][2][3] |
| Isodonal | ent-Kaurane Diterpenoid | Isodon species | Weaker than Oridonin | Not reported as highly effective | [1][2] |
| Leukamenin B | ent-Kaurane Diterpenoid | Rabdosia species | Stronger than Oridonin | Most effective | [1][2] |
| Kambebanin | Diterpenoid | Rabdosia species | Stronger than Oridonin | Most effective | [1][2] |
| Effusanin A | ent-Kaurane Diterpenoid | Rabdosia species | Stronger than Oridonin | Most effective | [1][2] |
| Sculponeatin C | ent-Kaurane Diterpenoid | Isodon species | Stronger than Oridonin | Most effective | [1][2] |
General Safety Profile of ent-Kaurane Diterpenoids
A comprehensive in silico analysis of 570 ent-kaurane diterpenoids provides a broader perspective on the potential safety of this compound class.[4] These computational predictions suggest a generally favorable safety profile, which can serve as a preliminary guide for compounds like this compound where specific data is lacking.
Key Findings from In Silico Analysis:
-
Mutagenicity: Only 0.70% of the 570 compounds were predicted to be mutagenic.
-
Tumorigenicity: 1.40% were predicted to be tumorigenic.
-
Reproductive Effects: 0.70% were predicted to have reproduction-enhancing properties.
-
Irritancy: 46.49% were predicted to be irritants.
These findings suggest that while skin or mucous membrane irritation might be a consideration for some ent-kaurane diterpenoids, the risks of genotoxicity and carcinogenicity across the class appear to be low.[4]
Experimental Protocols
Detailed experimental protocols for the safety and toxicity assessment of this compound are not available in the cited literature. However, a standard methodology for evaluating the in vitro cytotoxicity of natural product extracts and isolated compounds is the MTT assay.
General Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., HeLa, K562 leukemia) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[5]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (e.g., this compound, Oridonin) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting cell viability against compound concentration.
Mandatory Visualizations
The following diagrams illustrate a generalized workflow for cytotoxicity testing and a simplified representation of a signaling pathway potentially involved in the action of cytotoxic compounds.
Caption: A generalized workflow for in vitro cytotoxicity testing using the MTT assay.
Caption: A simplified model of a signaling pathway leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic constituents of Isodon rubescens var. lushiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomic Analysis of Sculponeatin B Treatment: A Framework for Discovery
Disclaimer: As of late 2025, comprehensive proteomic studies on Sculponeatin B are not extensively available in the public domain. This guide, therefore, presents a hypothetical framework based on established comparative proteomics methodologies. It is intended to serve as a template for researchers designing and interpreting such studies, using plausible data and pathways relevant to cancer research.
This guide outlines a comparative proteomic study to elucidate the mechanism of action of this compound, a novel diterpenoid, in a human cancer cell line. For this hypothetical study, we compare the proteomic landscape of cells treated with this compound to both an untreated control and a well-characterized apoptosis-inducing agent, Staurosporine. The data and pathways presented are illustrative and aim to model the potential outcomes of such an experiment.
Quantitative Proteomic Data Summary
The following tables summarize hypothetical quantitative data from a label-free quantification (LFQ) mass spectrometry experiment. Protein abundance is represented as log2 fold change relative to the untreated control. Statistical significance is denoted by p-values.
Table 1: Key Proteins in the Apoptosis Pathway
| Protein | Gene | Function | Log2 Fold Change (this compound) | p-value | Log2 Fold Change (Staurosporine) | p-value |
| Bcl-2 | BCL2 | Anti-apoptotic | -1.8 | <0.01 | -2.1 | <0.01 |
| Bax | BAX | Pro-apoptotic | 1.5 | <0.01 | 1.7 | <0.01 |
| Bak | BAK1 | Pro-apoptotic | 1.3 | <0.05 | 1.5 | <0.01 |
| Cytochrome c | CYCS | Apoptosome component | 0.9 (Cytosolic) | <0.05 | 1.2 (Cytosolic) | <0.01 |
| Caspase-9 | CASP9 | Initiator caspase | 1.6 (Cleaved form) | <0.01 | 2.0 (Cleaved form) | <0.01 |
| Caspase-3 | CASP3 | Executioner caspase | 2.2 (Cleaved form) | <0.01 | 2.5 (Cleaved form) | <0.01 |
Table 2: Proteins Involved in Translation Initiation
| Protein | Gene | Function | Log2 Fold Change (this compound) | p-value | Log2 Fold Change (Staurosporine) | p-value |
| eIF4E | EIF4E | Cap-binding protein | -1.2 | <0.05 | -0.5 | >0.05 |
| eIF4A1 | EIF4A1 | RNA helicase | -1.0 | <0.05 | -0.3 | >0.05 |
| eIF4G1 | EIF4G1 | Scaffolding protein | -1.4 | <0.01 | -0.6 | >0.05 |
| 4E-BP1 | EIF4EBP1 | eIF4E inhibitor | 0.8 | <0.05 | 0.2 | >0.05 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of proteomic studies.
1. Cell Culture and Treatment:
-
Cell Line: Human colorectal carcinoma HCT116 cells.
-
Culture Conditions: Cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded at a density of 2 x 10^6 cells per 100 mm dish. After 24 hours, cells are treated with either 10 µM this compound, 1 µM Staurosporine (as a positive control for apoptosis), or DMSO (vehicle control) for 24 hours.
2. Protein Extraction and Digestion:
-
Lysis: Cells are harvested and washed with ice-cold PBS. Cell pellets are lysed in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.5), and a protease inhibitor cocktail.
-
Reduction and Alkylation: Proteins are reduced with 5 mM dithiothreitol (DTT) for 1 hour at 37°C and subsequently alkylated with 15 mM iodoacetamide (IAA) for 30 minutes in the dark at room temperature.
-
Digestion: The protein mixture is diluted 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M. Trypsin is added at a 1:50 enzyme-to-protein ratio and incubated overnight at 37°C.
3. LC-MS/MS Analysis:
-
Chromatography: Peptides are separated using a nano-liquid chromatography system on a C18 reversed-phase column over a 120-minute gradient.
-
Mass Spectrometry: The eluted peptides are analyzed on a Q-Exactive HF mass spectrometer operating in a data-dependent acquisition (DDA) mode. Full MS scans are acquired in the Orbitrap at a resolution of 120,000, followed by MS/MS scans of the top 20 most intense ions.
4. Data Analysis:
-
Database Search: Raw data files are processed using MaxQuant software. MS/MS spectra are searched against the UniProt human protein database.
-
Quantification: Label-free quantification (LFQ) is performed using the MaxLFQ algorithm within MaxQuant.
-
Statistical Analysis: The resulting protein intensity data is analyzed using Perseus software. Proteins with a p-value < 0.05 and a log2 fold change > |1.0| are considered significantly regulated.
Visualizing Workflows and Pathways
Diagrams created using DOT language provide a clear visual representation of complex processes.
Caption: Comparative proteomics workflow from cell treatment to data analysis.
Caption: Hypothetical mechanism of this compound inducing apoptosis via the Bcl-2 pathway.
Validating the Specificity of Diterpenoid Cytotoxicity: A Comparative Analysis of Sculponeatin J and Doxorubicin
For Immediate Release
This guide provides a comparative analysis of the cytotoxic activity of Sculponeatin J, a novel diterpenoid isolated from Isodon sculponeatus, against the well-established chemotherapeutic agent, Doxorubicin. The document is intended for researchers, scientists, and drug development professionals interested in the specificity and potential therapeutic applications of new natural products in oncology. While the precise molecular target of Sculponeatin J is yet to be fully elucidated, this guide offers a comparative overview of its cytotoxic potency against different cancer cell lines, providing a foundational assessment of its biological activity.
Comparative Analysis of Cytotoxic Activity
The cytotoxic effects of Sculponeatin J and Doxorubicin were evaluated against the K562 (chronic myelogenous leukemia) and T24 (bladder cancer) human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are presented in Table 1. It is important to note that the IC50 values for Doxorubicin can vary between studies due to different experimental conditions.
| Compound | K562 (Leukemia) IC50 | T24 (Bladder Cancer) IC50 |
| Sculponeatin J | < 1.0 µg/mL | < 1.0 µg/mL |
| Doxorubicin | ~0.031 µM[1] | ~0.71 µM[2] |
Note: The provided IC50 for Sculponeatin J is a qualitative value from initial screening studies. The IC50 values for Doxorubicin are approximate and sourced from literature for comparative purposes. Direct comparison of absolute potency requires head-to-head studies under identical experimental conditions.
Experimental Methodologies
The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. The following are detailed protocols for two common colorimetric assays used to assess cell viability: the MTT and the Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Sculponeatin J or Doxorubicin) and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination assay based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under acidic conditions.
Protocol:
-
Cell Plating and Treatment: Follow the same initial steps as the MTT assay for cell plating and compound treatment.
-
Cell Fixation: After compound incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Visualizing Cellular Response and Experimental Design
To better understand the potential mechanism of action and the experimental workflow for assessing cytotoxicity, the following diagrams are provided.
Caption: Hypothetical signaling pathway for drug-induced apoptosis.
Caption: Workflow for determining compound cytotoxicity.
References
Unveiling the Cytotoxic Potential: A Comparative Analysis of Sculponeatin B Analogs and Related Isodon Diterpenoids
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Sculponeatin B analogs and other closely related Isodon diterpenoids, a class of natural products showing significant promise in anticancer research.
This guide synthesizes available experimental data to illuminate the structural features crucial for the cytotoxic effects of these compounds. By presenting quantitative data in a clear, comparative format, alongside detailed experimental protocols and visual pathway diagrams, we aim to facilitate a deeper understanding of their therapeutic potential and guide future drug design efforts.
Comparative Cytotoxicity of Isodon Diterpenoids
The cytotoxic activity of various Isodon diterpenoids, including analogs of Sculponeatin, has been evaluated against a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values, providing a quantitative comparison of their potency.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Sculponeatin J | K562 (Chronic Myelogenous Leukemia) | < 1.7 (as < 1.0 µg/mL) | [1] |
| T24 (Bladder Cancer) | < 1.7 (as < 1.0 µg/mL) | [1] | |
| Sculponeatin N Analog (Compound 2) | K562 (Chronic Myelogenous Leukemia) | 1.8 - 3.31 | [1] |
| HepG2 (Liver Cancer) | 3.3 | [1] | |
| A549 (Lung Cancer) | - | [1] | |
| MCF-7 (Breast Cancer) | - | [1] | |
| HCT116 (Colon Cancer) | - | [1] | |
| Isodosin B (Compound 2) | HepG2 (Liver Cancer) | 41.13 ± 3.49 | [2] |
| H1975 (Lung Cancer) | > 100 | [2] | |
| Isodosin C (Compound 3) | HepG2 (Liver Cancer) | 58.24 ± 4.12 | [2] |
| H1975 (Lung Cancer) | > 100 | [2] | |
| Compound 6 (from I. serra) | HepG2 (Liver Cancer) | 41.13 ± 3.49 | [2] |
| Oridonin | MDA-MB-231 (Breast Cancer) | - | [3] |
| U-251 MG (Astrocytoma) | - | [3] | |
| Lasiokaurin | MDA-MB-231 (Breast Cancer) | - | [3] |
| U-251 MG (Astrocytoma) | - | [3] | |
| Effusanin A | MDA-MB-231 (Breast Cancer) | - | [3] |
| U-251 MG (Astrocytoma) | - | [3] | |
| Rabdokunmin F (Compound 2) | Various Cancer Cell Lines | 1.1 - 3.0 | [4] |
Note: A direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions between studies. The provided data highlights general trends in activity.
Structure-Activity Relationship Insights
The cytotoxic activity of Isodon diterpenoids is significantly influenced by their chemical structure. Key structural features that appear to be critical for their anticancer effects include:
-
The α,β-Unsaturated Carbonyl Moiety: The presence of an α,β-unsaturated ketone or lactone in the molecular structure is a recurring feature in many of the more active compounds, such as Oridonin, Lasiokaurin, and Effusanin A.[3] This functional group is a Michael acceptor and can react with biological nucleophiles, such as cysteine residues in proteins, which may contribute to their mechanism of action.
-
Hydroxylation Patterns: The position and stereochemistry of hydroxyl groups on the diterpenoid skeleton play a crucial role in modulating activity. For instance, the cytotoxic efficacy of Isodosins B and C against HepG2 cells suggests that specific hydroxylation patterns are favorable for activity against this cell line.[2]
-
The D-ring Spiro-lactone: In some analogs, the presence of a spirolactone moiety in the D-ring has been associated with potent cytotoxic activity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies employed in the cited studies for evaluating cytotoxicity.
Cell Viability Assay (MTT Assay)
The cytotoxic activity of the Isodon diterpenoids was predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.
General Procedure:
-
Cell Seeding: Human cancer cells (e.g., HepG2, H1975, K562, T24) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Sculponeatin analogs, Isodosins) for a specified period (typically 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a further 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
While the precise molecular targets for many Sculponeatin analogs are still under investigation, the broader class of Isodon diterpenoids is known to induce apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a generalized workflow for investigating the cytotoxic and apoptotic effects of these compounds.
Caption: A generalized workflow for assessing the anticancer properties of this compound analogs.
Further research into the specific signaling pathways modulated by this compound and its analogs is warranted. Understanding these pathways will be crucial for the rational design of more potent and selective anticancer agents.
Conclusion
The comparative analysis of this compound analogs and related Isodon diterpenoids reveals a promising class of natural products with significant cytotoxic activity against various cancer cell lines. The structure-activity relationships highlighted in this guide underscore the importance of specific functional groups and stereochemistry for their biological effects. The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers aiming to further explore the therapeutic potential of these compounds. Future studies should focus on elucidating the precise molecular targets and signaling pathways to facilitate the development of novel and effective anticancer drugs based on the Isodon diterpenoid scaffold.
References
Safety Operating Guide
Navigating the Safe Disposal of Sculponeatin B in a Laboratory Setting
Chemical and Physical Properties of Sculponeatin B
A summary of the available quantitative data for this compound is presented below to aid in its proper handling and management.
| Property | Value |
| Molecular Formula | C₂₅H₄₀O₄ |
| Molecular Weight | 404.58 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO, not in water |
| Storage | -20°C for 3 years (powder); -80°C for 6 months, -20°C for 1 month (in solvent) |
Recommended Disposal Procedures
In the absence of explicit instructions from a manufacturer's SDS, the following step-by-step disposal plan, aligned with general principles of chemical waste management, is recommended. This procedure should be adapted to comply with the specific guidelines and regulations of your institution and local authorities.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect any solid this compound, such as unused product or contaminated labware (e.g., pipette tips, microfuge tubes, gloves), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams. The container should be appropriate for the solvent used (e.g., a solvent-safe plastic or glass container).
Step 2: Proper Labeling and Containment
-
Accurate Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," the approximate concentration and volume, and the date accumulation started.
-
Secure Containment: Ensure all waste containers are securely sealed to prevent leaks or spills during storage and transport.
Step 3: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the storage area is well-ventilated and consider secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.
Step 4: Arranging for Final Disposal
-
Consult Institutional Guidelines: The primary and most crucial step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions on the proper disposal route for chemical waste of this nature.
-
Chemical Incineration: For many bioactive organic compounds, high-temperature incineration by a licensed hazardous waste disposal company is the preferred method. This ensures the complete destruction of the compound, preventing its release into the environment.
-
Avoid Drain Disposal: Do not dispose of this compound solutions down the drain.
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound in a research environment where a specific Safety Data Sheet is unavailable.
Biological Activity Context
This compound is an ent-kaurane diterpenoid isolated from Isodon sculponeatus. While a specific mechanism of action for this compound is not extensively documented in publicly available literature, the ent-kaurane diterpenoid class of compounds is known for its wide range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3][4] This inherent bioactivity underscores the importance of treating this compound as a potentially hazardous substance and adhering to stringent safety and disposal protocols. The general workflow for handling and disposal should therefore be conservative, assuming potential toxicity in the absence of complete data.
References
Personal protective equipment for handling Sculponeatin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Sculponeatin B. As a compound with potential cytotoxic properties, stringent adherence to these procedures is paramount to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound. This is based on established guidelines for handling cytotoxic compounds.[6][7][8]
| PPE Category | Specification |
| Hand Protection | Two pairs of chemotherapy-tested gloves (e.g., nitrile) should be worn.[6] The outer glove should be changed immediately if contaminated. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield are required to protect against splashes and aerosols.[7] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the powder form or when there is a risk of aerosol generation.[8][9] |
| Body Protection | A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs is mandatory to protect skin and clothing.[7][8] |
| Foot Protection | Closed-toe shoes are required. Shoe covers should be worn in areas where this compound is handled and removed before exiting the designated area.[6] |
Experimental Workflow for Handling this compound
Adherence to a strict, step-by-step protocol is critical to minimize exposure risk during experimental procedures involving this compound.
Caption: Workflow for the safe handling of this compound from preparation to cleanup.
Disposal Plan for this compound Waste
Proper disposal of this compound and all contaminated materials is essential to prevent environmental release and accidental exposure. All waste must be treated as hazardous cytotoxic waste.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
Emergency Procedures: Spills and Exposure
In the event of a spill or personnel exposure, immediate action is required to mitigate the hazard.
Spill Cleanup:
-
Evacuate and Secure: Immediately alert others and restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator.
-
Containment: Use a cytotoxic spill kit to absorb the spill. Work from the outer edge of the spill inwards.
-
Decontamination: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with soap and water.
-
Disposal: All cleanup materials must be disposed of as cytotoxic waste.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
In all cases of exposure, seek immediate medical attention and report the incident to the appropriate institutional safety office.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Total synthesis of the Isodon diterpene sculponeatin N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Drug Safety [tru.ca]
- 8. ipservices.care [ipservices.care]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
